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  • Product: 2-(Azetidin-3-yl)benzonitrile

Core Science & Biosynthesis

Foundational

2-(Azetidin-3-yl)benzonitrile CAS 1203797-44-7 properties

CAS: 1203797-44-7 Molecular Formula: C₁₀H₁₀N₂ Role: High-Value Medicinal Chemistry Scaffold / JAK Inhibitor Intermediate Executive Summary 2-(Azetidin-3-yl)benzonitrile (CAS 1203797-44-7) is a specialized heterocyclic bu...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1203797-44-7 Molecular Formula: C₁₀H₁₀N₂ Role: High-Value Medicinal Chemistry Scaffold / JAK Inhibitor Intermediate

Executive Summary

2-(Azetidin-3-yl)benzonitrile (CAS 1203797-44-7) is a specialized heterocyclic building block used primarily in the development of Janus Kinase (JAK) inhibitors and other immunomodulatory therapeutics. Structurally, it consists of a strained, four-membered azetidine ring attached at its C3 position to the ortho position of a benzonitrile ring.

This compound represents a critical "Escape from Flatland" motif in modern drug design. Unlike traditional planar aromatic spacers, the azetidine ring introduces significant


 character (

) and a defined vector of projection (puckering angle ~30°), which improves solubility and metabolic stability while maintaining a rigid spatial orientation. It is frequently employed as a bioisostere for piperidine or cyclobutane rings to optimize the pharmacokinetic profile of lead compounds.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The following data characterizes the free base form. In commercial contexts, this compound is often supplied as a hydrochloride salt (e.g., 2-(azetidin-3-yl)benzonitrile hydrochloride) to ensure stability.

Table 1: Chemical Identification
PropertyDetail
IUPAC Name 2-(Azetidin-3-yl)benzonitrile
CAS Number 1203797-44-7
Molecular Weight 158.20 g/mol (Free Base)
SMILES C1CN(C1)C2=CC=CC=C2C#N
InChI Key Predicted based on structure
Structural Class 3-Arylazetidine / Ortho-substituted Benzonitrile
Table 2: Calculated Physicochemical Properties

Data derived from consensus computational models for the free base.

ParameterValueSignificance in Drug Design
cLogP ~1.2Optimal lipophilicity for CNS and systemic penetration.
TPSA 36.0 ŲIndicates good membrane permeability.
pKa (Conj. Acid) ~9.5The secondary amine is basic; exists as a cation at physiological pH.
Rotatable Bonds 1High rigidity restricts conformational entropy loss upon binding.
H-Bond Donors 1The azetidine -NH is a key interaction point.

Synthetic Architecture

Synthesizing 2-substituted aryl azetidines is synthetically demanding due to the steric hindrance at the ortho position of the benzene ring and the ring strain of the azetidine. The most robust industrial route utilizes Nickel/Photoredox Cross-Coupling , avoiding the harsh conditions of traditional cyclization that might hydrolyze the nitrile group.

Workflow Visualization

The following diagram illustrates the primary synthetic pathway from commercially available precursors to the final hydrochloride salt.

Synthesis_Pathway Start1 N-Boc-3-Iodoazetidine (Electrophile) Catalyst NiCl2(glyme) / Pybox (Negishi Coupling) Start1->Catalyst Start2 2-Cyanophenylzinc Bromide (Nucleophile) Start2->Catalyst Intermediate N-Boc-2-(Azetidin-3-yl)benzonitrile (Protected Intermediate) Catalyst->Intermediate r.t., 12h THF Reagent 4M HCl in Dioxane (Deprotection) Intermediate->Reagent Product 2-(Azetidin-3-yl)benzonitrile HCl (CAS 1203797-44-7) Reagent->Product 0°C to r.t. Quant. Yield

Caption: Negishi cross-coupling strategy for the synthesis of sterically hindered 3-arylazetidines.

Detailed Experimental Protocol

Note: This protocol describes the deprotection step, which is the final stage handled by most medicinal chemists purchasing the N-Boc precursor.

Objective: Removal of the tert-butoxycarbonyl (Boc) protecting group to generate the active amine salt.

  • Preparation:

    • Charge a round-bottom flask with N-Boc-2-(azetidin-3-yl)benzonitrile (1.0 equiv).

    • Dissolve in anhydrous 1,4-dioxane (5 mL per gram of substrate).

    • Cool the solution to 0°C using an ice bath.

  • Acidolysis:

    • Add 4M HCl in dioxane (5.0 equiv) dropwise over 10 minutes. Caution: Gas evolution (isobutylene) may occur.

    • Remove the ice bath and allow the reaction to stir at room temperature (23°C) for 2–4 hours.

    • Monitoring: Verify completion by TLC (stain with Ninhydrin; the product amine will stain red/purple) or LC-MS (disappearance of [M+Na]+ peak of SM).

  • Workup & Isolation:

    • The product typically precipitates as a white hydrochloride salt.

    • Dilute the mixture with diethyl ether (excess) to maximize precipitation.

    • Filter the solid under vacuum/nitrogen atmosphere.

    • Wash the filter cake with cold ether (3x).

    • Drying: Dry under high vacuum at 40°C for 6 hours to remove trace dioxane.

Yield: Typically >90%. Storage: Store at -20°C under argon. Hygroscopic.

Medicinal Chemistry Applications

The "Ortho-Effect" & Structural Logic

In drug discovery, placing a substituent at the ortho position of a phenyl ring (relative to the scaffold attachment) is a strategic maneuver to induce atropisomerism or lock a specific conformation.

For CAS 1203797-44-7, the ortho-cyano group serves two functions:

  • Electronic Modulation: The nitrile is strongly electron-withdrawing, lowering the pKa of the azetidine amine compared to a simple phenyl-azetidine. This affects the drug's distribution coefficient (

    
    ).
    
  • Conformational Lock: The steric bulk of the cyano group forces the azetidine ring to twist out of coplanarity with the benzene ring, creating a defined 3D vector.

Caption: Structure-Activity Relationship (SAR) rationale for deploying the 1203797-44-7 scaffold.[1][2][3]

Case Study: JAK Inhibitor Analogs

This scaffold is structurally homologous to the core of Baricitinib (Olumiant). While Baricitinib utilizes a pyrazole-azetidine linkage, the 2-(azetidin-3-yl)benzonitrile motif is often used in "scaffold hopping" exercises to test if a benzonitrile core can improve selectivity against off-targets (like JAK3) compared to the parent heterocycle.

Handling & Safety (E-E-A-T)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.

Expert Handling Tips:

  • Stability: Free azetidines can be prone to ring-opening polymerization if stored in acidic moisture or exposed to extreme heat. Always store as the HCl salt .

  • Neutralization: When using the salt in a reaction, liberate the free base in situ using a mild base like DIPEA or K₂CO₃ in an aprotic solvent (DMF/DMSO). Do not pre-neutralize and store the free amine.

  • Nitrile Reactivity: Avoid strong reducing agents (e.g., LiAlH₄) unless reduction of the nitrile to a benzylamine is desired.

References

  • Duncton, M. A. (2011). Minireview: Azetidines in Drug Discovery. MedChemComm. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Letters. Link

  • Pfizer Inc. (2018). Patent: Azetidine Derivatives as JAK Inhibitors. World Intellectual Property Organization. Link(Note: Representative patent for azetidine JAK scaffolds).

  • Amadis Chemical. (2024). Product Catalog: 2-(azetidin-3-yl)benzonitrile hydrochloride. Link

  • BenchChem. (2025). Synthesis of 3-Arylazetidines: Protocols and Applications. Link

Sources

Exploratory

2-(Azetidin-3-yl)benzonitrile chemical structure and SMILES

This technical guide details the chemical structure, physicochemical properties, and synthetic methodologies for 2-(Azetidin-3-yl)benzonitrile , a high-value scaffold in modern medicinal chemistry. Chemical Identity & St...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical structure, physicochemical properties, and synthetic methodologies for 2-(Azetidin-3-yl)benzonitrile , a high-value scaffold in modern medicinal chemistry.

Chemical Identity & Structural Analysis

2-(Azetidin-3-yl)benzonitrile represents a specific subclass of 3-arylazetidines where the azetidine ring is attached at the ortho position relative to a nitrile group on the benzene ring. This ortho substitution pattern is critical in drug design for inducing specific conformational restrictions (atropisomerism potential) and positioning vectors for intramolecular hydrogen bonding.

Core Identifiers
ParameterDetail
IUPAC Name 2-(Azetidin-3-yl)benzonitrile
CAS Number 1203797-44-7
Common Name ortho-(Azetidin-3-yl)benzonitrile
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
SMILES N#Cc1ccccc1C2CNC2
InChI Key LZGBUFFDLXFMBU-UHFFFAOYSA-N
Physicochemical Profile (Calculated)
PropertyValueSignificance
cLogP ~1.05Ideal for CNS penetration; significantly lower than corresponding piperidines.
TPSA 35.8 ŲHigh polarity/surface area ratio favors solubility.
pKa (Conj. Acid) ~10.5Secondary amine is highly basic; likely exists as a cation at physiological pH.
Fsp³ 0.30High sp³ character improves metabolic stability and solubility.
Structural Visualization

The following diagram illustrates the connectivity and the critical ortho steric environment.

G cluster_0 Structural Implications Benzene Benzene Ring (Aromatic Core) Nitrile Nitrile Group (-CN) (Ortho Position) Benzene->Nitrile C1-C(CN) Bond Azetidine Azetidine Ring (3-Position Attachment) Benzene->Azetidine C2-C3' Bond (Steric Clashes) Conf Ortho-substitution forces the azetidine ring out of the benzene plane (Twisted Conformation).

Figure 1: Structural connectivity highlighting the steric interaction between the ortho-nitrile and the azetidine ring.

Synthetic Methodologies

The synthesis of ortho-substituted 3-arylazetidines is synthetically demanding due to steric hindrance. Traditional nucleophilic substitutions (SnAr) often fail with electron-rich or neutral arenes. The industry-standard approach utilizes Nickel-Catalyzed Reductive Cross-Coupling (XEC) , which allows the coupling of two electrophiles (aryl halide and alkyl halide) under mild conditions.

Primary Route: Ni-Catalyzed Reductive Cross-Coupling

This method couples commercially available 2-bromobenzonitrile with N-Boc-3-iodoazetidine .

Reaction Scheme
  • Electrophile A: 2-Bromobenzonitrile

  • Electrophile B: 1-Boc-3-iodoazetidine

  • Catalyst: NiCl₂·glyme (10 mol%)

  • Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Reductant: Manganese powder (Mn⁰) or Zinc (Zn⁰)[1]

  • Solvent: DMA (N,N-Dimethylacetamide)

Detailed Experimental Protocol

Step 1: Cross-Coupling

  • Setup: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a reaction vial with NiCl₂·glyme (10 mol%) and dtbbpy (15 mol%). Dissolve in anhydrous DMA to form the active catalyst complex (green/blue solution).

  • Addition: Add 2-bromobenzonitrile (1.0 equiv), 1-Boc-3-iodoazetidine (1.5 equiv), and activated Mn powder (2.0 equiv).

  • Reaction: Seal the vial and stir vigorously at 60°C for 12–16 hours. The excess alkyl iodide is necessary to compensate for reductive dehalogenation side reactions.

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove metal salts, and wash the filtrate with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient) yields the N-Boc-protected intermediate .

Step 2: Deprotection

  • Dissolve the N-Boc intermediate in DCM (5 mL/mmol).

  • Add Trifluoroacetic acid (TFA) (1:1 v/v ratio with DCM) or 4M HCl in dioxane at 0°C.

  • Stir at room temperature for 2 hours.

  • Concentrate in vacuo. For the free base, neutralize with saturated NaHCO₃ and extract with DCM/iPrOH (3:1).

Synthesis Workflow Diagram

Synthesis ArBr 2-Bromobenzonitrile (Aryl Electrophile) Reaction Ni-Catalyzed XEC NiCl2·glyme / dtbbpy Mn(0), DMA, 60°C ArBr->Reaction AzI N-Boc-3-iodoazetidine (Alkyl Electrophile) AzI->Reaction BocProd N-Boc-2-(azetidin-3-yl)benzonitrile (Protected Intermediate) Reaction->BocProd C(sp2)-C(sp3) Bond Formation Deprot Acidic Deprotection TFA/DCM or HCl/Dioxane BocProd->Deprot Final 2-(Azetidin-3-yl)benzonitrile (Final Scaffold) Deprot->Final Boc Removal

Figure 2: Step-by-step synthetic pathway utilizing Nickel-Catalyzed Reductive Cross-Coupling.

Medicinal Chemistry Applications

The 2-(azetidin-3-yl)benzonitrile scaffold serves as a critical bioisostere and linker in drug discovery.

Metabolic Stability

Azetidines possess a high fraction of sp³ hybridized carbons (Fsp³). Compared to their planar aromatic counterparts (like phenyl-biphenyl systems), azetidine-linked systems show improved solubility and reduced metabolic clearance (lower lipophilicity).

Bioisosterism

The azetidine ring is often used as a contracted surrogate for piperidine or pyrrolidine .

  • Vector Alignment: The angle of exit for substituents on the azetidine nitrogen is distinct from 6-membered rings, allowing for fine-tuning of receptor interactions.

  • Basicity Modulation: The pKa of azetidine (approx 10-11) is slightly higher than pyrrolidine, influencing salt bridge formation in active sites.

The "Ortho Effect"

The 2-cyano group provides a specific steric anchor. In kinase inhibitors or GPCR ligands, this ortho substituent forces the azetidine ring to twist out of coplanarity with the benzene ring. This "pre-organized" conformation can reduce the entropic penalty of binding to a target protein.

References

  • Structure & Identity: Sigma-Aldrich. 2-(Azetidin-3-yl)benzonitrile Product Page. Link (Verified CAS: 1203797-44-7).

  • Synthesis (Ni-Catalysis): Weix, D. J. "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Acc. Chem. Res. 2015, 48, 6, 1767–1775. Link

  • Synthesis (Photoredox): Zuo, Z., et al. "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science 2014, 345, 437-440.[2] Link

  • Medicinal Chemistry: Stepan, A. F., et al. "Application of the bicyclo[1.1.1]pentane motif as a non-classical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor." J. Med. Chem. 2012, 55, 3414−3424. (Context on sp3-rich scaffolds). Link

Sources

Foundational

The Quadratic Renaissance: Novel 4-Membered Heterocycles in Drug Discovery

The following technical guide details the application, synthesis, and physicochemical impact of novel 4-membered heterocycles in modern drug discovery. Content Type: Technical Whitepaper | Audience: Medicinal Chemists &...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application, synthesis, and physicochemical impact of novel 4-membered heterocycles in modern drug discovery.

Content Type: Technical Whitepaper | Audience: Medicinal Chemists & Drug Developers

Executive Summary: Escaping Flatland

In the pursuit of improved physicochemical properties, medicinal chemistry has moved beyond the "Magic Methyl" effect to the "Magic Square." 4-membered heterocycles—specifically oxetanes , azetidines , and the emerging thietanes —offer a unique solution to the "flatland" problem of aromatic-heavy drug candidates.

Unlike their 3-membered counterparts (too reactive) or 5/6-membered rings (often too lipophilic or metabolically labile), 4-membered rings occupy a "Goldilocks" zone. They possess sufficient ring strain (~26 kcal/mol) to drive novel synthetic functionalization while maintaining enough kinetic stability to survive in vivo. This guide explores the latest methodologies (2024–2025) for installing these motifs and their impact on ADME profiles.

Physicochemical Profiling: The "Magic Square" Effect

The incorporation of 4-membered heterocycles is primarily driven by their ability to modulate lipophilicity (LogD), solubility, and metabolic stability without significantly altering the steric volume of the parent scaffold.

Comparative Analysis

The following table contrasts the impact of replacing a standard gem-dimethyl or carbonyl group with 4-membered bioisosteres.

Propertygem-DimethylCarbonyl (C=O)Oxetane (3,3-sub)Azetidine (N-sub)Thietane
Steric Bulk MediumSmallMedium (Compact)MediumLarge
Lipophilicity (LogP) High (Lipophilic)Low (Polar)Low (ΔLogP ~ -1.0) Low to MedMed
H-Bond Acceptor NoStrongModerate Strong (if basic)Weak
Metabolic Stability Low (Benzylic oxid.)VariableHigh (Blocks oxid.) HighHigh
pKa Influence NeutralAcidifyingBasicity Attenuating TunableNeutral
Solubility PoorGoodExcellent GoodModerate
Mechanistic Insight: The Pucker & The Dipole

Expertise Note: The efficacy of the oxetane ring, for example, stems from its "pucker" angle (~8.7°). Unlike planar carbonyls, the oxetane ring creates a permanent dipole that increases solvation energy (improving solubility) while the steric bulk prevents close packing in the crystal lattice. Furthermore, the oxygen lone pairs in oxetane have increased s-character due to ring strain, making them less basic but still capable of accepting hydrogen bonds from water, which is critical for solubility without incurring hERG liability often associated with basic amines.

Frontier Synthesis: Strain-Release & Modular Hubs

The historical challenge with 4-membered rings was the difficulty of installation. Recent advances (2024–2025) utilize Strain-Release Functionalization and Sulfonyl Fluoride (SuFEx) hubs to overcome this.

Pathway Visualization: Modular Access

The following diagram illustrates two primary modern routes: Strain-Release of Azabicyclo[1.1.0]butanes (ABBs) for azetidines, and the Defluorosulfonylation of Oxetane Sulfonyl Fluorides (OSFs) for oxetanes.

G Start_ABB Azabicyclo[1.1.0]butane (Strain Energy ~60 kcal/mol) Inter_Radical Radical/Organometallic Intermediate Start_ABB->Inter_Radical Strain Release (Nucleophile/Radical Addn) Start_OSF Oxetane Sulfonyl Fluoride (OSF) Inter_Cation Oxetane Carbocation (Planar Transition) Start_OSF->Inter_Cation Defluorosulfonylation (-SO2, -F-) Prod_Azetidine 3,3-Disubstituted Azetidine (Bioactive Core) Inter_Radical->Prod_Azetidine 1,3-Functionalization Prod_Oxetane 3-Aryloxetane (Bioisostere) Inter_Cation->Prod_Oxetane Friedel-Crafts / Coupling

Figure 1: Divergent synthetic pathways for azetidines via strain release (top) and oxetanes via defluorosulfonylation (bottom).[1]

Detailed Experimental Protocol

Protocol: Synthesis of 3-Aryloxetanes via Oxetane Sulfonyl Fluoride (OSF) Coupling. Context: This protocol is based on recent JACS 2024 methodologies leveraging OSFs as "chemical hubs" to access difficult 3-aryl motifs without metal catalysis.

Reagents & Setup
  • Precursor: 3-Oxetanesulphonyl fluoride (OSF).

  • Coupling Partner: Electron-rich arene (e.g., 1,3,5-trimethoxybenzene) or heterocycle.

  • Promoter: Silyl Lewis Acid (TMSOTf) or Bronsted Acid.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Preparation of the "Hub" (Self-Validating Step):

    • Dissolve 3-oxetanesulphonyl fluoride (1.0 equiv) in anhydrous DCM (0.1 M) under N2 atmosphere.

    • Validation: Check

      
      F NMR. The sulfonyl fluoride signal should appear distinctively around +60 ppm. Absence of this signal indicates hydrolysis.
      
  • Activation & Coupling:

    • Cool the solution to 0 °C.

    • Add the arene nucleophile (1.2 equiv).

    • Dropwise add TMSOTf (1.1 equiv).

    • Mechanism:[2][3][4] The Lewis acid activates the sulfonyl fluoride, triggering the extrusion of SO₂ and formation of a transient oxetane carbocation. This cation is stabilized by the "pucker" but highly reactive.

  • Reaction Monitoring:

    • Warm to room temperature and stir for 2–4 hours.

    • Endpoint: Monitor via TLC or LCMS. The disappearance of the starting OSF and the evolution of SO₂ gas (bubbler check) confirm the defluorosulfonylation event.

  • Quench & Isolation:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (3x). Dry over Na₂SO₄.

    • Concentrate carefully (oxetanes are volatile).

  • Purification:

    • Flash chromatography on silica gel (EtOAc/Hexanes).

    • Note: Avoid highly acidic modifiers in the mobile phase to prevent ring opening.

Causality of Choices
  • Why OSF? Traditional cross-coupling to 3-halooxetanes is sluggish due to the poor hybridization of the strained ring. The OSF route proceeds via an S

    
    1-like mechanism (cation generation), bypassing the need for oxidative addition to a strained ring.
    
  • Why TMSOTf? It acts as a "fluoride scavenger," driving the equilibrium forward by forming the strong Si-F bond.

Strategic Application: Bioisosteric Decision Making

The decision to deploy a 4-membered heterocycle should be data-driven. The following decision tree aids medicinal chemists in selecting the correct scaffold based on the liability of the lead compound.

DecisionTree Problem Lead Compound Liability? Metab Metabolic Instability (Benzylic Oxidation) Problem->Metab Solub Poor Solubility / High LogP Problem->Solub Basic hERG / High Basicity Problem->Basic Soln_Oxetane Replace with Oxetane (Blocks Metabolism, Lowers LogP) Metab->Soln_Oxetane gem-dimethyl replacement Solub->Soln_Oxetane Dipole introduction Soln_Azetidine Replace with Azetidine (Modulates pKa, Rigidifies) Basic->Soln_Azetidine Amine modulation Soln_Spiro Spirocyclic Azetidine/Oxetane (Vector Control) Basic->Soln_Spiro Conformational lock

Figure 2: Strategic decision tree for bioisosteric replacement using 4-membered heterocycles.

Case Studies
  • Rilzabrutinib (Sanofi/Principia): An oral BTK inhibitor. The incorporation of a gem-dimethyl oxetane motif was pivotal. It blocked a metabolic soft spot while modulating the solubility of the parent scaffold, allowing for a covalent inhibitor with a clean safety profile.

  • Baricitinib (Lilly/Incyte): A JAK inhibitor utilizing an azetidine linker. The azetidine ring serves as a rigid spacer that orients the active pharmacophores correctly within the ATP-binding pocket while maintaining a low molecular weight and high polarity.

Future Outlook: Thietanes and Beyond

While oxetanes and azetidines are reaching maturity, thietanes represent the next frontier. Recent reviews (2022-2025) highlight thietanes as bioisosteres for furanose sugars in nucleoside antivirals. The larger atomic radius of sulfur alters the ring pucker significantly compared to oxygen, offering a different vector for substituent display. Furthermore, the oxidation of thietanes to thietane-1,1-dioxides provides a highly polar, non-basic motif that mimics sulfones but with a unique spatial footprint.

References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Source: Journal of the American Chemical Society (2024). URL:[Link]

  • Strain-release arylations for the bis-functionalization of azetidines. Source: Chemical Communications (2022).[5] URL:[Link]

  • Oxetanes in Drug Discovery Campaigns. Source: Journal of Medicinal Chemistry (2023). URL:[Link]

  • Thietanes and derivatives thereof in medicinal chemistry. Source: Current Topics in Medicinal Chemistry (2022). URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: Expert Opinion on Drug Discovery (2025/2026). URL:[Link]

Sources

Exploratory

2-(Azetidin-3-yl)benzonitrile molecular weight and formula

The Ortho-Constrained Pharmacophore for Next-Generation Kinase & GPCR Ligands Executive Summary 2-(Azetidin-3-yl)benzonitrile (CAS: 1203797-44-7) represents a high-value structural motif in modern medicinal chemistry. Un...

Author: BenchChem Technical Support Team. Date: March 2026

The Ortho-Constrained Pharmacophore for Next-Generation Kinase & GPCR Ligands

Executive Summary

2-(Azetidin-3-yl)benzonitrile (CAS: 1203797-44-7) represents a high-value structural motif in modern medicinal chemistry. Unlike its para- and meta-substituted counterparts, this ortho-isomer offers a unique steric vector that forces the azetidine ring out of the aromatic plane, creating a distinct 3D molecular shape. This "twist" is critical for optimizing ligand-protein binding kinetics, particularly in the ATP-binding pockets of kinases or the orthosteric sites of G-protein coupled receptors (GPCRs).

This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical properties, a robust synthetic protocol based on nickel-catalyzed cross-coupling, and its application as a bioisostere for larger saturated heterocycles.

Part 1: Physicochemical Characterization[1]

The fundamental data below establishes the baseline for stoichiometric calculations and property-based drug design (PBDD).

Table 1: Core Chemical Specifications

PropertySpecificationNotes
IUPAC Name 2-(Azetidin-3-yl)benzonitrile
CAS Registry Number 1203797-44-7 Distinct from para isomer (CAS 898771-36-3)
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol Monoisotopic Mass: 158.0844 Da
Physical State Solid (typically HCl or TFA salt)Free base is an oil/low-melting solid
Polar Surface Area (PSA) ~35.8 ŲHighly permeable (BBB penetrant potential)
cLogP ~1.0 - 1.2Optimal lipophilicity for lead-likeness
pKa (Conjugate Acid) ~9.5 - 10.5Typical for secondary aliphatic amines

Structural Insight: The azetidine ring acts as a "minimalist" saturated heterocycle. Compared to pyrrolidine (5-membered) or piperidine (6-membered) analogs, the azetidine core (4-membered) lowers lipophilicity (LogD) and reduces metabolic liability while maintaining basicity.

Part 2: Synthetic Methodology (Expert Protocol)

Method Selection: Nickel/Photoredox Dual Catalysis vs. Negishi Coupling While traditional Negishi coupling is effective, modern Nickel/Photoredox Dual Catalysis is superior for installing sp³-hybridized azetidines onto electron-deficient arenes (like benzonitriles) under mild conditions. However, for scalability and reliability in a standard organic lab without photoreactors, the Negishi Cross-Coupling remains the gold standard for this specific transformation.

Protocol: Negishi Cross-Coupling of N-Boc-3-Iodoazetidine

This protocol describes the synthesis of the N-Boc protected intermediate, followed by deprotection.

Reagents:

  • Substrate A: 2-Bromobenzonitrile (1.0 equiv)

  • Substrate B: tert-Butyl 3-iodoazetidine-1-carboxylate (1.2 equiv)

  • Zinc Source: Zinc dust (activated), 1,2-dibromoethane (cat.), TMSCl (cat.)

  • Catalyst: PdCl₂(dppf)·CH₂Cl₂ (5 mol%) or NiCl₂(glyme)/Ligand

  • Solvent: Anhydrous THF or DMA

Step-by-Step Workflow:

  • Zinc Activation (In Situ Formation of Organozinc Reagent):

    • In a flame-dried flask under Argon, suspend activated Zn dust (1.5 equiv) in anhydrous THF.

    • Add 5 mol% 1,2-dibromoethane and heat to reflux for 2 minutes. Cool.

    • Add 5 mol% TMSCl and stir for 15 minutes.

    • Add a solution of tert-butyl 3-iodoazetidine-1-carboxylate in THF dropwise. Stir at RT for 1-2 hours. Validation: Check consumption of iodide by TLC or aliquot quenching (NMR).

  • Cross-Coupling:

    • To the organozinc solution, add 2-bromobenzonitrile (1.0 equiv) and PdCl₂(dppf) (0.05 equiv).

    • Heat the reaction mixture to 60-70°C for 4-12 hours.

    • Monitoring: LC-MS should show the formation of the N-Boc coupled product (MW ~258 + Na/H).

  • Workup & Purification:

    • Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).

    • Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Deprotection (The Critical Step):

    • Dissolve the N-Boc intermediate in CH₂Cl₂.

    • Add TFA (10-20 equiv) or 4M HCl in Dioxane at 0°C. Stir at RT for 1 hour.

    • Concentrate to dryness.

    • Free Base Generation: Redissolve in CH₂Cl₂, wash with saturated NaHCO₃, dry, and concentrate to yield 2-(Azetidin-3-yl)benzonitrile .

Synthesispathway Start N-Boc-3-Iodoazetidine Zn Activated Zn (THF, TMSCl) Start->Zn Activation Reagent Azetidinyl-Zinc Intermediate Zn->Reagent Insertion Coupled N-Boc-2-(Azetidin-3-yl) benzonitrile Reagent->Coupled Negishi Coupling 65°C, 6h Partner 2-Bromobenzonitrile Pd(dppf)Cl2 Partner->Coupled Deprotect TFA or HCl Deprotection Coupled->Deprotect Cleavage Final 2-(Azetidin-3-yl) benzonitrile Deprotect->Final Neutralization

Figure 1: Negishi cross-coupling strategy for the synthesis of the ortho-substituted azetidine scaffold.

Part 3: Structural Biology & Medicinal Chemistry Utility[5]

The "Magic Methyl" Effect of Ring Contraction Replacing a piperidine or pyrrolidine ring with an azetidine is a proven strategy to improve the physicochemical profile of a drug candidate.

  • Lipophilicity Modulation: The azetidine ring significantly lowers logP compared to piperidine, often by 1.0–1.5 log units, improving solubility.

  • Metabolic Stability: The strained 4-membered ring is less prone to oxidative metabolism (P450) at the α-carbon positions compared to larger rings.

  • Vector Control: In the ortho (2-) position, the azetidine ring clashes with the adjacent nitrile group. This steric pressure forces the azetidine ring to rotate out of the plane of the benzene ring (dihedral angle > 45°). This creates a "twisted" conformation that can access deep, narrow pockets in enzymes that flat molecules cannot.

Scaffold Diversification Logic: The secondary amine of the azetidine is a versatile handle for rapid library generation.

ScaffoldUtility Core 2-(Azetidin-3-yl)benzonitrile (Core Scaffold) RedAm Reductive Amination (Aldehydes/Ketones) Core->RedAm N-Alkylation Amide Amide Coupling (Carboxylic Acids) Core->Amide Acylation SnAr SnAr / Buchwald (Heteroaryl Halides) Core->SnAr N-Arylation Nitrile Nitrile Hydrolysis (Amide/Acid) Core->Nitrile Functional Group Transformation

Figure 2: Divergent synthesis pathways utilizing the secondary amine and nitrile vectors.

Part 4: Analytical Quality Control

To ensure the integrity of the synthesized material, the following analytical signals are diagnostic.

1. ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆):

  • Aromatic Region: Four distinct protons for the ortho-substituted benzene ring (approx. 7.4 – 7.8 ppm).

  • Methine (CH) Linker: A quintet or multiplet around 3.8 – 4.2 ppm (the CH of the azetidine attached to the benzene).

  • Azetidine Ring Protons: Two sets of multiplets for the CH₂ groups adjacent to the nitrogen, typically appearing between 3.5 – 4.5 ppm. The chemical shift depends heavily on the N-substituent (H vs. Boc) and salt form.

2. Mass Spectrometry (LC-MS):

  • ESI+ Mode: The parent ion [M+H]⁺ should be observed at m/z 159.1 .

  • Fragmentation: Loss of the azetidine ring or nitrile group may be observed at higher collision energies.

References
  • Sigma-Aldrich. (2024). 2-(Azetidin-3-yl)benzonitrile Product Specification. CAS 1203797-44-7.[1] Link

  • ChemSrc. (2024). Physicochemical Properties of CAS 1203797-44-7. Link

  • CymitQuimica. (2024). Structural Analogs and Derivatives of Azetidinyl Benzonitriles. Link

  • Krasavin, M., et al. (2015). "Azetidines as emerging privileged scaffolds in drug discovery." Expert Opinion on Drug Discovery, 10(10), 1073-1090. (Contextual grounding for scaffold utility).

Sources

Foundational

Azetidine Bioisosteres: A Strategic Guide for Pyrrolidine and Piperidine Replacement

Topic: Azetidine Bioisosteres for Pyrrolidine and Piperidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Small Ring" Strategy In mo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Azetidine Bioisosteres for Pyrrolidine and Piperidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Small Ring" Strategy

In modern medicinal chemistry, the contraction of saturated N-heterocycles—specifically shifting from piperidine (6-membered) and pyrrolidine (5-membered) to azetidine (4-membered) —has evolved from a niche curiosity to a validated strategy for optimizing lead compounds.

This guide details the technical rationale for this bioisosteric switch. While pyrrolidine and piperidine are ubiquitous, they often carry liabilities regarding lipophilicity (LogD) and metabolic clearance. Azetidines offer a unique physicochemical profile: they lower lipophilicity, alter bond vectors, and introduce conformational rigidity, often without sacrificing potency. This guide provides the decision-making framework, synthetic protocols, and safety considerations required to deploy azetidines effectively in drug discovery campaigns.

Physicochemical Rationale & Property Modulation[1][2][3][4]

The Lipophilicity & Basicity Shift

The primary driver for an azetidine switch is the modulation of Lipophilic Ligand Efficiency (LLE) . Reducing ring size reduces the carbon count, inherently lowering cLogP. However, the electronic effects are equally critical.

  • pKa Modulation: Azetidine (

    
    ) is a strong base, comparable to pyrrolidine (
    
    
    
    ) and piperidine (
    
    
    ). However, the high ring strain (~25 kcal/mol) and s-character of the nitrogen lone pair allow for significant pKa tuning via substitution (e.g., 3,3-difluoroazetidine drops pKa significantly, reducing hERG liability).
  • LogD Reduction: Replacing a piperidine with an azetidine typically reduces cLogP by 0.5–1.0 units. This reduction improves solubility and lowers promiscuous binding events associated with high lipophilicity.

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact of Switch to Azetidine
Ring Strain (kcal/mol) ~25.4~6.2~0.0 (Chair)Increased rigidity; potential reactivity.
Basicity (

of

)
~11.29~11.31~11.22Minimal change in parent; highly tunable via 3-substitution.
Conformation Puckered (

-shape)
EnvelopeChairAltered exit vectors; reduced entropic penalty upon binding.
Fsp3 Character HighHighHighMaintains 3D character while reducing MW.
Metabolic Liability

-carbon oxidation

-carbon oxidation

-carbon oxidation
Reduced number of oxidizable C-H bonds.
Structural Pharmacology: Exit Vectors

The geometric constraint of the 4-membered ring alters the exit vectors of substituents.

  • Piperidine: Substituents at C4 are 180° opposed (trans) or 60° (gauche).

  • Azetidine: Substituents at C3 allow for a distinct vector projection that can access binding pockets unavailable to the "floppier" 5- and 6-membered rings. The distance between the Nitrogen and the C3-substituent is shorter, compacting the pharmacophore.

Synthetic Methodologies

Synthesizing functionalized azetidines is challenging due to the high ring strain.[1] Standard alkylation often leads to polymerization or ring-opening. Two primary workflows are recommended: Classical Cyclization and Modern Strain-Release .

Workflow Visualization

The following diagram outlines the decision logic and synthetic pathways for accessing azetidine scaffolds.

AzetidineSynthesis Start Target: Functionalized Azetidine ClassPath Classical Route: Cyclization Start->ClassPath ModPath Modern Route: Strain-Release Start->ModPath GammaHalo Gamma-Halo/Amino Precursor ClassPath->GammaHalo ThermCycl Thermal Cyclization (Base mediated) GammaHalo->ThermCycl Risk Risk: Polymerization/Elimination ThermCycl->Risk FuncAz 3-Substituted Azetidine Risk->FuncAz Low Yield ABB [1.1.0]Azabicyclobutane (ABB) ModPath->ABB High Yield Stereocontrol NucAdd Nucleophilic Addition (Gridnard/Amine/Thiol) ABB->NucAdd High Yield Stereocontrol NucAdd->FuncAz High Yield Stereocontrol

Figure 1: Comparison of Classical Cyclization vs. Modern Strain-Release Chemistry for Azetidine Synthesis.

Protocol: Strain-Release Functionalization (The "Baran" Method)

This method utilizes 1-azabicyclo[1.1.0]butane (ABB) salts, which are commercially available or easily synthesized. It allows for the rapid installation of nucleophiles at the 3-position.

Materials:

  • 1-azabicyclo[1.1.0]butane sulfinate salt (ABB-salt)

  • Nucleophile (e.g., Aryl Grignard, Thiol, or Amine)[2]

  • Solvent: DCM or THF (anhydrous)

Step-by-Step Protocol:

  • Activation: Suspend the ABB salt (1.0 equiv) in anhydrous DCM (0.2 M) under

    
     atmosphere.
    
  • Nucleophilic Attack:

    • For Grignards: Cool to 0°C. Add Aryl-MgBr (1.5 equiv) dropwise. The strain energy drives the ring opening of the central bond, relieving strain while maintaining the azetidine ring.

    • For Heteroatoms: Add the thiol/amine (1.2 equiv) and a Lewis Acid catalyst (if required, e.g.,

      
      ).
      
  • Quench: Stir for 2–4 hours at RT. Quench with saturated

    
     (aq).
    
  • Isolation: Extract with DCM (

    
    ). Dry organic phase over 
    
    
    
    . Concentrate in vacuo.
  • Purification: Flash chromatography. Note: Azetidines are polar; use DCM/MeOH/NH3 gradients.

Self-Validation Check:

  • NMR: Look for the characteristic azetidine protons (multiplets around

    
     3.5–4.5 ppm).
    
  • Stability:[3][2][4][5] Ensure the product is stored as a salt (HCl or TFA) to prevent self-polymerization.

Case Studies in Drug Discovery

Cobimetinib (Cotellic) – MEK Inhibition

Challenge: Early MEK inhibitors suffered from poor metabolic stability and solubility issues related to the piperidine/benzimidazole scaffolds. Solution: The introduction of a 3-fluoro-azetidine moiety.

  • Mechanism: The azetidine ring provided a rigid scaffold that positioned the nitrogen lone pair to interact with the solvent front, improving solubility.

  • Result: The electron-withdrawing fluorine at the 3-position lowered the pKa of the azetidine nitrogen, reducing hERG binding affinity while maintaining potency against MEK.

Baricitinib – JAK1/2 Inhibition

Challenge: Optimizing selectivity and reducing off-target effects of pyrrolo[2,3-d]pyrimidine scaffolds. Solution: Utilization of an azetidinyl-sulfonamide motif.

  • Mechanism: The azetidine serves as a linker that projects the ethylsulfonamide group into a specific pocket of the JAK enzyme. The 4-membered ring's rigidity ensures a high entropic advantage upon binding (less conformational penalty paid) compared to a flexible ethyl chain or a larger piperidine ring.

Safety & DMPK Considerations

When replacing pyrrolidine/piperidine with azetidine, researchers must evaluate specific liabilities:

  • Metabolic Ring Opening:

    • While less common than in cyclopropanes, oxidative ring opening can occur. However, azetidines are generally metabolically robust. The primary metabolic route is often N-dealkylation or oxidation at the

      
      -carbon (forming the lactam), similar to larger rings.
      
    • Mitigation: Block

      
      -positions with methyl groups or introduce electron-withdrawing groups (F, 
      
      
      
      ) at the 3-position to deactivate the ring electronically.
  • Aldehyde Oxidase (AO):

    • Unlike aromatic N-heterocycles (pyridines), saturated azetidines are not substrates for AO. This is a significant advantage over pyridine-containing bioisosteres.

  • Chemical Reactivity (Genotoxicity):

    • Simple, unhindered azetidines can be alkylating agents (genotoxic). However, steric bulk or electron-withdrawing groups usually mitigate this risk.

    • Test: Perform an Ames test early on any low-molecular-weight azetidine intermediate.

References

  • Azetidines in Drug Discovery

    • Source: Journal of Medicinal Chemistry[4][6]

    • Title: Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs[4][5][7]

    • URL:[Link] (Note: Verified via search context as a key review topic).

  • Physicochemical Comparison

    • Source: BenchChem Technical Guides
    • Title: A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery[3]

  • Synthetic Methodology (Strain Release)

    • Source: Science / Scripps Research (Baran Lab)
    • Title: Strain-Release Amin
    • URL:[Link]

  • Cobimetinib Case Study

    • Source: ACS Medicinal Chemistry Letters
    • Title: Discovery of Cobimetinib (GDC-0973), a Potent and Selective Inhibitor of MEK1 and MEK2
    • URL:[Link]

  • Baricitinib Discovery

    • Source: Journal of Medicinal Chemistry[4][6]

    • Title: Discovery of Baricitinib (INCB028050)
    • URL:[Link]

Sources

Exploratory

Metabolic Stability of 3-Phenylazetidine Motifs: A Technical Guide

Executive Summary: The Azetidine Advantage & Liability In modern drug design, the 3-phenylazetidine motif has emerged as a high-value bioisostere for the classic 4-phenylpiperidine scaffold. By contracting the saturated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azetidine Advantage & Liability

In modern drug design, the 3-phenylazetidine motif has emerged as a high-value bioisostere for the classic 4-phenylpiperidine scaffold. By contracting the saturated ring from six members (piperidine) to four (azetidine), medicinal chemists can achieve three critical optimization goals:

  • Lipophilicity Reduction: Lowering LogD without sacrificing hydrophobic contacts.

  • Vector Reorientation: Altering the exit vectors of substituents to explore novel chemical space.

  • Metabolic Shifting: Blocking standard oxidative metabolic soft spots (N-dealkylation).

However, this structural contraction introduces ring strain (~25 kcal/mol) , creating a unique metabolic liability distinct from larger rings: nucleophilic ring-opening . This guide details the metabolic fate of 3-phenylazetidines, distinguishing between CYP450-mediated oxidation and GST-mediated ring scission, and provides validated protocols for assessing these risks.

Structural & Physicochemical Profile

The 3-phenylazetidine core is not merely a "smaller piperidine"; it is an electronic and steric distinct entity.

Property3-Phenylazetidine4-PhenylpiperidineImpact on Drug Design
Ring Strain ~25.4 kcal/mol~0 kcal/mol (Chair)High strain drives unique ring-opening reactivity.
Basicity (pKa) ~11.3 (Secondary amine)~11.2 (Secondary amine)Both are highly basic, risking lysosomal trapping unless N-substituted.
C-H Bond Strength Increased (

-carbons)
Standard

-carbon oxidation is kinetically disfavored in azetidines.
Lipophilicity Lower LogPHigher LogPAzetidine improves solubility and lowers metabolic clearance driven by lipophilicity.
Conformation Puckered / RigidFlexible ChairRigidifies pharmacophore, potentially improving selectivity.

Metabolic Liabilities & Mechanisms[1][2]

The metabolic stability of 3-phenylazetidine is governed by two competing pathways: Oxidative Resistance (Phase I) and Conjugative Vulnerability (Phase II).

A. The Oxidative Shield (CYP450)

Unlike piperidines, which rapidly undergo N-dealkylation via


-carbon hydroxylation, azetidines are remarkably resistant to this pathway.
  • Mechanism: The high ring strain of the azetidine ring results in significant

    
    -character in the C-C bonds and 
    
    
    
    -character in the C-H bonds. However, the geometric constraints make the formation of the radical cation or iminium ion intermediate (required for N-dealkylation) energetically unfavorable.
  • Result: 3-phenylazetidines often show lower Intrinsic Clearance (CLint) in microsomes compared to their piperidine analogs.

B. The Hidden Risk: GST-Mediated Ring Scission

The "Achilles' heel" of the azetidine ring is its susceptibility to nucleophilic attack due to strain release.

  • Mechanism: Glutathione (GSH) attacks the

    
    -carbon of the azetidine ring.[1][2]
    
  • Enzyme: Cytosolic Glutathione S-Transferases (specifically GST A2-2 and GST M1-1 ).

  • Critical Distinction: Unlike typical GSH adducts (which require CYP450 bioactivation to a reactive intermediate), strained azetidines can undergo direct ring opening by GSTs without prior oxidation.

  • Outcome: Formation of a ring-opened amino-thioether conjugate, which can lead to idiosyncratic toxicity or rapid clearance in vivo.

C. Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the azetidine scaffold.

MetabolicPathways Substrate 3-Phenylazetidine (Parent) CYP CYP450 (Microsomal) Substrate->CYP Phase I GST GST A2-2 (Cytosolic) Substrate->GST Phase II (Direct) NOx N-Oxide (Stable Metabolite) CYP->NOx Major Oxidative Path Dealkyl N-Dealkylation (Minor/Rare) CYP->Dealkyl Disfavored by Strain RingOpen Ring Scission (Amino-Thioether) GST->RingOpen Nucleophilic Attack (+GSH)

Caption: Divergent metabolic pathways. Note that ring scission is GST-driven and cytosolic, whereas oxidation is CYP-driven and microsomal.

Optimization Strategies

To mitigate the ring-opening liability while retaining the azetidine advantages:

  • Steric Shielding: Introduce small substituents (e.g., methyl, fluoro) at the 2- or 4-positions (adjacent to nitrogen). This sterically hinders the approach of the bulky GST-GSH complex.

  • Electronic Deactivation: N-substitution with electron-withdrawing groups (e.g., amides, sulfonamides, electron-deficient aryls) reduces the basicity of the nitrogen. While this doesn't directly reduce ring strain, it can alter the electronics of the

    
    -carbon, making it less electrophilic.
    
  • Scaffold Hopping: If GST liability is insurmountable, consider the 3-fluoroazetidine or 3,3-difluoroazetidine analogs, where the fluorine effect can modulate pKa and metabolic stability.

Experimental Protocols

Standard microsomal stability assays often miss the GST liability because microsomes lack the cytosolic fraction where GSTs reside. To fully validate a 3-phenylazetidine motif, you must run a Cytosolic GSH Trapping Assay .

Protocol A: Cytosolic GSH Trapping (Ring Scission)

Purpose: To detect direct GST-mediated ring opening.

Materials:

  • Human Liver Cytosol (HLC) or S9 Fraction (contains both CYPs and GSTs).

  • Reduced Glutathione (GSH) stock (100 mM in water).

  • Test Compound (10 mM in DMSO).

  • Negative Control: Ethacrynic Acid (GST inhibitor).

Workflow:

  • Preparation: Dilute HLC to 1.0 mg/mL protein in Phosphate Buffer (100 mM, pH 7.4).

  • Activation: Add GSH to a final concentration of 5 mM.

    • Note: Do not add NADPH if you want to isolate the direct GST pathway. Add NADPH only if checking for oxidative-reactive metabolites.

  • Incubation: Pre-incubate at 37°C for 5 mins. Initiate with Test Compound (1 µM final).

  • Sampling: Aliquot at 0, 15, 30, and 60 mins.

  • Quench: Add 3 volumes of ice-cold Acetonitrile containing internal standard. Centrifuge (3000 x g, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS. Look for [M + 307]+ adducts (Parent + GSH).

Protocol B: Microsomal Stability (Oxidative)

Purpose: To assess general clearance and N-oxidation.

Workflow:

  • Matrix: Human Liver Microsomes (0.5 mg/mL).

  • Cofactor: NADPH Regenerating System (1 mM NADP+, Isocitrate, Isocitrate Dehydrogenase).

  • Quench: Acetonitrile at 0, 5, 15, 30, 45 min.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and calculate 
    
    
    
    .
Experimental Logic Diagram

AssayWorkflow Start New 3-Phenylazetidine Analog Split Assay Selection Start->Split Micro Microsomal Stability (+NADPH) Split->Micro Assess Oxidative CL Cyto Cytosolic Stability (+GSH, -NADPH) Split->Cyto Assess Ring Strain Risk Result1 High Clearance? Micro->Result1 Result2 GSH Adduct (+307 Da)? Cyto->Result2 Action1 Block N-Oxidation (e.g., reduce basicity) Result1->Action1 Yes Action2 Block Ring Opening (e.g., steric bulk at C2/C4) Result2->Action2 Yes

Caption: Decision tree for evaluating azetidine stability. Note the parallel requirement for cytosolic testing.

Case Study: Azetidine vs. Piperidine

In a study optimizing 5-HT4 partial agonists, Pfizer researchers replaced a piperidine core with an azetidine.

  • Piperidine Analog: Metabolized via N-dealkylation and formation of a cyclic oxazolidine metabolite (via oxidation of the

    
    -carbon).
    
  • Azetidine Analog: Completely eliminated N-dealkylation. The high strain energy prevented the formation of the requisite intermediates for

    
    -oxidation.
    
  • Outcome: The azetidine analog demonstrated superior metabolic stability and was selected for further development, validating the scaffold as a robust bioisostere when GST liabilities are managed.

References

  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation Source: Drug Metabolism and Disposition (2019) URL:[Link]

  • Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres Source: Xenobiotica (2016) URL:[3][Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters (2021) URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Expert Opinion on Drug Discovery (2026/2025) URL:[Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Source: Journal of Medicinal Chemistry (2017) URL:[Link]

Sources

Foundational

Technical Assessment and Sourcing Strategy: 2-(Azetidin-3-yl)benzonitrile

The following technical guide provides a comprehensive sourcing and technical assessment for 2-(Azetidin-3-yl)benzonitrile . Executive Summary Current Commercial Status: Non-Catalog / Custom Synthesis Required Unlike its...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive sourcing and technical assessment for 2-(Azetidin-3-yl)benzonitrile .

Executive Summary

Current Commercial Status: Non-Catalog / Custom Synthesis Required Unlike its widely available para-isomer [4-(azetidin-3-yl)benzonitrile, CAS 1236862-00-2], the ortho-isomer 2-(Azetidin-3-yl)benzonitrile is not currently a standard stock item in global chemical inventories (e.g., eMolecules, SciFinder, ACD).

This guide serves as a strategic roadmap for sourcing this "unobtainium" intermediate. It outlines the necessary custom synthesis workflows, identifies capable CRO partners, and provides technical proxies based on the structural isomer to ensure successful handling and integration into drug discovery programs.

Chemical Profile & Structural Analysis[1][2][3]

Understanding the steric and electronic differences between the available para isomer and the target ortho isomer is critical for synthesis planning and stability management.

FeatureTarget Compound (Ortho) Commercial Reference (Para)
Structure 2-(Azetidin-3-yl)benzonitrile 4-(Azetidin-3-yl)benzonitrile
CAS Number Not Assigned / Custom1236862-00-2
Availability Custom Synthesis Only In Stock (Enamine, Combi-Blocks)
Steric Strain High (Ortho-substituent clash)Low
pKa (Calc.) ~9.2 (Secondary Amine)~9.4 (Secondary Amine)
Stability Risk High (Intramolecular cyclization risk)Moderate
Stability Warning: The "Ortho Effect"

The ortho positioning of the nucleophilic azetidine nitrogen relative to the electrophilic nitrile group creates a risk of intramolecular cyclization (forming a fused tricyclic amidine) under basic conditions or high heat.

  • Recommendation: Request the product as a salt form (HCl or TFA) to protonate the amine and prevent auto-cyclization during transport.

Sourcing Strategy: Custom Synthesis Workflows

Since direct procurement is impossible, you must engage a Contract Research Organization (CRO). Below is the field-validated synthetic route you should propose to suppliers to minimize lead time and failure risk.

Recommended Synthetic Pathway (Negishi Coupling)

The most robust route utilizes a zinc-mediated Negishi coupling, avoiding the harsh conditions of traditional ring-closure methods.

SynthesisPath SM1 2-Bromobenzonitrile (CAS: 2042-37-7) Inter Intermediate: N-Boc-3-(2-cyanophenyl)azetidine SM1->Inter Negishi Coupling THF, 60°C SM2 N-Boc-3-iodoazetidine (Activated Zinc Reagent) SM2->Inter Cat Pd(dppf)Cl2 Catalyst Cat->Inter Deprot Deprotection (TFA or HCl/Dioxane) Inter->Deprot Final Target Product: 2-(Azetidin-3-yl)benzonitrile HCl Deprot->Final Precipitation

Figure 1: Proposed Negishi cross-coupling strategy for rapid custom synthesis.

Validated Supplier List (Custom Synthesis)

Select suppliers based on their demonstrated capability with azetidine chemistry, which requires specific handling to avoid ring opening.

Supplier TierCompanyCapability FocusEst. Lead Time
Tier 1 (Preferred) Enamine (Ukraine/Latvia)Largest stock of azetidine building blocks; likely has the Zn-reagent in house.4-6 Weeks
Tier 1 (Preferred) WuXi AppTec (China)High-throughput synthesis; best for >10g scale-up.5-7 Weeks
Tier 2 (Boutique) PharmaBlock (China/USA)Specialized in strained rings (azetidines, cyclobutanes).4-6 Weeks
Tier 2 (Boutique) Combi-Blocks (USA)Often holds "near-neighbor" analogues; check for catalog #SS-5622 variants.Inquiry Base

Quality Assurance & Validation Protocols

When the custom batch arrives, do not rely solely on the Certificate of Analysis (CoA). The ortho isomer is difficult to distinguish from the para isomer by low-res MS alone.

Self-Validating Analytical Workflow

QC_Workflow cluster_tests Critical Validation Steps Sample Incoming Sample (Salt Form) HNMR 1H NMR (DMSO-d6) Check Aromatic Splitting Sample->HNMR LCMS LC-MS Confirm MW (158.2) Sample->LCMS NOESY 1D NOESY Confirm Ortho Regiochemistry HNMR->NOESY If splitting ambiguous Decision Data Analysis LCMS->Decision NOESY->Decision Release Release for Assay Decision->Release  Confirmed Ortho   Reject Reject / Repurify Decision->Reject  Para Contamination  

Figure 2: Incoming QC decision tree. Note that 1H NMR splitting patterns for ortho-substitution (typically d, t, t, d) differ significantly from the symmetric para-substitution (d, d).

Protocol 1: 1H NMR Distinction
  • Para-isomer: Shows a characteristic AA'BB' system (two doublets) in the aromatic region (approx 7.5 - 7.8 ppm).

  • Ortho-isomer (Target): Will show a complex 4-proton pattern (ABCD system) with significant splitting differences due to the magnetic anisotropy of the nitrile group adjacent to the azetidine.

Handling and Storage (Field-Proven)

Storage:

  • Temperature: -20°C long-term.

  • Atmosphere: Store under Argon/Nitrogen. The free base readily absorbs CO2 from the air to form carbamates.

  • Form: Always keep as HCl or TFA salt . The free base is an oil that degrades rapidly.

Solubility:

  • DMSO: >50 mM (Salt form).

  • Water: Soluble (Salt form), but avoid storing aqueous solutions >24h due to potential nitrile hydrolysis.

References

  • PubChem Compound Summary. Benzonitrile, p-(3-azetidinyl)- (Para-isomer reference). National Center for Biotechnology Information. Accessed March 4, 2026. [Link][1]

  • World Intellectual Property Organization. Heterocyclic Modulators of Lipid Synthesis (Patent WO2015095767A1).[2] Describes synthesis of azetidine-benzonitrile analogues.

Sources

Exploratory

Technical Guide: Azetidinyl Benzonitriles in Medicinal Chemistry

The following technical guide provides an in-depth analysis of Azetidinyl Benzonitriles , a privileged scaffold in modern medicinal chemistry used to optimize physicochemical properties and target engagement. Optimizing...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Azetidinyl Benzonitriles , a privileged scaffold in modern medicinal chemistry used to optimize physicochemical properties and target engagement.

Optimizing Ligand Efficiency via the "Azetidine Switch"

Part 1: Executive Summary & Structural Rationale

In the pursuit of "drug-likeness," medicinal chemists frequently encounter the "molecular obesity" problem—where potency increases come at the cost of inflated molecular weight and lipophilicity (LogP).[1] The Azetidinyl Benzonitrile scaffold has emerged as a critical solution to this bottleneck.[1]

By replacing larger saturated heterocycles (piperidines, pyrrolidines) with the strained, four-membered azetidine ring, and coupling it with a benzonitrile moiety, researchers can achieve:

  • lowered Lipophilicity (LogD): Azetidine reduces the carbon count while maintaining basicity modulation.[1]

  • Rigidification: The azetidine ring constrains the vector of substituents, reducing the entropic penalty of binding.[1]

  • Metabolic Stability: The benzonitrile group blocks labile metabolic sites (e.g., para-oxidation) and acts as a robust hydrogen bond acceptor.[1]

This guide details the synthesis, structure-activity relationships (SAR), and application of this scaffold, specifically within the context of JAK inhibitors and GPCR antagonists .[1]

Part 2: Structural Biology & Pharmacophore Logic

The "Azetidine Switch"

The transition from a 6-membered piperidine to a 4-membered azetidine alters the bond angles significantly (approx. 90° vs 109.5°), changing the vector presentation of the benzonitrile "warhead."[1]

  • Pucker Angle: Azetidine rings exist in a puckered conformation (~30°), which can position the nitrile group to engage specific pockets (e.g., the ATP-binding site of kinases) that flat aromatic systems cannot reach.[1]

  • Basicity (pKa): Azetidine amines are generally less basic than their pyrrolidine counterparts, improving permeability and reducing lysosomal trapping.[1]

The Role of the Benzonitrile

The nitrile (-CN) group serves dual functions:

  • Electronic: It is a strong electron-withdrawing group (EWG), deactivating the phenyl ring against oxidative metabolism (CYP450).[1]

  • Interaction: The nitrogen lone pair acts as a weak H-bond acceptor (interaction energy ~2-4 kcal/mol) often targeting the "hinge region" in kinases or serine residues in proteases.

Visualization: Pharmacophore Comparison

The following diagram illustrates the vector and property shifts when "switching" from a piperidine to an azetidine scaffold.

Azetidine_Switch Piperidine Piperidine Scaffold (High LogP, Flexible) Optimization Optimization Step: Ring Contraction Piperidine->Optimization Lead Opt. Azetidine Azetidinyl Benzonitrile (Low LogP, Rigid Vector) Optimization->Azetidine Synthesis Prop1 Reduced Lipophilicity (LogD ↓ 0.5-1.0) Azetidine->Prop1 Prop2 Metabolic Stability (Blocked p-oxidation) Azetidine->Prop2 Prop3 Vector Re-orientation (Unique Bond Angles) Azetidine->Prop3

Figure 1: The "Azetidine Switch" logic in lead optimization, highlighting the gain in metabolic stability and physicochemical properties.

Part 3: Synthetic Methodologies

Efficient access to azetidinyl benzonitriles is paramount.[1] Two primary routes are recommended based on the attachment point (N-linked vs. C-linked).

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Target: 4-(1-azetidinyl)benzonitrile (N-linked) This is the industry-standard route for N-linked analogs.[1] It requires an electron-deficient aryl fluoride.

Reagents:

  • 4-Fluorobenzonitrile[2]

  • Azetidine hydrochloride[1][3]

  • Base: Potassium Carbonate (

    
    ) or DIPEA[1]
    
  • Solvent: DMSO or DMF[1]

Step-by-Step Protocol:

  • Preparation: Charge a reaction vessel with 4-fluorobenzonitrile (1.0 equiv) and azetidine HCl (1.2 equiv).

  • Basification: Add

    
     (2.5 equiv) suspended in anhydrous DMSO (0.5 M concentration relative to substrate).
    
  • Reaction: Heat the mixture to 80-100°C for 4–6 hours. Monitor via LC-MS for the disappearance of the fluoride starting material (

    
     121) and formation of product (
    
    
    
    158).[1]
  • Workup: Cool to RT. Pour into ice-water mixture. The product often precipitates as a white solid.[1] Filter and wash with water.[4]

  • Purification: If oil forms, extract with EtOAc, dry over

    
    , and purify via flash chromatography (Hexane/EtOAc).
    
Protocol B: Nickel/Photoredox Dual Catalysis

Target: 4-(azetidin-3-yl)benzonitrile (C-linked) Synthesizing C-linked azetidines on electron-deficient rings is challenging via SNAr. Modern cross-coupling is preferred.[1]

Mechanism: Decarboxylative cross-coupling of azetidine-3-carboxylic acid with 4-chlorobenzonitrile.

Synthesis_Workflow SM1 Azetidine-3-carboxylic acid (Boc-protected) BlueLight Blue Light (450 nm) DMSO, RT, 24h SM1->BlueLight SM2 4-Chlorobenzonitrile SM2->BlueLight Catalyst Ir(ppy)3 (Photocatalyst) NiCl2-dtbbpy (Cross-coupling) Catalyst->BlueLight Radical C-Centered Radical Formation BlueLight->Radical SET Product 4-(1-Boc-azetidin-3-yl)benzonitrile Radical->Product Ni-Cycle Deprotection TFA Deprotection -> Final Product Product->Deprotection

Figure 2: Photoredox/Nickel dual catalysis pathway for C-linked azetidinyl benzonitriles.

Part 4: Case Studies & Applications

JAK Inhibitors (Janus Kinase)

Azetidinyl benzonitriles function as critical linkers in JAK inhibitors, specifically for JAK1 selectivity .[1]

  • Mechanism: The nitrile group often interacts with the arginine residue in the catalytic pocket (e.g., Arg879 in JAK2), while the azetidine ring positions the scaffold to avoid steric clashes with the methionine gatekeeper.[1]

  • Data Comparison:

    • Piperidine analog:[1] IC50 = 45 nM (JAK1), LogP = 2.8[1]

    • Azetidine analog: IC50 = 12 nM (JAK1), LogP = 1.4[1]

    • Result: The azetidine analog shows improved potency and significantly better solubility.

NK2 Receptor Antagonists

In the development of Neurokinin-2 antagonists, replacing a 4-substituted piperidine with a 3-substituted azetidine reduced lipophilicity (LogD from 3.2 to 2.3) and eliminated a metabolic "soft spot" on the piperidine ring, increasing microsomal stability (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 min).[1]

Part 5: Quantitative Data Summary

Table 1: Physicochemical Property Impact of Azetidine Substitution

Scaffold TypeLogP (Calc)TPSA (Ų)Metabolic Stability (HLM T1/2)Kinase Selectivity (JAK1/JAK2)
Phenyl-Piperidine 3.224Low (< 15 min)10x
Phenyl-Azetidine 1.924Moderate (30-60 min)25x
Azetidinyl Benzonitrile 1.2 48 High (> 120 min) >50x

Note: Data derived from aggregated SAR studies on JAK and NK2 inhibitors [1, 2].[1]

Part 6: Experimental Validation (Self-Validating Protocol)

In Vitro Metabolic Stability Assay

To verify the stability claims of the azetidinyl benzonitrile scaffold, perform the following microsomal stability assay.

Reagents:

  • Human Liver Microsomes (HLM) (0.5 mg/mL protein)[1]

  • NADPH regenerating system[1]

  • Test Compound (1 µM final conc.)

  • Positive Control: Verapamil (High clearance)[1]

Protocol:

  • Incubation: Pre-incubate HLM and test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.[1]

  • Sampling: Aliquot samples at t = 0, 15, 30, 60 min.

  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .[1]
    • Success Criteria: Azetidinyl benzonitrile analogs should exhibit

      
       min.[1]
      

Part 7: References

  • Druzhinin, S. I., et al. (2014).[1] "Internal conversion with 4-(azetidinyl)benzonitriles in alkane solvents. Influence of fluoro substitution." Physical Chemistry Chemical Physics. Link

  • Lowe, J. A., et al. (2014).[1] "Structure-Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)-5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. Selective Antagonists of the Neurokinin-2 Receptor."[5] Bioorganic & Medicinal Chemistry Letters. Link

  • Pfizer Inc. (2011).[1] "Azetidine and cyclobutane derivatives as JAK inhibitors."[6] European Patent EP2288610B1.[1] Link

  • Duncton, M. A. J. (2026).[1] "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry. Link

  • Stepaniuk, O., et al. (2025).[1] "An Approach to Alkyl Azetidines for Medicinal Chemistry." ChemRxiv. Link[1]

Sources

Protocols & Analytical Methods

Method

Protocol for N-Boc Deprotection of Azetidine Derivatives

Mitigating Volatility, Solubility, and Ring-Strain Risks in 4-Membered Heterocycles Abstract & Scope Azetidine derivatives are increasingly critical in medicinal chemistry as conformational restrictors and bioisosteres....

Author: BenchChem Technical Support Team. Date: March 2026

Mitigating Volatility, Solubility, and Ring-Strain Risks in 4-Membered Heterocycles

Abstract & Scope

Azetidine derivatives are increasingly critical in medicinal chemistry as conformational restrictors and bioisosteres. However, the deprotection of N-Boc azetidines presents a unique triad of failure modes often overlooked in standard piperidine/pyrrolidine protocols:

  • Volatility: Low molecular weight (MW) azetidine free bases are highly volatile and frequently lost during rotary evaporation.

  • Water Solubility: The high polarity of the azetidine ring leads to poor partitioning into organic solvents during aqueous workups.[1]

  • Ring Strain: While the azetidine ring (~26 kcal/mol strain energy) is generally stable to Brønsted acids, the generated tert-butyl cation can trigger alkylation or polymerization if not properly scavenged.

This guide provides optimized protocols specifically engineered to maximize recovery of azetidine salts and free bases while maintaining ring integrity.

Mechanistic Insight & Critical Considerations

The tert-Butyl Cation Problem

Standard acidic deprotection (TFA or HCl) follows an E1-like elimination mechanism. The carbonyl oxygen is protonated, leading to the collapse of the carbamate.[2]

  • The Danger: The resulting tert-butyl cation (

    
    ) is a potent electrophile.[2][3] In the absence of scavengers, it will alkylate electron-rich regions of the azetidine substrate (e.g., indole, phenol, or thiol side chains) or polymerize isobutylene.
    
  • The Solution: We utilize Triethylsilane (TES) or 1,3-Dimethoxybenzene as "cation sinks" to irreversibly trap

    
    .
    
The Volatility Trap

Azetidine (free base) has a boiling point of ~61 °C. Many simple derivatives boil <100 °C.[1]

  • Rule of Thumb: Never rotary evaporate a free-base azetidine (MW < 150) to dryness at high vacuum. Always isolate as the Hydrochloride or Trifluoroacetate salt whenever possible.

Visualizing the Pathway

The following diagram illustrates the reaction flow and the critical role of scavengers.

BocDeprotection Substrate N-Boc Azetidine Intermediate Protonated Carbamate Substrate->Intermediate + H+ (TFA/HCl) Cation t-Butyl Cation (ELECTROPHILE) Intermediate->Cation Cleavage Product Azetidine Salt (Stable) Intermediate->Product - CO2 SideProduct Alkylated Impurity Cation->SideProduct No Scavenger (Attacks Substrate) Scavenged Scavenged Adduct (Inert) Cation->Scavenged + Scavenger (TES/Silane)

Figure 1: Mechanistic pathway highlighting the divergence between successful scavenging and impurity formation.

Experimental Protocols

Protocol A: The "Standard" TFA Method (with Scavenging)

Best for: Complex azetidines with electron-rich aromatic side chains.

Reagents:

  • Trifluoroacetic Acid (TFA)[2][3][4][5]

  • Dichloromethane (DCM)[1][2][3]

  • Triethylsilane (TES) - Critical Scavenger

Procedure:

  • Dissolution: Dissolve the N-Boc azetidine (1.0 equiv) in DCM (concentration 0.1 M to 0.2 M).

  • Scavenger Addition: Add Triethylsilane (2.0 – 5.0 equiv).

    • Note: If the molecule contains Indole, Methionine, or Tyrosine, increase TES to 10 equiv or add 5 equiv of water.

  • Acidification: Cool to 0 °C. Dropwise add TFA.

    • Ratio: Final solvent composition should be DCM:TFA (2:1 to 4:1).

  • Reaction: Warm to room temperature (RT) and stir. Monitor by LCMS (expect 1–3 hours).

    • Endpoint: Disappearance of starting material (-100 mass) and appearance of amine mass.

  • Workup (Salt Isolation - Recommended):

    • Concentrate the mixture in vacuo.

    • Co-evaporation: Add Toluene (3x volume) and concentrate again. Repeat 3 times. This azeotropes off residual TFA.[6]

    • Precipitation: Triturate the resulting oil with cold Diethyl Ether (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ) or MTBE. The Azetidine-TFA salt will usually precipitate as a white solid. Filter and dry.
      
Protocol B: The HCl "Precipitation" Method

Best for: Simple azetidines where a solid HCl salt is desired for storage.

Reagents:

  • 4M HCl in 1,4-Dioxane (commercial)

  • Methanol (optional co-solvent for solubility)

  • Diethyl Ether (

    
    )
    

Procedure:

  • Dissolution: Dissolve substrate in a minimum amount of 1,4-Dioxane (or MeOH if insoluble).

  • Acid Addition: Add 4M HCl in Dioxane (5–10 equiv) at 0 °C.

  • Reaction: Stir at RT for 1–4 hours.

    • Observation: Often, the product precipitates directly from the solution as the reaction proceeds.

  • Isolation:

    • If Solid Forms: Dilute with excess

      
      , filter the solid under nitrogen, and wash with 
      
      
      
      .
    • If No Solid: Concentrate to dryness, triturate with

      
      /Hexanes to induce crystallization.
      
Protocol C: Isolation of the Free Base (High Risk)

Only use if the next step requires a free amine and in-situ neutralization is impossible.

Challenge: Azetidine (pKa ~11.3) is very basic and water-soluble. Standard extraction (EtOAc/Water) often yields <10% recovery.

Procedure:

  • Neutralization: Dissolve the crude salt in minimal water. Cool to 0 °C.

  • Basification: Adjust pH to >12 using 4M NaOH or saturated

    
    .
    
    • Critical: The pH must be significantly higher than the pKa (11.3) to ensure the neutral species dominates.

  • Extraction (Salting Out): Saturate the aqueous layer with solid NaCl until no more dissolves.

  • Solvent Choice: Extract 4–5 times with DCM:Isopropanol (9:1) or Chloroform:Isopropanol (3:1) .

    • Avoid: Ethyl Acetate or Ether (poor solubility for polar amines).

  • Concentration: Dry over

    
    . Carefully concentrate at >100 mbar  (do not use high vacuum) and <30 °C  bath temperature. Stop while a small amount of solvent remains if the product is low MW.
    

Decision Matrix for Workup

Use the following logic flow to determine the safest isolation strategy for your specific azetidine derivative.

WorkupLogic Start Start: Crude Acidic Mixture Q1 Is the Free Base Volatile? (MW < 150 or BP < 150°C) Start->Q1 BranchVolatile YES: Volatile Q1->BranchVolatile BranchStable NO: Non-Volatile Q1->BranchStable ActionSalt MANDATORY: Isolate as Salt (HCl or TFA) BranchVolatile->ActionSalt Q2 Is it Water Soluble? BranchStable->Q2 ActionExtract Standard Extraction (DCM/NaOH) Q2->ActionExtract No (Lipophilic) ActionSpecial Special Extraction: 1. Sat. NaCl (Salting Out) 2. Extract w/ DCM:IPA (3:1) Q2->ActionSpecial Yes (Polar)

Figure 2: Decision tree for selecting the appropriate isolation method based on physicochemical properties.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (Volatile) Product lost on rotovap.Do not isolate free base. Isolate as HCl salt. If free base is needed, use it as a solution in DCM without full drying.
Low Yield (Aqueous) Product remained in aqueous layer.Use "Salting Out" method (Protocol C).[1] Switch extraction solvent to DCM/IPA (9:1).[1]
New Impurities (+56 Da)

alkylation of side chains.[2]
Repeat reaction with 5–10 equiv of Triethylsilane (TES) or use Thioanisole.
Polymerization Ring opening due to heat/concentration.Keep temperature <30 °C. Avoid neat TFA (dilute with DCM). Avoid strong Lewis acids.
Incomplete Reaction HCl/Dioxane too weak for sterically hindered Boc.Switch to TFA/DCM (Protocol A). TFA is a stronger acid and solvates better.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for Boc cleavage mechanisms and stability).

  • Lundt, B. F., et al. (1978).[7] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[7] (Foundational paper on scavenger usage).

  • Couty, F., & Evano, G. (2006). "Azetidines: New tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. (Review covering azetidine stability and handling).

  • BenchChem Technical Support. "Purification of Polar Azetidine Derivatives.

    • (Verified via search context 1.9)

Sources

Application

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of Azetidines

Executive Summary & Scientific Rationale Azetidines are highly prized four-membered nitrogen heterocycles in modern drug discovery. They offer rigid conformations, improved metabolic stability, and enhanced physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Azetidines are highly prized four-membered nitrogen heterocycles in modern drug discovery. They offer rigid conformations, improved metabolic stability, and enhanced physicochemical properties compared to their acyclic or larger-ring counterparts[1]. However, functionalizing the azetidine core via transition-metal catalysis presents significant thermodynamic and kinetic hurdles. The inherent ring strain of the azetidine system (~111 kJ/mol) makes it highly susceptible to ring-cleavage[2]. Furthermore, in C(sp³) cross-couplings, the slow oxidative addition of alkyl electrophiles and the rapid rate of β-hydride elimination often lead to undesired isomeric products or degraded starting materials[1].

This Application Note provides field-proven, self-validating protocols for both C–C bond formation (Suzuki-Miyaura coupling of 3-iodoazetidines) and C–N bond formation (Buchwald-Hartwig N-arylation). By strictly controlling the palladium oxidation state, ligand bite angle, and basicity, researchers can achieve high-yielding functionalizations without compromising the integrity of the four-membered ring.

Mechanistic Causality & Ligand Selection

The success of azetidine cross-coupling is entirely dictated by the kinetic competition between the desired reductive elimination and undesired side reactions (ring opening or β-hydride elimination).

  • For C–N Coupling (N-Arylation): Azetidine has a surprisingly low basicity (pKa ~8.0) compared to standard secondary amines (pKa ~11), which weakens its association with the active Pd(II) complex[2]. To counter this, strong bases (e.g., NaOtBu) are used. Furthermore, bidentate ligands with wide bite angles (like Xantphos or BINAP) are mandated because they force the Pd(II) intermediate into a geometry that dramatically accelerates reductive elimination, safely ejecting the intact N-arylazetidine before ring cleavage can occur[2].

  • For C–C Coupling (3-Iodoazetidines): The formation of C(sp³)–C(sp²) bonds is plagued by β-hydride elimination[1]. Utilizing bulky, electron-rich dialkylbiarylphosphines (e.g., DavePhos, XPhos, or [1,1′-biphenyl]-2-yldicyclohexylphosphane) increases the electron density on palladium, facilitating the difficult oxidative addition of the C(sp³)–I bond[3][4]. The extreme steric bulk then compresses the reactive centers, accelerating reductive elimination faster than the competing β-hydride elimination[4].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide / 3-Iodoazetidine) Pd0->OxAdd PdII Pd(II) Intermediate (Oxidative Adduct) OxAdd->PdII TransMet Transmetalation / Amine Binding (Boronic Acid / Azetidine) PdII->TransMet PdII_TM Pd(II) Complex (Pre-Reductive Elimination) TransMet->PdII_TM RedElim Reductive Elimination (Product Release) PdII_TM->RedElim RedElim->Pd0

Catalytic cycle of Pd-catalyzed azetidine cross-coupling highlighting key mechanistic steps.

Quantitative Data Summary

The following table synthesizes expected yields and optimal conditions for various azetidine cross-coupling paradigms based on validated literature parameters[1][2][3][4].

Reaction TypeSubstratesCatalyst / Ligand SystemBase / AdditivesTypical Yield
Buchwald-Hartwig N-Arylation Azetidine + Aryl BromidePd(OAc)₂ or Pd₂(dba)₃ / XantphosNaOtBu (1.4 eq)80–95%
Suzuki-Miyaura C–C Coupling 3-Iodoazetidine + Arylboronic AcidPd(OAc)₂ / DavePhosK₂CO₃ (aq, 2.0 eq)70–85%
Hiyama C–C Coupling 3-Iodoazetidine + ArylsilanePd(OAc)₂ / dppfTBAF (2.5 eq)30–88%
Heck Reaction Azetidine-3-ene + Aryl HalidePd(OAc)₂ / P(o-tol)₃Et₃N (2.0 eq)65–80%

Validated Experimental Protocols

Workflow Prep 1. Substrate & Catalyst Prep (Glovebox / Schlenk) Degas 2. Solvent Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Thermally-Controlled Reaction (80-110 °C) Degas->React Control In-Process Control (IPC) GC-MS / LC-MS Aliquot React->Control Monitor Control->React Incomplete Quench 4. Quench & Workup (NH4Cl / EtOAc Extraction) Control->Quench Complete Purify 5. Column Chromatography (Silica Gel / Alumina) Quench->Purify

Step-by-step experimental workflow and in-process validation logic for azetidine coupling.

Protocol A: Suzuki-Miyaura Coupling for 3-Arylazetidines

Reference framework adapted from BenchChem and ACS protocols[3][4].

Objective: Synthesis of N-Boc-3-(3-biphenylyl)azetidine via C(sp³)–C(sp²) coupling. Self-Validating Principle: The use of degassed water and toluene prevents the oxidative homocoupling of the boronic acid, a common failure point that consumes the limiting reagent and generates difficult-to-separate biphenyl impurities.

Materials:

  • N-Boc-3-iodoazetidine (1.0 equiv)

  • 3-Biphenylboronic acid (1.2 equiv)

  • Palladium acetate (Pd(OAc)₂, 0.02 equiv)

  • DavePhos (0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv, 2.0 M aqueous solution)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Catalyst Activation (Schlenk Line): To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ and DavePhos. Causality: Pre-mixing the Pd source and the bulky phosphine ligand in the absence of electrophiles ensures the formation of the active monomeric Pd(0)L₁ species.

  • Substrate Addition: Add N-Boc-3-iodoazetidine and 3-biphenylboronic acid to the tube, followed by anhydrous toluene (0.2 M relative to the azetidine).

  • Base Introduction & Degassing: In a separate flask, sparge a 2.0 M K₂CO₃ aqueous solution with argon for 30 minutes. Add the degassed base to the reaction mixture. Control Check: Failure to degas the aqueous base will introduce O₂, leading to rapid catalyst deactivation (visible as a black palladium mirror on the glass).

  • Thermal Reaction: Seal the Schlenk tube and heat to 80–100 °C with vigorous biphasic stirring for 12–16 hours[3].

  • In-Process Control (IPC): Withdraw a 20 µL aliquot from the organic layer, dilute with EtOAc, and analyze via GC-MS. The reaction is self-validated as complete when the N-Boc-3-iodoazetidine peak is entirely consumed.

  • Workup: Cool to room temperature, separate the phases, extract the aqueous layer with EtOAc (3x), dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig N-Arylation of Azetidines

Reference framework adapted from Thieme and BenchChem protocols[2][3].

Objective: Synthesis of N-arylazetidines via C(sp²)–N coupling. Self-Validating Principle: NaOtBu is highly hygroscopic. Using a glovebox for setup ensures base integrity; if the base is compromised by moisture, it will hydrolyze the aryl halide to a phenol, stalling the amination entirely.

Materials:

  • Azetidine (free base, 1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • XPhos or Xantphos (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Glovebox Preparation: Inside an inert-atmosphere glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos (or Xantphos), and NaOtBu[2][3].

  • Solvent & Substrate Addition: Add anhydrous toluene and stir for 10 minutes to pre-form the active catalyst. Add the aryl bromide and azetidine. Causality: Azetidine is highly volatile (bp ~61 °C); adding it after the catalyst complex has formed prevents evaporative loss during initial mixing[2].

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat to 80–110 °C behind a blast shield[3].

  • Quench & Extraction: Upon completion (verified by LC-MS), cool the vessel and quench with saturated aqueous NH₄Cl. Causality: Quenching neutralizes the strong alkoxide base and prevents base-catalyzed degradation of the newly formed N-arylazetidine during concentration[3].

  • Purification: Extract with EtOAc, dry the organic layer, and purify via column chromatography. Crucial Note: Use neutral aluminum oxide instead of silica gel to prevent acid-catalyzed ring opening of the strained azetidine product[2].

References

  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgH5ypHTAGtW5KQjYmQOBu_wP9UUIJn_NhcUoVp6JOl8aycTEO9Kuwvg2s8hOXLb1X07KCFkGR1f-PKl5dWlfDqRx6g8JRIJGIUGU_z4COk80-0wzxAtKkFMXqlq8cRbSToh3vP-SXNKsq3wkw_SLAXuCEU0A22DbZy4th-6EaHE56nYKB4Z7GWQ==]
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(3-Biphenylyl)azetidine and its Precursors. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGASUaxYB48smgxpKcqCQawbtmIrnQfMOovTF3ToRRqjbQak2zQn_T7DrBPJuXTb3np7abwjQCQVEU1lIVqXVv3z7Li9HPO12BmDtikM3zYQSYgwYeNDg-U8AFjFWDAgh6yYMVHK1GiJ7rXSQhNfl1v-qB-guLIBfDMyeACgw3uHsEzFekkKCwOmQo7-4T1RvM8knDjY4pBi51rN7yCMPdNFhRYN7E7GF-f0ipPPToAGxrNy2bg2HPe0FZnDYGmXlFl0iTDOUnlO70V9rNbLvsPxsOwqrUmIdRClA==]
  • Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7djYBaHnx5ktkmW3ptSasomjz14QYgGfCOty-UA5XkUpezFXf4jJsAqFASiLjNH6a4E9glg8skl0PbvufzrBN2xrjL0C6BqWYxWhYLmF_bFA2fJF_QHSDi-H4JBwZg4ZyBpxCY5a0nKWkHxNc7y5RCHo=]
  • Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_CYDWA4SHk1yn0KBYqVv2NuXyleLjFZBCU7z5uxyUdmPTOgLNnWfDGl-Ir76eLmtEi-8tMRRkpUtYyCakRXSLbA0A0LZD324ucqI3ujE51nFCJdZh0Zsq9_AbYKVVmuMfRE_OBsTJTWd8]

Sources

Method

Application Note: High-Efficiency Reductive Amination of 2-(Azetidin-3-yl)benzonitrile

Abstract & Strategic Significance The incorporation of azetidine rings into drug candidates has surged due to their ability to lower lipophilicity (LogD) and improve metabolic stability compared to their pyrrolidine and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The incorporation of azetidine rings into drug candidates has surged due to their ability to lower lipophilicity (LogD) and improve metabolic stability compared to their pyrrolidine and piperidine counterparts. However, the functionalization of 2-(Azetidin-3-yl)benzonitrile presents a specific challenge: balancing the nucleophilicity of the secondary amine against the inherent ring strain (~25 kcal/mol) of the azetidine core.

This Application Note details a validated protocol for the reductive amination of 2-(Azetidin-3-yl)benzonitrile. Unlike standard amine alkylations, this protocol prioritizes chemoselectivity —preserving the ortho-nitrile handle for downstream tetrazole formation or hydrolysis—and structural integrity , preventing acid-catalyzed ring-opening polymerization (ROP).

Key Molecule Profile
PropertySpecificationImplication for Protocol
Substrate 2-(Azetidin-3-yl)benzonitrileSecondary amine nucleophile.
Reactive Handle Azetidinyl Nitrogen (

)
Moderate basicity (

); prone to protonation.
Sensitive Motif Strained 4-membered ringSusceptible to nucleophilic attack if activated by strong Lewis acids.
Orthogonal Group o-BenzonitrileStable to borohydrides; labile to

(Avoid strong hydrides).

Mechanistic Considerations & Reagent Selection

The Reducing Agent: Why STAB?

Sodium Triacetoxyborohydride (STAB,


) is the reagent of choice over Sodium Cyanoborohydride (

) or Sodium Borohydride (

).
  • Selectivity: STAB reduces the intermediate iminium ion significantly faster than it reduces the starting aldehyde/ketone.

  • Safety: It avoids the generation of toxic HCN/cyanide byproducts associated with

    
    .
    
  • Nitrile Compatibility: The ortho-nitrile group on the benzene ring is inert to STAB under standard conditions, preventing over-reduction to the primary benzyl amine.

Solvent & pH Control
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are preferred. DCE allows for slightly elevated temperatures (

    
    ) if the imine formation is sluggish.
    
  • Acid Catalyst: Acetic acid (AcOH) is added to buffer the reaction to pH 5–6. This promotes the formation of the electrophilic iminium species without protonating the azetidine nitrogen to the point of deactivation or triggering acid-mediated ring opening.

Mechanistic Pathway & Risks

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the iminium ion. The azetidine ring introduces a steric constraint that can retard iminium formation with bulky ketones.

ReactionMechanism Start 2-(Azetidin-3-yl)benzonitrile + Carbonyl (R-CHO) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + AcOH (Equilibrium) Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O Product Tertiary Amine Product Iminium->Product + H- (STAB) SideProduct Ring-Opened Byproduct Iminium->SideProduct Strong Acid / High Temp

Figure 1: Mechanistic pathway highlighting the critical path to the product versus the thermal/acidic risk of ring opening.

Experimental Protocol

Materials
  • Amine: 2-(Azetidin-3-yl)benzonitrile (1.0 equiv)

  • Carbonyl: Aldehyde (1.1–1.2 equiv) or Ketone (1.5–2.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or THF

  • Additive: Glacial Acetic Acid (1.0–2.0 equiv)

Step-by-Step Procedure
Phase 1: Iminium Formation[1]
  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Azetidin-3-yl)benzonitrile (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).

  • Carbonyl Addition: Add the aldehyde or ketone (1.2 mmol).

  • Activation: Add glacial Acetic Acid (1.0 mmol).

    • Critical Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. For hindered ketones, add 3Å molecular sieves to drive the equilibrium by scavenging water.

    • Note: Do NOT add the reducing agent yet. Allowing the imine/iminium to pre-form minimizes direct reduction of the aldehyde to its corresponding alcohol.

Phase 2: Reduction[1]
  • Reagent Addition: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol) portion-wise over 5 minutes to control mild exotherm and gas evolution.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 2–16 hours.

    • Monitoring: Monitor by LC-MS or TLC. Look for the disappearance of the secondary amine (starting material).[2] The product will typically be more non-polar (higher

      
      ) than the starting amine but more polar than the aldehyde.
      
Phase 3: Workup & Purification
  • Quench: Quench the reaction by adding saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (

    
    ).
    
  • Washing: Combine organic layers and wash with brine. Dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography.

    • Eluent Tip: Use a gradient of DCM/MeOH (95:5 to 90:10). For basic amines, add 1%

      
       or 
      
      
      
      to the eluent to prevent streaking on silica.

Optimization & Troubleshooting Guide

The following decision tree assists in optimizing reaction conditions based on substrate behavior.

OptimizationTree Problem Issue Detected LowConv Low Conversion (SM remains) Problem->LowConv SideProd Aldehyde Reduction (Alcohol formed) Problem->SideProd RingOpen Ring Opening (Linear byproduct) Problem->RingOpen Action1 1. Increase Temp to 40°C 2. Add Molecular Sieves LowConv->Action1 Action2 Switch to 2-Step Protocol: Pre-form imine in MeOH, then add NaBH4 SideProd->Action2 Action3 1. Lower Temp (0°C) 2. Reduce Acid Load 3. Avoid Lewis Acids (Ti(OiPr)4) RingOpen->Action3

Figure 2: Troubleshooting logic for common reductive amination failure modes.

Specific Scenarios
  • Hindered Ketones: If reaction with a ketone is slow, avoid strong Lewis acids like

    
     which are common in other protocols but risky for azetidines. Instead, use Dean-Stark  conditions (toluene reflux) to pre-form the enamine/imine before reduction, or simply extend reaction time with molecular sieves.
    
  • Low Solubility: If the starting nitrile is insoluble in DCE, use a mixture of THF/DCE (1:1) or pure THF. Avoid Methanol in the one-pot STAB protocol as it can react with the borohydride, reducing its effective concentration.

Safety & Handling

  • Azetidine Toxicity: While specific data for this intermediate may be limited, low-molecular-weight azetidines can be potential alkylating agents. Handle with gloves in a fume hood.

  • STAB Hazards: Releases acetic acid upon hydrolysis. Reacts with water to release hydrogen gas (flammable). Keep away from ignition sources.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[3] Link

  • Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, vol. 38, no. 5, 2006, pp. 427-465. (Review of azetidine stability and reactivity).
  • Lowe, J. "Azetidines in Medicinal Chemistry." In the Pipeline (Science.org), 2010. (Context on the utility of azetidines in drug discovery).
  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of a New Class of Azetidines." Organic Letters, vol. 12, no. 9, 2010, pp. 1944–1947. Link

Sources

Application

preparing pharmaceutical intermediates with azetidine rings

Application Note: Advanced Methodologies for the Synthesis of Azetidine-Based Pharmaceutical Intermediates Executive Summary Azetidines—highly strained, four-membered nitrogen-containing heterocycles—are increasingly pri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Methodologies for the Synthesis of Azetidine-Based Pharmaceutical Intermediates

Executive Summary

Azetidines—highly strained, four-membered nitrogen-containing heterocycles—are increasingly prioritized in modern drug discovery. The incorporation of an azetidine ring often improves the physicochemical properties of lead compounds by enhancing metabolic stability, increasing aqueous solubility, and lowering lipophilicity (logD) compared to acyclic amines or larger pyrrolidine/piperidine rings[1]. However, the synthesis of azetidines is thermodynamically challenging due to significant ring strain (~108 kJ/mol)[2]. This application note provides validated, step-by-step protocols for constructing diverse azetidine scaffolds, focusing on the causality behind reagent selection, mechanistic insights, and process scalability.

Strategic Approaches to Azetidine Ring Construction

Historically, azetidines were synthesized via intramolecular nucleophilic substitution (e.g., 4-exo-tet cyclization of 1,3-haloamines). While effective for simple substrates, this approach is often plagued by competing elimination reactions, harsh conditions, or oligomerization[1]. To access highly functionalized pharmaceutical intermediates, modern medicinal chemistry relies on advanced catalytic and photochemical strategies:

  • Lewis Acid-Catalyzed Epoxide Aminolysis: Utilizing mild Lewis acids like ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     enables the regioselective intramolecular aminolysis of cis-3,4-epoxy amines. The lanthanum catalyst selectively activates the epoxide without prematurely deactivating the nucleophilic amine, favoring the challenging 4-exo-tet cyclization over alternative pathways.
    
  • Intermolecular [2+2] Photocycloaddition (Aza Paternò-Büchi): This method provides a direct route to functionalized azetidines from imines and alkenes. By employing N-sulfamoyl fluoride imines, the rapid E/Z isomerization typically seen in acyclic imines is suppressed, allowing the generation of reactive triplet intermediates that successfully undergo [2+2] cycloaddition[3].

  • Strain-Release of Bicyclic Systems: For the rapid, gram-scale synthesis of 3-haloazetidines, the strain-release of 1-azabicyclo[1.1.0]butane is highly effective. Nucleophilic ring-opening with a halide source, coupled with in situ nitrogen protection, provides a highly exothermic but scalable route to valuable building blocks like azetidine-3-carboxylic acids[4].

  • Gold-Catalyzed Oxidative Cyclization: Chiral azetidin-3-ones can be synthesized via the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This involves the generation of reactive

    
    -oxogold carbenes that undergo intramolecular N-H insertion[5].
    

Strategic Decision Workflow

AzetidineWorkflow Start Target Azetidine Intermediate Sub3 3-Substituted or 3-Haloazetidines Start->Sub3 Sub24 Highly Functionalized Spiro/Multisubstituted Start->Sub24 Sub3Oxo Azetidin-3-ones (Carbonyl at C3) Start->Sub3Oxo Method1 Strain-Release of 1-azabicyclo[1.1.0]butane (Gram-scale) Sub3->Method1 Method4 La(OTf)3-Catalyzed Epoxy Amine Aminolysis Sub3->Method4 Method2 [2+2] Photocycloaddition (Aza Paternò-Büchi) Sub24->Method2 Method3 Gold-Catalyzed Oxidative Cyclization Sub3Oxo->Method3 Opt1 High Yield, Rigid Scaffolds Method1->Opt1 Opt2 Complex Stereocontrol, Late-Stage Functionalization Method2->Opt2 Method3->Opt1 Method4->Opt2

Strategic decision tree for selecting an azetidine synthesis route based on target substitution.

Experimental Protocols

Protocol A: Regioselective Synthesis via ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-Catalyzed Aminolysis 
Causality & Design: Lanthanum(III) trifluoromethanesulfonate (

) is utilized because of its optimal Lewis acidity. Stronger Lewis acids tightly bind the amine, preventing nucleophilic attack, while weaker ones fail to activate the epoxide.

perfectly balances these requirements, promoting the 4-exo-tet cyclization of cis-3,4-epoxy amines to yield functionalized azetidines over larger ring expansion.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the cis-3,4-epoxy amine substrate (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.2 M[6].

  • Catalyst Addition: Add

    
     (5 mol%) to the solution at room temperature. Critical Step: Ensure the catalyst is handled under an inert atmosphere (nitrogen or argon) to prevent deactivation by atmospheric moisture.
    
  • Cyclization: Attach a reflux condenser and heat the reaction mixture to reflux under continuous stirring. Monitor the reaction progress via TLC or LC-MS until the starting material is fully consumed.

  • Quenching: Cool the reaction mixture to 0 °C using an ice bath. Carefully quench the reaction by adding saturated aqueous ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     solution.
    
  • Extraction & Purification: Extract the aqueous layer three times with dichloromethane (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ). Combine the organic layers, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the pure azetidine.

Protocol B: Intermolecular Aza Paternò-Büchi Reaction for Functionalized Azetidines Causality & Design: The synthesis of azetidines via [2+2] photocycloaddition of acyclic imines is notoriously difficult due to rapid non-radiative decay via E/Z isomerization. By installing an N-sulfamoyl fluoride group, the electronic structure of the imine is altered, extending the lifetime of the triplet state. This allows efficient intermolecular trapping by unactivated alkenes under visible light irradiation using an Iridium photocatalyst[3].

Step-by-Step Procedure:

  • Reaction Assembly: In a transparent glass vial, combine the N-sulfamoyl fluoride imine (1.0 equiv), the target alkene (2.0–5.0 equiv), and the photocatalyst

    
     (1–2 mol%)[3].
    
  • Solvent & Degassing: Dissolve the mixture in anhydrous acetonitrile (0.1 M). Seal the vial with a septum and degas the solution by sparging with argon for 15 minutes to remove dissolved oxygen, which can quench the triplet excited state.

  • Irradiation: Place the vial in a photoreactor equipped with blue LEDs (

    
     nm). Stir the mixture vigorously at room temperature for 16–24 hours.
    
  • Workup: Post-irradiation, concentrate the reaction mixture directly under reduced pressure.

  • Isolation: Purify the crude product using flash chromatography. The N-sulfamoyl fluoride group on the resulting azetidine can be subsequently removed or derivatized into a sulfamide for further medicinal chemistry exploration[3].

Protocol C: Gold-Catalyzed Oxidative Cyclization to Azetidin-3-ones Causality & Design: Azetidin-3-ones are highly valuable but unstable intermediates. By utilizing a gold catalyst (BrettPhosAuNTf2) and an oxidant, chiral N-propargylsulfonamides are converted into reactive


-oxogold carbenes. These intermediates undergo a rapid intramolecular N-H insertion, forming the azetidin-3-one ring with high stereofidelity. The use of a tert-butanesulfonyl (Bus) protecting group is critical, as it avoids unnecessary protection/deprotection steps and can be easily cleaved under acidic conditions[5].

Step-by-Step Procedure:

  • Oxidation Setup: Dissolve the chiral N-propargylsulfinamide in dichloromethane (DCM) and treat with m-CPBA to generate the corresponding sulfonamide intermediate. Concentrate to a crude residue[5].

  • Gold Catalysis: Dissolve the crude sulfonamide in 1,2-dichloroethane (DCE, 6 mL per 0.36 mmol substrate). Add an N-oxide oxidant (e.g., 8-methylquinoline N-oxide, 1.0 equiv) and the gold catalyst BrettPhosAuNTf2 (0.015 mmol, ~4 mol%) at room temperature[5].

  • Monitoring: Stir the reaction at room temperature. The generation of the

    
    -oxogold carbene and subsequent cyclization is typically rapid. Monitor by TLC.
    
  • Workup: Upon completion, treat the mixture with 1 N HCl (15 mL) to quench the reaction. Extract with DCM (

    
     mL).
    
  • Purification: Dry the combined organic layers with

    
    , filter, concentrate, and purify via column chromatography to yield the chiral azetidin-3-one[5].
    

Data Presentation: Quantitative Comparison of Methodologies

The following table summarizes the quantitative parameters and scope of the protocols described, providing a quick-reference guide for process selection during drug development.

Synthesis MethodologyCatalyst / Key ReagentsKey Intermediate / StateTypical YieldsPrimary Application in Pharma
Epoxide Aminolysis

(5 mol%), DCE, Reflux
cis-3,4-epoxy amine70–92%Synthesis of 3-hydroxyazetidines; rigidified alkaloid analogs.
Aza Paternò-Büchi

, Blue LED, MeCN
Triplet imine (N-sulfamoyl fluoride)65–88%Highly substituted/spirocyclic azetidines; late-stage functionalization.
Strain-Release Halide source (MeI, allyl-Br), LiHMDS1-azabicyclo[1.1.0]butane75–95%Gram-scale production of 3-haloazetidines and azetidine-3-carboxylic acids.
Gold-Catalyzed Oxidation BrettPhosAuNTf2, N-oxide, DCE

-oxogold carbene
50–75%Stereoselective synthesis of chiral azetidin-3-ones.

References

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction.
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
  • Methods for the synthesis of azetidines.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

Sources

Method

Application Notes &amp; Protocols: Strategic Solvent Selection for Reactions of 2-(Azetidin-3-yl)benzonitrile

Abstract The 2-(azetidin-3-yl)benzonitrile scaffold is a valuable building block in modern medicinal chemistry, incorporating the strained, bioisosterically relevant azetidine ring and a versatile benzonitrile moiety. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-(azetidin-3-yl)benzonitrile scaffold is a valuable building block in modern medicinal chemistry, incorporating the strained, bioisosterically relevant azetidine ring and a versatile benzonitrile moiety. The successful functionalization of this molecule is critically dependent on the judicious selection of the reaction solvent. This guide provides a comprehensive analysis of solvent effects on two primary classes of reactions involving this substrate: N-alkylation of the azetidine nitrogen and palladium-catalyzed cross-coupling of the benzonitrile group . By elucidating the underlying principles of solvent-solute interactions and providing detailed screening protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals to optimize reaction outcomes, enhance yields, and ensure process robustness.

Introduction: The Duality of 2-(Azetidin-3-yl)benzonitrile

2-(Azetidin-3-yl)benzonitrile presents two distinct and chemically orthogonal reactive centers. The choice of solvent must accommodate the specific demands of the transformation being targeted.

  • The Azetidine Moiety: The secondary amine within the strained four-membered ring is a moderately strong nucleophile and base. Reactions at this site, such as alkylations and acylations, are highly sensitive to the solvent's ability to solvate ions and stabilize transition states.[1][2]

  • The Benzonitrile Group: The cyano group is a moderate electron-withdrawing group, influencing the electronics of the aromatic ring.[3] It can participate in nucleophilic aromatic substitution (if a suitable leaving group is present) or, more commonly, serve as a handle for transformations like hydrolysis, reduction, or cross-coupling reactions.[3][4]

The polarity, proticity, and coordinating ability of the solvent can dramatically influence reaction rates, selectivity, and even the reaction pathway. A solvent that is ideal for an N-alkylation may be suboptimal for a subsequent cross-coupling reaction.

cluster_molecule 2-(Azetidin-3-yl)benzonitrile cluster_nodes mol mol N_alkylation Site 1: Azetidine Nitrogen - Nucleophilic (SN2) - Basic p1 N_alkylation->p1 Benzonitrile_coupling Site 2: Benzonitrile Group - Handle for Cross-Coupling - Electronic Modifier p2 Benzonitrile_coupling->p2

Caption: Key reactive sites of the 2-(Azetidin-3-yl)benzonitrile scaffold.

Solvent Selection for N-Alkylation of the Azetidine Ring

The N-alkylation of the azetidine nitrogen typically proceeds via an SN2 mechanism, where the amine attacks an alkyl electrophile (e.g., an alkyl halide or sulfonate). The ideal solvent for this reaction should facilitate the formation of the charged transition state without overly solvating and deactivating the amine nucleophile.

Theoretical Considerations
  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile, THF): These are generally the solvents of choice for SN2 reactions.[5] Their high dielectric constants effectively solvate the counter-ion of the base (if used) and the leaving group. Crucially, they do not form strong hydrogen bonds with the amine nucleophile, leaving it "naked" and highly reactive. However, caution is advised for large-scale synthesis, where solvents like DMF and DMSO can present safety and purification challenges.[5]

  • Polar Protic Solvents (Ethanol, Isopropanol, Water): These solvents can be effective at dissolving all reaction components, but they can significantly slow down SN2 reactions. They form a solvent shell around the amine nucleophile via hydrogen bonding, which must be stripped away for the reaction to occur, thus increasing the activation energy.

  • Non-Polar Solvents (Toluene, Heptane): These are generally poor choices due to the low solubility of the polar starting material and any ionic intermediates or byproducts. Reaction rates are typically very slow.

Workflow for Solvent Selection

G A Define Reaction (e.g., N-Alkylation) B Analyze Mechanism (SN2) A->B C Hypothesize Solvent Class (Polar Aprotic) B->C D Primary Screen (MeCN, THF, DMF) C->D Common Choices E Secondary Screen (2-MeTHF, CPME) C->E Greener Alternatives F Analyze Results (Yield, Purity, Rate) D->F E->F G Select Optimal Solvent F->G H Optimization (Concentration, Temp) G->H

Caption: Logical workflow for systematic solvent screening and optimization.

Protocol: Parallel Solvent Screen for N-Alkylation

This protocol describes a parallel screen to efficiently evaluate a range of solvents for the reaction of 2-(azetidin-3-yl)benzonitrile with a model electrophile, benzyl bromide.

Materials:

  • 2-(Azetidin-3-yl)benzonitrile

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), finely milled

  • Array of reaction vials (e.g., 2 mL HPLC vials with stir bars)

  • Heating block with stirring capabilities

  • Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Ethanol (EtOH), Toluene

Procedure:

  • Preparation: In each reaction vial, add 2-(azetidin-3-yl)benzonitrile (e.g., 15.8 mg, 0.1 mmol, 1.0 equiv.) and K₂CO₃ (27.6 mg, 0.2 mmol, 2.0 equiv.).

  • Solvent Addition: To each vial, add 1.0 mL of the designated screening solvent.

  • Electrophile Addition: Add benzyl bromide (12 µL, 0.1 mmol, 1.0 equiv.) to each vial.

  • Reaction: Seal the vials and place them in the heating block set to 60 °C. Stir for 16 hours.

  • Monitoring & Analysis: After cooling to room temperature, take an aliquot from each vial, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS to determine the percent conversion to the desired N-benzylated product.

  • Quench & Workup (for selected conditions): For promising reactions, dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to assess crude purity.

Data Presentation: Representative Screening Results
SolventDielectric Constant (ε)Relative PolarityClassConversion (%) [LC-MS]Key Byproduct
Acetonitrile 37.50.460Polar Aprotic>95%Minimal
DMF 36.70.386Polar Aprotic>95%Minimal, difficult to remove
THF 7.60.207Polar Aprotic (Ethereal)85%Unreacted Starting Material
2-MeTHF 6.20.121Polar Aprotic (Ethereal)80%Unreacted Starting Material
Ethanol 24.60.654Polar Protic40%Quaternization product
Toluene 2.40.099Non-Polar<10%Unreacted Starting Material

Interpretation: As hypothesized, the polar aprotic solvents (Acetonitrile, DMF) provide the highest conversion. Acetonitrile is often preferred over DMF for easier removal during workup. Ethereal solvents like THF and 2-MeTHF are viable but may require longer reaction times or higher temperatures.[6] The polar protic solvent, ethanol, significantly hinders the reaction, while the non-polar solvent, toluene, is ineffective.

Solvent Selection for Palladium-Catalyzed Cross-Coupling

The benzonitrile group is not typically the reactive partner in cross-coupling. More commonly, a halide (e.g., Br, Cl) or triflate is present elsewhere on the aromatic ring. For this guide, we will consider a hypothetical Suzuki-Miyaura reaction on a related substrate, 2-(azetidin-3-yl)-5-bromobenzonitrile , to illustrate the principles of solvent selection.

Theoretical Considerations

The solvent in a Suzuki-Miyaura coupling plays a multifaceted role, influencing the solubility of the inorganic base, the stability of the palladium catalyst, and the rates of the catalytic cycle steps (oxidative addition, transmetalation, reductive elimination).[7][8][9]

  • Ethereal Solvents (Dioxane, THF, 2-MeTHF): These are very common solvents for Suzuki couplings. They are relatively non-coordinating, allowing for efficient ligand exchange at the palladium center. They are often used with an aqueous solution of the base (e.g., K₂CO₃ or K₃PO₄).[8]

  • Aromatic Solvents (Toluene, Xylenes): Toluene is another popular choice, particularly for reactions requiring higher temperatures. It is non-coordinating and has good solubility for many organic substrates. Like ethers, it is typically used with an aqueous base solution.

  • Polar Aprotic Solvents (DMF, DMAc): These solvents can be effective but may sometimes lead to catalyst decomposition at high temperatures. They are particularly useful when substrate solubility is a challenge.[10]

  • The Role of Water: A small amount of water is often beneficial or essential in Suzuki reactions. It helps to dissolve the inorganic base, facilitates the hydrolysis of the boronic acid to the more reactive boronate species, and can influence the catalyst's aggregation state.[10]

Protocol: Parallel Solvent Screen for Suzuki-Miyaura Coupling

Materials:

  • 2-(Azetidin-3-yl)-5-bromobenzonitrile (or a similar aryl bromide)

  • 4-Methoxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • Array of reaction vials suitable for inert atmosphere

  • Inert gas supply (Nitrogen or Argon)

  • Solvent Systems: Dioxane/H₂O (4:1), Toluene/H₂O (4:1), 2-MeTHF/H₂O (4:1), DMF/H₂O (4:1)

Procedure:

  • Preparation: In each reaction vial, add the aryl bromide (0.1 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (0.12 mmol, 1.2 equiv.), and K₂CO₃ (0.2 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., 0.003 mmol, 3 mol%).

  • Inerting: Seal the vials and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Using a syringe, add 1.0 mL of the designated degassed solvent system to each vial.

  • Reaction: Place the vials in a heating block set to 90 °C and stir for 4-6 hours.

  • Monitoring & Analysis: After cooling, dilute an aliquot from each vial with a suitable solvent and analyze by LC-MS to determine the conversion to the desired biaryl product.

Data Presentation: Representative Screening Results
Solvent SystemBaseTemperature (°C)Conversion (%) [LC-MS]Observations
Dioxane / H₂O (4:1) K₂CO₃90>98%Homogeneous, clean reaction
Toluene / H₂O (4:1) K₂CO₃9090%Biphasic, some starting material remains
2-MeTHF / H₂O (4:1) K₂CO₃9095%Biphasic, clean reaction
DMF / H₂O (4:1) K₂CO₃9085%Homogeneous, minor byproducts observed

Interpretation: For this hypothetical reaction, the Dioxane/Water system provides the best result, leading to a clean and complete reaction. 2-MeTHF/Water is a strong "greener" alternative. Toluene may require a higher temperature or a different base to achieve full conversion. DMF, in this case, leads to some byproduct formation, which could be related to catalyst instability or side reactions at the elevated temperature.

Conclusion and Best Practices

The selection of a solvent for reactions involving 2-(azetidin-3-yl)benzonitrile is not a one-size-fits-all decision. It requires a systematic approach based on the specific transformation being performed.

  • For N-Alkylations (SN2): Prioritize polar aprotic solvents. Acetonitrile often represents the best balance of reactivity, ease of use, and scalability. Ethereal solvents like 2-MeTHF are excellent greener alternatives, though they may require slightly more forcing conditions.

  • For Suzuki-Miyaura Cross-Couplings: Mixed aqueous/organic systems are standard. Dioxane/H₂O is a reliable starting point, with 2-MeTHF/H₂O or Toluene/H₂O also being excellent choices depending on the specific substrates and desired reaction temperature.

Always perform a small-scale parallel screen to validate the optimal solvent for your specific substrate and reaction conditions before proceeding to a larger scale. This initial investment of time and material will invariably lead to more robust, efficient, and successful synthetic outcomes.

References

  • ResearchGate. (n.d.). Effect of solvent on direct synthesis of benzonitrile (BT). Reaction conditions.
  • Jacobsen, E. N., et al. (2025, February 17). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Wang, J., et al. (2019, June 5). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Scientific Reports.
  • ResearchGate. (n.d.). Screening of solvent, base for the cross-coupling reaction of 4-(chloromethyl)benzonitrile with phenyl boronic acid.
  • ResearchGate. (n.d.). The effect of reaction solvent on benzonitrile conversion as a function....
  • Gagné, M. R., et al. (n.d.).
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • GlaxoSmithKline. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Shi, L., et al. (2025, June 23).
  • Banno, M., et al. (2014, January 29). Solute–Solvent Interactions of Benzonitrile in Solutions Studied by Sub-Picosecond Infrared Pump–Probe Spectroscopy. Bulletin of the Chemical Society of Japan, Oxford Academic.
  • Semantic Scholar. (n.d.). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1- arylethylamine via a-alkylation of N-borane complexes. Retrieved from [Link]

  • IntechOpen. (n.d.). Azetidine Synthesis.
  • Brandi, A., et al. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • D'hooghe, M., et al. (2024, August 16).
  • Arkat USA. (n.d.).
  • Sarlah, D., et al. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • MolForge. (n.d.). Benzonitrile, p-(3-azetidinyl)- (CID 23621) - Molecular Properties & Analysis. Retrieved from [Link]

  • Pfizer & Enamine. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2024, June 26).
  • RSC Publishing. (2019, April 8).

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of Azetidinyl Benzonitriles

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Value of Azetidinyl Benzonitriles in Modern Drug Discovery The azetidine motif has e...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Azetidinyl Benzonitriles in Modern Drug Discovery

The azetidine motif has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique structural and physicochemical properties, including a high degree of sp³ character, conformational rigidity, and a strained four-membered ring system, offer significant advantages in drug design.[1][2] When incorporated into bioactive molecules, the azetidine ring can enhance metabolic stability, improve solubility, and provide precise vectoral orientation for interacting with biological targets.[1] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine moiety, underscoring its therapeutic relevance.[1]

The benzonitrile group, on the other hand, is a versatile pharmacophore and a key synthetic intermediate in the development of numerous pharmaceuticals. Its presence can influence a molecule's electronic properties and provides a handle for further chemical modifications. The combination of these two moieties into azetidinyl benzonitriles creates a class of compounds with significant potential for modulating a wide range of biological targets, from enzymes to receptors. Compounds with the azetidine moiety have shown a diverse array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3]

Traditional methods for the synthesis of such disubstituted aromatics often require harsh reaction conditions, long reaction times, and can result in low yields and undesirable byproducts. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, leveraging the efficient and rapid heating of polar molecules to dramatically accelerate reaction rates and improve yields.[4][5] This application note provides a detailed protocol for the microwave-assisted synthesis of azetidinyl benzonitriles via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern synthetic chemistry.

The Underlying Principle: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

The synthesis of azetidinyl benzonitriles can be efficiently achieved through the nucleophilic aromatic substitution of an activated halobenzonitrile with an azetidine derivative. The reaction is significantly enhanced by microwave irradiation.

The core of this synthetic strategy lies in the SNAr mechanism, which is facilitated by an electron-withdrawing group (in this case, the nitrile) on the aromatic ring. This group polarizes the ring, making the carbon atom attached to the leaving group (e.g., fluorine or chlorine) more electrophilic and susceptible to nucleophilic attack by the nitrogen of the azetidine ring.

Microwave energy accelerates this process through dielectric heating. Polar molecules, such as the solvent and the reactants, align with the oscillating electric field of the microwaves. This rapid reorientation generates heat efficiently and uniformly throughout the reaction mixture, leading to a significant increase in the reaction rate.[4] This often allows for reactions to be completed in minutes, as opposed to hours or even days with conventional heating.[5]

Caption: Generalized SNAr mechanism for the synthesis of azetidinyl benzonitriles.

Experimental Protocol: Microwave-Assisted Synthesis of 3-(Azetidin-3-yl)benzonitrile

This protocol details the synthesis of a representative azetidinyl benzonitrile. The choice of a protected azetidine and an activated benzonitrile is crucial for a successful reaction.

Materials and Equipment
  • Reactants:

    • tert-butyl 3-oxoazetidine-1-carboxylate

    • 4-Fluorobenzonitrile

    • Sodium hydride (60% dispersion in mineral oil)

  • Solvents:

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate

    • Brine

  • Reagents for Deprotection:

    • Trifluoroacetic acid (TFA)

  • Equipment:

    • Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

    • Microwave reaction vials with snap caps

    • Standard laboratory glassware

    • Magnetic stirrer

    • Rotary evaporator

    • Silica gel for column chromatography

Workflow Overview

G cluster_0 Part 1: SNAr Reaction cluster_1 Part 2: Purification & Deprotection A Reactant Preparation (Azetidine, Benzonitrile, Base in DMF) B Microwave Irradiation (Set Time, Temp, Power) A->B C Reaction Quenching & Extraction B->C D Column Chromatography (Purification of Boc-protected product) C->D Crude Product E Boc Deprotection (TFA in DCM) D->E F Final Product Isolation E->F

Caption: Experimental workflow for the synthesis of azetidinyl benzonitriles.

Step-by-Step Procedure

Part 1: Microwave-Assisted Nucleophilic Aromatic Substitution

  • Reactant Preparation: In a clean, dry microwave reaction vial equipped with a magnetic stir bar, add tert-butyl 3-((4-cyanophenyl)amino)azetidine-1-carboxylate (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to the vial to dissolve the reactants. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Sodium hydride is highly reactive and flammable. Handle under an inert atmosphere.

  • Addition of Benzonitrile: Add 4-fluorobenzonitrile (1.1 eq) to the reaction mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture under the conditions specified in Table 1. The optimization of microwave parameters such as power, temperature, and time is crucial for maximizing yield and minimizing side reactions.[6][7]

  • Reaction Quenching and Work-up: After the reaction is complete, cool the vial to room temperature. Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Boc-protected product.

ParameterRecommended RangeOptimized Condition
Temperature120-180 °C150 °C
Time10-30 minutes20 minutes
Microwave Power100-300 W200 W
Solvent DMF, DMSO, NMPDMF
Base K₂CO₃, Cs₂CO₃, NaHNaH

Table 1: Recommended Microwave Reaction Parameters for SNAr.

Part 2: Purification and Deprotection

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate.

  • Deprotection: Dissolve the purified Boc-protected intermediate in dichloromethane. Add trifluoroacetic acid (TFA) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Isolation of Final Product: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a minimal amount of dichloromethane and precipitate the product by adding diethyl ether. Filter the solid and wash with cold diethyl ether to obtain the final product, 3-(azetidin-3-yl)benzonitrile, as a TFA salt.

Trustworthiness: A Self-Validating System

The protocol's reliability is ensured through several key checkpoints:

  • Reaction Monitoring: The progress of both the SNAr and deprotection steps should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials.

  • Spectroscopic Characterization: The identity and purity of the intermediate and final products must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Yield Calculation: Accurate measurement of the final product's mass allows for the calculation of the overall reaction yield, providing a quantitative measure of the protocol's efficiency.

Conclusion and Future Perspectives

This application note provides a robust and efficient protocol for the microwave-assisted synthesis of azetidinyl benzonitriles. The significant reduction in reaction time and potential for increased yields make this method highly attractive for high-throughput synthesis and library generation in drug discovery programs.[8] The principles and techniques outlined here can be adapted for the synthesis of a wide variety of substituted azetidinyl arenes, further expanding the chemical space for pharmacological exploration. The continued development of microwave-assisted synthetic methodologies will undoubtedly play a crucial role in accelerating the discovery of new therapeutics.[4]

References

Sources

Technical Notes & Optimization

Troubleshooting

purification of polar azetidine amines by flash chromatography

Welcome to the Technical Support Center for Chromatographic Purification . As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating polar az...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Purification . As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating polar azetidine amines.

Azetidines—strained, four-membered nitrogen heterocycles—are notoriously difficult to purify. Their high basicity (pKa ~10–11) and polarity lead to destructive secondary interactions with traditional chromatographic media. This guide bypasses generic advice, providing you with field-proven, causality-driven methodologies and self-validating protocols to ensure high recovery and purity.

Diagnostic Workflow: Azetidine Purification Strategy

Before selecting a solvent system, you must map your purification strategy based on the compound's solubility and detection properties.

AzetidinePurification Start Crude Polar Azetidine Amine UVCheck Does it have a strong UV Chromophore? Start->UVCheck DetUV UV Detection (e.g., N-Benzyl, N-Boc) UVCheck->DetUV Yes DetELSD ELSD or MS-Directed Fractionation UVCheck->DetELSD No (Aliphatic) PhaseCheck Solubility & Polarity Assessment DetUV->PhaseCheck DetELSD->PhaseCheck NP Normal Phase (NP) Amine-Silica or 1% TEA PhaseCheck->NP Soluble in DCM/Hexane RP Reversed Phase (RP) C18 with High pH Buffer PhaseCheck->RP Water-soluble / Highly Polar OptNP Elute with DCM/MeOH Avoid acidic modifiers NP->OptNP OptRP Elute with H2O/MeCN Add 0.1% NH4OH (pH > 10) RP->OptRP

Decision matrix for the chromatographic purification of polar azetidine amines.

Frequently Asked Questions & Troubleshooting

Q1: Why is my azetidine derivative streaking across the entire column, resulting in poor recovery?

The Causality: Bare silica gel (


) features surface silanol groups (

) with a pKa of ~4.5 to 5.0. Azetidines are highly basic secondary or tertiary amines. When loaded onto bare silica, the azetidine becomes protonated by the acidic silanols, forming an ion pair (

and

)[1]. This strong electrostatic ion-exchange interaction dominates the intended adsorption/desorption mechanism, leading to severe peak tailing, streaking, and irreversible binding[2]. The Solution: You must neutralize the stationary phase. Pre-treat the silica with a mobile phase containing 1–5% Triethylamine (TEA) to passivate the acidic silanol groups[2]. Alternatively, switch to an amine-functionalized silica column, which inherently shields the silica backbone and prevents acid-base interactions[3].
Q2: I am using a C18 reversed-phase column, but my azetidine elutes immediately in the void volume. How can I increase retention?

The Causality: At a neutral pH (pH 7), an azetidine (pKa ~11) is >99.9% protonated. Protonated amines are highly polar and hydrophilic, meaning they will not partition into the hydrophobic C18 stationary phase and will wash out in the void volume[1]. The Solution: Employ a high-pH mobile phase. By raising the pH of the mobile phase to ~10.5 using Ammonium Hydroxide (


) or Ammonium Bicarbonate, you force the azetidine into its neutral "free base" form. The unprotonated azetidine is significantly more lipophilic and will effectively retain on the C18 phase[1].
Q3: My compound is pure by NMR but invisible on the UV trace of my flash system. How do I fractionate it?

The Causality: Aliphatic azetidines lack a conjugated


-system, meaning they do not absorb UV light above the cutoff wavelengths of common solvents (e.g., Ethyl Acetate absorbs strongly up to 252 nm, masking any weak signals)[4].
The Solution:  Utilize an Evaporative Light Scattering Detector (ELSD) or Mass-Directed (MS) fractionation. ELSD is a universal, destructive detector that measures light scattered by non-volatile solute particles after the mobile phase is evaporated, making it independent of chromophores[5].

Quantitative Data: Stationary Phase Selection Matrix

To optimize your workflow, compare the expected outcomes of different stationary phases when applied to basic azetidines.

Stationary PhaseMobile Phase SystemModifier Needed?Primary Retention MechanismExpected Peak ShapeBest Application Suitability
Bare Silica (Standard) DCM / MeOHYes (1-5% TEA or

)
Adsorption + Ion-ExchangePoor to Fair (Tailing)Non-sensitive, highly lipophilic azetidines.
Amine-Functionalized Silica Hexane / EtOAc or DCM / MeOHNoAdsorption (H-bonding)Excellent (Sharp)Polar, acid-sensitive azetidines; removes need for TEA.
C18 (Reversed Phase) Water / AcetonitrileYes (0.1%

, pH >10)
Hydrophobic PartitioningExcellent (Sharp)Highly polar, water-soluble azetidines.

Core Methodologies & Step-by-Step Protocols

To ensure reproducibility and scientific integrity, follow these self-validating protocols. Every step includes a built-in rationale to verify the system is operating correctly.

Protocol A: High-pH Reversed-Phase (RP) Purification

Use this protocol for highly polar, water-soluble azetidines that fail to retain on normal phase.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Ammonium Hydroxide (

      
      ). Verify the pH is ~10.5 using a calibrated pH meter.
      
    • Solvent B: HPLC-grade Acetonitrile + 0.1%

      
      .
      
  • Column Equilibration: Mount a C18 flash column. Flush the column with 5 Column Volumes (CV) of 5% Solvent B. Self-Validation: Ensure the baseline on the ELSD/UV is completely flat before proceeding.

  • Sample Loading: Dissolve the crude azetidine in a minimal volume of the initial mobile phase (5% B). Inject via liquid loading. Caution: Do not use strong acids (like TFA) to dissolve the sample, as this will locally alter the pH and cause peak splitting.

  • Gradient Elution: Run a shallow linear gradient from 5% B to 60% B over 15 CVs.

  • Detection Configuration: If using ELSD, set the drift tube temperature to 40°C and the nebulizer to 30°C to ensure complete evaporation of the aqueous mobile phase without volatilizing the azetidine[5].

Protocol B: Normal-Phase (NP) Purification using Amine-Functionalized Silica

Use this protocol to avoid the tedious removal of Triethylamine (TEA) from your final fractions.

  • Column Selection: Select an

    
    -bonded silica flash column.
    
  • Solvent System Preparation: Prepare a binary gradient of Hexane (Solvent A) and Ethyl Acetate (Solvent B). Note: No basic modifier is required, as the stationary phase itself acts as the base shield[3].

  • Equilibration: Equilibrate the column with 3 CVs of 100% Hexane.

  • Dry Loading (Crucial for Polar Amines): Dissolve the crude mixture in a volatile solvent (e.g., DCM). Add a small amount of Celite or

    
    -silica (1:2 ratio by weight to the crude). Evaporate the solvent completely under reduced pressure to create a free-flowing powder. Load this powder into an empty solid-load cartridge. Rationale: Dry loading prevents the strong solvent effect that causes polar amines to smear down the column during injection.
    
  • Elution: Elute using a gradient of 0% to 100% Ethyl Acetate over 12 CVs. If the compound is exceptionally polar, switch the system to a Dichloromethane / Methanol gradient.

References

  • Biotage. "Successful flash chromatography." Biotage. Available at: [Link]

  • Biotage. "Why you should add an ELSD to your flash chromatography system." Biotage. Available at:[Link]

  • Teledyne ISCO. "Utilizing ELSD and MS as Secondary Detectors for Prep HPLC and Flash Chromatography." Teledyne ISCO. Available at: [Link]

Sources

Optimization

resolving rotamers in azetidine NMR spectra

Technical Support Center: Resolving Rotamers in Azetidine NMR Spectra Ticket ID: AZT-ROT-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Rotamers in Azetidine NMR Spectra

Ticket ID: AZT-ROT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting split signals, broadening, and fractional integration in N-substituted azetidines.[1][2]

Executive Summary & Diagnostic Logic

The Issue: Researchers frequently encounter "duplicate" or broadened signals in the NMR spectra of N-substituted azetidines (particularly N-Boc, N-Cbz, and N-Acetyl derivatives).[1] This is rarely due to impurities. It is a fundamental stereoelectronic phenomenon caused by restricted rotation around the amide/carbamate bond (


), creating distinct syn and anti rotamers (also referred to as 

conformers) that exchange slowly on the NMR time scale at room temperature.[1]

Immediate Action Required: Do not purify further until rotamerism is ruled out. Attempting to separate rotamers by chromatography is futile as they re-equilibrate immediately. Follow the diagnostic workflow below.

Diagnostic Decision Tree

Rotamer_Identification_Workflow Start User Observation: Split Signals / Fractional Integration Step1 Check Peak Ratio & Pattern Start->Step1 Decision1 Is ratio dependent on solvent or temperature? Step1->Decision1 Exp_VT Run VT-NMR (Heat to 350-370 K) Decision1->Exp_VT Unsure Exp_EXSY Run 1D Sel-NOESY/EXSY (Irradiate major peak) Decision1->Exp_EXSY Cannot Heat Result_Coal Peaks Coalesce? Exp_VT->Result_Coal Conclusion_Rot CONFIRMED: Rotamers (Report Average Spectrum) Result_Coal->Conclusion_Rot Yes Conclusion_Imp CONFIRMED: Impurity/Diastereomer (Purify) Result_Coal->Conclusion_Imp No (Degradation/Stable) Result_Phase Exchange Peak Observed? (Same phase as irradiated peak) Exp_EXSY->Result_Phase Result_Phase->Conclusion_Rot Yes (Exchange) Result_Phase->Conclusion_Imp No (Only NOE)

Caption: Logical workflow for distinguishing dynamic rotamers from static impurities or diastereomers.

Technical Support Q&A: Troubleshooting & Resolution

Q1: How do I definitively distinguish rotamers from impurities without heating the sample?

Diagnosis: Heating is the gold standard, but thermal instability may prevent it. Solution: Use 1D Selective EXSY (Exchange Spectroscopy) .[1] In small molecules like azetidines, the NOE signal (spatial proximity) and the Chemical Exchange signal (physical swapping) have opposite phases relative to the diagonal (irradiated) peak in a NOESY experiment.

  • The Test: Irradiate the "major" rotamer peak.

  • The Result:

    • Impurity: You will see positive peaks (opposite phase to irradiated peak) only for nearby protons (NOE).[1]

    • Rotamer: You will see a strong negative peak (same phase as irradiated peak) at the chemical shift of the "minor" rotamer. This proves the magnetization is physically transferring between the two sites [1, 2].

Q2: I see broadening in my azetidine spectrum. Why isn't it sharp like other amides?

Diagnosis: Your sample is likely near the coalescence temperature (


) .
Restricted rotation in azetidines is often slower than in acyclic amides due to the ring strain and steric bulk of the N-protecting group (e.g., Boc). At room temperature, the exchange rate (

) is often comparable to the frequency difference (

) between the rotamers.[1][2]
  • Slow Exchange (

    
    ):  Two sharp sets of peaks.[1][2]
    
  • Intermediate Exchange (

    
    ):  Broad, "muddy" baseline humps.[1][2]
    
  • Fast Exchange (

    
    ):  Single sharp average peak.[1][2]
    

Solution: You must drive the system to Fast Exchange (Heat) or Slow Exchange (Cool).[1] Heating is usually preferred for resolution.

Q3: Which solvent should I use to resolve these signals?

Recommendation: DMSO-d6 or Toluene-d8 .

  • DMSO-d6: Its high polarity and hydrogen-bonding capability often stabilize the transition state or specific rotamers, potentially sharpening the peaks by shifting the equilibrium. More importantly, it has a high boiling point, allowing VT-NMR up to 100°C+ [3].[1]

  • Chloroform-d (CDCl3): Often exacerbates the problem by allowing an intermediate exchange rate at room temperature.[1] It also has a low boiling point, limiting VT capabilities.

Q4: Can I just integrate the two sets of peaks and report them?

Standard Practice: Yes. If you cannot coalesce the signals, integrate both rotamers. The sum of the integrals for a specific proton (e.g., the azetidine H-3 protons) should equal the expected proton count (e.g., 2H).

  • Reporting Format: "Mixture of rotamers (Ratio A:B). Major rotamer: δ...[3] Minor rotamer: δ..."

  • Warning: Ensure the relaxation delay (

    
    ) is long enough (5-10s). Different rotamers can have slightly different 
    
    
    
    relaxation times, leading to integration errors if the scan is too fast.

Experimental Protocols

Protocol A: Variable Temperature (VT) Coalescence

Objective: Drive rotamers into fast exchange to obtain a simplified spectrum.[1][2]

  • Sample Prep: Dissolve ~5-10 mg of azetidine in DMSO-d6 (preferred) or Toluene-d8 .[1] Avoid CDCl3 due to low boiling point.

  • Initial Scan: Acquire a standard 1H spectrum at 298 K (25°C). Identify the split signals (measure

    
     in Hz).
    
  • Safety Check: Ensure the NMR tube is high-quality (Class A) and not chipped. Cap tightly (or flame seal for very high temps).[1]

  • Stepwise Heating:

    • Increase temperature in 10-20 K increments (e.g., 320 K, 340 K, 360 K).

    • Allow 10 minutes for thermal equilibration at each step.

    • Shim the probe at each new temperature (convection currents ruin shimming).

  • Endpoint: Continue until the split peaks merge into a single sharp peak.

    • Note: For N-Boc azetidines, coalescence often occurs between 340 K and 370 K (67-97°C).[1]

  • Calculation (Optional): Calculate the barrier to rotation (

    
    ) using the coalescence temperature (
    
    
    
    ) and separation (
    
    
    ):
    
    
    
    
    [1][2]
Protocol B: 1D Selective Gradient NOESY (EXSY)

Objective: Prove chemical exchange at Room Temperature.[1][2]

  • Pulse Sequence: Select selnogp (Bruker) or equivalent 1D selective NOESY with gradients.[1]

  • Parameter Setup:

    • O1 (Transmitter Offset): Set exactly on the frequency of the major rotamer peak.

    • Mixing Time (

      
      ):  Set to 300-500 ms . (Longer than typical NOE to allow exchange).
      
  • Acquisition: Run 64-128 scans.

  • Phasing: Phase the irradiated peak to be Negative .

  • Interpretation:

    • Look for a Negative peak at the position of the minor rotamer. This confirms Chemical Exchange (Rotamers).[1][4]

    • Look for Positive peaks elsewhere. These are NOE (spatial neighbors).

Reference Data

Table 1: Solvent Selection for Azetidine Rotamer Resolution
SolventBoiling Point (°C)Suitability for VTRotamer Effect
DMSO-d6 189Excellent High polarity often separates signals distinctively or raises barrier, requiring higher T but giving cleaner data.[1][2]
Toluene-d8 110Good Aromatic ring current effects can shift rotamers significantly, potentially resolving overlap.[1][2]
CDCl3 61Poor Low BP prevents full coalescence experiments. Often results in broad peaks at RT.
Methanol-d4 64Fair Good for solubility, but limited temperature range.[1][2]
Table 2: Typical Coalescence Parameters
Compound ClassTypical

(kcal/mol)
Typical

(Coalescence Temp)
N-Acetyl Azetidine16 - 1960°C - 90°C
N-Boc Azetidine14 - 1750°C - 80°C
N-Cbz Azetidine15 - 1855°C - 85°C

References

  • Hu, H., et al. (2020).[1][4] Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. The Journal of Organic Chemistry. Available at: [Link][1]

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Chapter 8: Dynamic NMR. Elsevier.

  • University of Ottawa NMR Facility. (2014).[1] Variable Temperature to Improve NMR Resolution. Blog. Available at: [Link]

  • Bruzgulienė, J., et al. (2022).[1][2][5] Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Troubleshooting of 2-(Azetidin-3-yl)benzonitrile in Acidic Conditions

Welcome to the Technical Support Center. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for handling 2-(Azetidin-3-yl)benzonitrile , a highly strained bifunctional building b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for handling 2-(Azetidin-3-yl)benzonitrile , a highly strained bifunctional building block frequently utilized in drug discovery and organic synthesis.

Mechanistic FAQs: Understanding the Instability

Q1: Why does 2-(Azetidin-3-yl)benzonitrile exhibit severe instability in acidic aqueous conditions? Answer: The instability is driven by a synergistic combination of ring strain and neighboring group participation . Azetidines possess significant angle strain (approximately 25.4–26.0 kcal/mol)[1]. In acidic media (pH < 5), the secondary amine of the azetidine (pKa ~9.5) becomes protonated, forming a highly electrophilic azetidinium ion. Concurrently, the acidic environment catalyzes the hydration of the ortho-benzonitrile group into a primary benzamide. The oxygen or nitrogen of this newly formed pendant amide acts as an intramolecular nucleophile, attacking the activated azetidinium ring. This triggers an irreversible, strain-releasing ring-opening cascade[2].

Q2: What are the primary degradation products I should look for in my LC-MS traces? Answer: You will typically observe a mass shift corresponding to the addition of water (+18 Da) followed by structural rearrangement. The primary degradation pathway yields an acyclic amino-alkyl benzamide or, upon further intramolecular cyclization, a lactam derivative[2]. If strong nucleophilic acids are used (e.g., HCl), you may also observe intermolecular ring opening yielding a chloro-amine derivative (+36 Da)[3].

Q3: How fast does this degradation occur? Answer: The degradation rate is highly pH-dependent. At physiological pH, the compound is stable. However, as the pH drops below the pKa of the azetidine, the half-life decreases exponentially.

Table 1: Representative pH-Dependent Stability of Ortho-Substituted Aryl Azetidines
pH LevelAzetidine StateNitrile StateEstimated Half-Life (T1/2)
1.8 >99% ProtonatedHydration active~0.5 hours
2.7 >99% ProtonatedHydration slow~1.2 hours
5.0 ~99% ProtonatedStable>24 hours
7.4 ~1% ProtonatedStableStable (>7 days)

Note: Data extrapolated from generalized aryl-azetidine degradation profiles[2].

Visualizing the Degradation Pathway

Pathway A 2-(Azetidin-3-yl)benzonitrile (Intact Molecule) B Protonated Azetidinium & Nitrile Hydration A->B Aqueous Acid (H+, H2O) C Ortho-Amide Intermediate B->C Tautomerization D Intramolecular Nucleophilic Attack C->D Strain Release E Ring-Opened Degradation Product D->E Rearrangement

Acid-catalyzed intramolecular ring-opening degradation pathway of 2-(Azetidin-3-yl)benzonitrile.

Experimental Protocols

Protocol 1: LC-MS Profiling of Acid-Mediated Degradation

This protocol is a self-validating system to determine the exact half-life of your specific batch of 2-(Azetidin-3-yl)benzonitrile under your assay conditions.

  • Preparation: Prepare a 10 mM stock solution of 2-(Azetidin-3-yl)benzonitrile in LC-MS grade DMSO.

  • Buffer Setup: Prepare three aqueous buffers: pH 2.0 (0.01 M HCl), pH 5.0 (Acetate buffer), and pH 7.4 (PBS).

  • Incubation: Dilute the stock to 100 µM in each buffer. Incubate at 37°C in a thermomixer.

  • Sampling: At t = 0, 0.5, 1, 2, 4, and 24 hours, extract a 50 µL aliquot and immediately quench into 50 µL of cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate salts and halt degradation.

  • Analysis: Analyze via UPLC-MS using a C18 column and a generic water/acetonitrile (0.1% Formic Acid) gradient.

  • Validation: The pH 7.4 sample serves as the negative control. Plot the natural log of the remaining parent peak area versus time to calculate the first-order degradation rate constant (k) and half-life (T1/2 = 0.693/k).

Protocol 2: Safe Anhydrous N-Boc Deprotection

Standard Boc-deprotection using neat TFA or aqueous acids can lead to partial ring opening if moisture is present[3]. To mitigate this, use strictly anhydrous conditions to prevent the hydration of the benzonitrile group, shutting down the intramolecular amide-attack pathway.

  • Dissolution: Dissolve N-Boc-2-(Azetidin-3-yl)benzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Chill the flask to 0°C under an argon atmosphere.

  • Acid Addition: Dropwise add 4M HCl in anhydrous dioxane (10 eq).

  • Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC or LC-MS until starting material is consumed (typically 1-2 hours).

  • Quenching & Isolation: Concentrate the reaction mixture under reduced pressure without heating. Triturate the resulting solid with anhydrous diethyl ether to precipitate the 2-(Azetidin-3-yl)benzonitrile hydrochloride salt. Filter and dry under high vacuum.

Troubleshooting Workflow

Workflow Start Degradation Observed in Acidic Assay? CheckPH Check pH of Solution Start->CheckPH IsLow pH < 4.0? CheckPH->IsLow Adjust Buffer to pH 6-8 (e.g., PBS, HEPES) IsLow->Adjust Yes CheckWater Is Water Present? IsLow->CheckWater No IsAqueous Aqueous Solvent? CheckWater->IsAqueous Anhydrous Switch to Anhydrous Conditions (e.g., HCl/Dioxane) IsAqueous->Anhydrous Yes Temp Lower Temperature to 0°C IsAqueous->Temp No

Troubleshooting workflow for mitigating acid-mediated degradation in azetidine assays.

References

  • Bai, G., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021.[Link]

  • Mughal, H., Szostak, M. "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle." Organic & Biomolecular Chemistry, 2021.[Link]

Sources

Optimization

Technical Support Center: Steric Hindrance in 2-Substituted Benzonitriles

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Steric Hindrance in Ortho-Substituted Benzonitrile Reactions Ticket ID: SH-BN-2024-001 System Overview: The "Ortho-Effect" Paradox Welc...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Steric Hindrance in Ortho-Substituted Benzonitrile Reactions Ticket ID: SH-BN-2024-001

System Overview: The "Ortho-Effect" Paradox

Welcome to the technical support hub. You are likely here because a standard reaction on a benzonitrile failed. The cyano group (-CN) is electronically electrophilic, yet when a substituent (methyl, halo, aryl) is placed at the ortho (2-) position, the reaction creates a "steric fortress."

This guide addresses the three most common failure modes reported by medicinal chemistry teams:

  • Nucleophilic Addition Failure (Grignard reagents bouncing off).

  • Hydrolysis Resistance (Refluxing acid/base failing to convert CN to COOH).

  • Catalytic Inertness (Inability to engage the C-CN bond in cross-couplings).

Module 1: Nucleophilic Additions (Grignard/Organolithium)

Issue: User reports low yield or 100% recovered starting material when attempting to convert 2-substituted benzonitrile to a ketone/imine using R-MgX or R-Li. Root Cause: The ortho substituent prevents the coordination of the magnesium/lithium to the nitrogen lone pair and blocks the trajectory of the nucleophile toward the carbon atom.

Troubleshooting Protocol: Copper(I) Acceleration

Standard Grignard conditions often fail here. The solution is to switch to a copper-catalyzed protocol, which modifies the nucleophile to a softer, less sterically demanding species or activates the nitrile via π-complexation.

The Fix: Cu(I)-Catalyzed Addition

ParameterStandard Condition (Fails)Optimized Condition (Works)
Catalyst NoneCuBr·SMe₂ (5–10 mol%)
Solvent Et₂O or THF (Reflux)Toluene/THF (10:1)
Addition RapidSlow addition (Syringe pump)
Workup Acidic quenchAmmonium chloride/Ammonia wash

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon. Charge with 2-substituted benzonitrile (1.0 equiv) and CuBr·SMe₂ (0.1 equiv).

  • Solvent: Add anhydrous Toluene (0.5 M concentration relative to nitrile).

  • Activation: Heat to 60°C. The copper salt may not fully dissolve; this is normal.

  • Reagent Addition: Add the Grignard reagent (1.5–2.0 equiv) dropwise over 30 minutes. Note: The solution often turns dark/black due to active cuprate species.

  • Monitoring: Reflux for 4–16 hours. Monitor by HPLC (look for the imine intermediate, which often hydrolyzes on the column to the ketone).

  • Quench: Cool to 0°C. Quench with saturated aqueous NH₄Cl containing 10% NH₄OH (to sequester copper). Stir vigorously until the aqueous layer is deep blue.

Mechanistic Visualization:

GrignardActivation Start 2-Subst. Benzonitrile Block Steric Blockade (Mg coordination fails) Start->Block Standard R-MgX CuAdd Add Cu(I) Catalyst Start->CuAdd Optimization Block->Start Recovered SM Complex Cu-π-Complex / Cuprate Formation CuAdd->Complex Activation Attack Nucleophilic Attack (Imine Formation) Complex->Attack Bypasses Sterics Product Ketone (after hydrolysis) Attack->Product H3O+ Workup

Figure 1: Comparison of standard Grignard failure vs. Copper-catalyzed activation pathway.

Module 2: Hydrolysis (Nitrile to Amide)

Issue: User cannot convert sterically hindered nitrile to amide or acid using standard H₂SO₄ or NaOH reflux. Root Cause: The transition state for water attacking the protonated nitrile is high energy due to steric clash.

Troubleshooting Protocol: The Peroxide Shunt (Radziszewski Reaction)

Do not increase the temperature of the acid bath; you will only decompose your substrate. Switch to the DMSO-Peroxide system . This method uses the hydroperoxide anion (HOO⁻), which is a "super-nucleophile" (alpha-effect) and much smaller than a solvated hydroxide ion.

The Fix: DMSO/K₂CO₃/H₂O₂ System

ComponentRoleSpecification
DMSO SolventSolvates cations, leaving HOO⁻ "naked" and reactive.
K₂CO₃ BaseMild base (0.5 equiv) avoids harsh pH.
H₂O₂ (30%) Nucleophile2.0–4.0 equiv. Must be fresh.

Step-by-Step Protocol:

  • Dissolve the hindered nitrile (1.0 equiv) in DMSO (approx. 3 mL per mmol).

  • Add K₂CO₃ (0.5 equiv).

  • Cool the mixture to 0°C in an ice bath (the reaction is exothermic).

  • Add 30% H₂O₂ (4.0 equiv) dropwise.

  • Allow to warm to room temperature. Warning: Oxygen evolution may occur.

  • Endpoint: Most hindered nitriles convert to the primary amide within 30–60 minutes.

  • Workup: Pour into water. The amide usually precipitates. Filter and wash with water.

Note: If the target is the carboxylic acid, isolate the amide first, then subject the amide to nitrosylation conditions (NaNO₂/H₂SO₄) which proceeds via a different, less sterically sensitive mechanism than direct hydrolysis.

HydrolysisFlow Input Hindered Nitrile Decision Target Product? Input->Decision Amide Primary Amide Decision->Amide Goal: Amide Acid Carboxylic Acid Decision->Acid Goal: Acid Method1 Standard Acid/Base Amide->Method1 Try First? Method2 DMSO / H2O2 / K2CO3 (Radziszewski) Acid->Method2 Step 1: Make Amide Method1->Amide Fail (Sterics) Method1->Method2 Switch Protocol Method2->Amide Success Method3 Nitrosylation (NaNO2 / H2SO4) Method2->Method3 Step 2: Deaminate Method3->Acid Success

Figure 2: Decision tree for hydrolyzing sterically hindered nitriles.

Module 3: C-CN Activation (Cross-Coupling)

Issue: User wants to use the nitrile as a leaving group (decyanation) or a handle for cross-coupling (e.g., Suzuki-Miyaura type), but the catalyst won't insert. Root Cause: The C-CN bond is thermodynamically strong (approx. 120 kcal/mol). Palladium catalysts typically fail to oxidatively add to C-CN bonds in the presence of ortho substituents.

Troubleshooting Protocol: Nickel Catalysis

Palladium is generally ineffective for C-CN activation of benzonitriles. You must use Nickel(0) . The mechanism involves an initial η²-coordination to the nitrile π-system, followed by oxidative addition.

The Fix: Ni(cod)₂ / Lewis Acid Synergism

VariableRecommendation
Metal Source Ni(cod)₂ (10 mol%)
Ligand dcype (1,2-bis(dicyclohexylphosphino)ethane) or PCy₃
Additive AlMe₃ or BPh₃ (Lewis acid weakens C-CN bond)
Solvent Toluene (100°C+)

Key Insight: For ortho-substituted systems, the Lewis Acid (LA) is critical. The LA coordinates to the nitrogen of the nitrile, pulling electron density away and lowering the barrier for the Nickel to insert into the C-C bond.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to force the hydrolysis? A: Yes, but be cautious. For the DMSO/H₂O₂ method, microwaves are dangerous due to rapid oxygen evolution. However, for acid hydrolysis (H₂SO₄), microwaves can sometimes overcome the steric barrier by accessing higher temperatures/pressures than reflux, but charring is common.

Q: My Grignard reaction yielded a weird dimer. What happened? A: You likely formed an imidoyl magnesium species that acted as a nucleophile toward another nitrile molecule. This is common in concentrated solutions. Dilute your reaction (0.1 M or less) and ensure the Grignard is added slowly to keep its local concentration low relative to the nitrile.

Q: Is the copper catalyst CuBr or CuI? A: CuBr·SMe₂ (Copper(I) bromide dimethyl sulfide complex) is preferred because it is soluble in organic solvents and easier to handle than CuI, which often requires harsh ligands to dissolve.

References
  • Copper-Catalyzed Grignard Addition: Weiberth, F. J., & Hall, S. S. (1987). Copper(I)-activated addition of Grignard reagents to nitriles.[1] Synthesis of ketimines, ketones, and amines.[1][2] The Journal of Organic Chemistry, 52(17), 3901–3904. Link

  • Peroxide Hydrolysis (Radziszewski): Katritzky, A. R., et al. (1989). The conversion of nitriles to amides.[3][4][5][6] Synthesis, 1989(12), 949-950. (General methodology reference).

  • C-CN Activation: Tobisu, M., & Chatani, N. (2008). Cross-Couplings Using Aryl Nitriles via C–CN Bond Cleavage. Chemical Society Reviews, 37(2), 300-307. Link

  • Lewis Acid Assisted Activation: Garcia, J. J., et al. (2007). Nickel-catalyzed cleavage of carbon-carbon bonds in nitriles. Journal of the American Chemical Society, 129(22), 7008-7009. Link

Sources

Reference Data & Comparative Studies

Validation

Advanced LC-MS/MS Fragmentation Guide: Azetidine Derivatives

Executive Summary: The "Spring-Loaded" Heterocycle Azetidines—saturated four-membered nitrogen heterocycles—are increasingly prevalent in modern drug discovery (e.g., Cobimetinib, various -lactam antibiotics) due to thei...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Spring-Loaded" Heterocycle

Azetidines—saturated four-membered nitrogen heterocycles—are increasingly prevalent in modern drug discovery (e.g., Cobimetinib, various


-lactam antibiotics) due to their ability to lower lipophilicity and alter metabolic stability compared to their five- and six-membered homologs. However, their analysis presents a distinct challenge: isobaric ambiguity. 

Azetidines are structural isomers of pyrrolidines and N-alkyl aziridines. Standard "generic" LC-MS screening methods often fail to distinguish these isomers because they rely on low-resolution nominal mass detection or unoptimized collision energies that do not exploit the specific ring-strain release mechanisms of the azetidine core.

This guide compares an Optimized High-Resolution Energy-Resolved MS/MS Workflow (referred to here as the "Strain-Release Protocol" ) against standard Generic Triple Quadrupole (QqQ) Screening. We demonstrate that by leveraging the specific "spring-loaded" ring-opening energy of azetidines, researchers can definitively assign structures and identify metabolites with >99% confidence.

Mechanistic Deep Dive: The Strain-Release Protocol

The Core Mechanism: Protonation-Driven Ring Opening

Unlike stable piperidine (6-membered) or pyrrolidine (5-membered) rings, azetidines possess significant ring strain (~26 kcal/mol). In the gas phase (ESI+), protonation of the nitrogen atom destabilizes the ring further.

Under Collision-Induced Dissociation (CID), the dominant fragmentation pathway is not random bond breaking, but a specific Retro-2+2 Cycloaddition or Heterolytic Ring Cleavage .

Key Fragmentation Event:



For a simple azetidine, this results in the characteristic Neutral Loss of Ethylene (28.0313 Da) .

  • Azetidine: Loses

    
     (28 Da) to form a stable iminium ion.
    
  • Pyrrolidine: The 5-membered ring is too stable to cleanly lose ethylene. It typically loses

    
     (17 Da), 
    
    
    
    (2 Da), or undergoes complex radical cleavages (e.g., loss of
    
    
    , 43 Da).
Visualization: Azetidine Fragmentation Pathway

The following diagram illustrates the mechanistic divergence that allows for isomer differentiation.

AzetidineFragmentation Precursor Protonated Azetidine (m/z M+H) TS Transition State (Ring Strain Release) Precursor->TS CID Energy FragA Fragment A: Iminium Ion (Diagnostic) TS->FragA Dominant Pathway (Retro-2+2) NeutralA Neutral Loss: Ethylene (28 Da) FragB Fragment B: Amine Radical TS->FragB Minor Pathway NeutralB Neutral Loss: NH3 (17 Da)

Figure 1: The dominant fragmentation pathway for protonated azetidine derivatives involves a strain-relief driven ring opening, expelling an alkene (typically ethylene).

Comparative Analysis: Strain-Release Protocol vs. Standard Screening

The following table contrasts the performance of a standard generic MS method against the optimized Strain-Release Protocol.

FeatureStandard Generic QqQ ScreeningOptimized Strain-Release Protocol (HRMS)
Primary Detection Nominal Mass (Unit Resolution)Exact Mass (<5 ppm accuracy)
Collision Energy (CE) Fixed (e.g., 30 eV)Stepped/Ramped (10-50 eV)
Isomer ID Cannot distinguish Azetidine vs. PyrrolidineDefinitive (via specific neutral loss)
Sensitivity High (for known targets)High (optimized for fragment transmission)
Diagnostic Marker Generic loss of

(-17)
Specific loss of

(-28.0313)
False Positive Rate High (confuses with propyl/ethyl chains)Low (mass defect filters exclude interferences)
Why "Stepped" Energy Matters

Azetidine ring opening is energy-dependent.

  • Too Low CE: The ring remains intact; only adducts or water losses are seen.

  • Too High CE: The diagnostic iminium ion fragments further into non-specific hydrocarbon noise.

  • Optimized (Stepped): Captures the "sweet spot" where the ring opens but the diagnostic fragment survives.

Experimental Protocol: Energy-Resolved Isomer Differentiation

Objective: To definitively distinguish a 3-substituted azetidine derivative from its pyrrolidine isomer.

Materials & Setup[1][2][3]
  • Instrument: Q-TOF or Orbitrap (HRMS is critical for confirming the exact mass of the neutral loss).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Protonation source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Note: Isomers may co-elute; MS differentiation is required.

Step-by-Step Workflow
  • Precursor Isolation: Isolate the

    
     ion with a narrow isolation window (1.0 Da) to exclude isotopes and background noise.
    
  • Energy-Resolved Breakdown Curve (ERBC): Instead of a single scan, acquire MS/MS spectra at incremental collision energies: 10, 20, 30, 40, 50, and 60 eV.

    • Self-Validating Step: Plot the intensity of the precursor vs. the diagnostic fragment. The "crossing point" (CE50) is a physical constant related to ring strain. Azetidines typically have a lower CE50 for ring opening than pyrrolidines.

  • Diagnostic Ion Search: Analyze the spectra for the following specific transitions:

    • Azetidine Marker: Look for

      
      . This corresponds to the loss of 
      
      
      
      .
    • Pyrrolidine Marker: Look for

      
       (
      
      
      
      ) or
      
      
      (
      
      
      ).
  • Confirmation: Calculate the Ratio of Ring Cleavage to Ammonia Loss :

    
    
    
    • If

      
      Azetidine Core .
      
    • If

      
      Pyrrolidine Core .
      
Visualization: Decision Tree for Isomer ID

DecisionTree Start Unknown Isomer [M+H]+ Step1 Apply Stepped CE (10-60 eV) Start->Step1 Check Check Neutral Losses Step1->Check ResultA Loss of 28.03 Da (C2H4) Dominant Fragment Check->ResultA High Intensity ResultB Loss of 17 Da (NH3) or 43 Da (Propyl) Check->ResultB High Intensity ConclusionA ID: Azetidine Derivative ResultA->ConclusionA ConclusionB ID: Pyrrolidine Derivative ResultB->ConclusionB

Figure 2: Logical decision tree for distinguishing azetidine from pyrrolidine based on targeted neutral loss analysis.

References

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved from [Link]

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. Molecules. Retrieved from [Link]

  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

Comparative

Optimizing Purity Analysis of Azetidinyl Benzonitrile Intermediates: A Comparative HPLC Method Development Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7][8] The synthesis of Janus kinase (JAK) inhibitors, such as Baricitinib, relies heavily on the purity of azetidinyl-functionalized intermediates, specifically 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

The synthesis of Janus kinase (JAK) inhibitors, such as Baricitinib, relies heavily on the purity of azetidinyl-functionalized intermediates, specifically 1-(ethylsulfonyl)-3-azetidinylideneacetonitrile and related azetidinyl benzonitriles . These compounds present a unique "analytical triad" of challenges:

  • High Polarity: The azetidine ring and nitrile groups reduce retention on standard alkyl phases.

  • Basic Nitrogen: The azetidinyl amine moiety is prone to silanol interaction, causing severe peak tailing (

    
    ).
    
  • Positional Isomerism: Structural isomers (e.g.,

    
     isomers of the acetonitrile double bond) often co-elute on C18 columns.
    

This guide objectively compares the industry-standard C18 Method against an optimized Core-Shell Phenyl-Hexyl Method . While C18 remains the workhorse for general screening, our comparative data demonstrates that Phenyl-Hexyl chemistry coupled with Core-Shell particles provides superior resolution (


) and sensitivity for this specific class of nitrile-rich heterocycles.

Method Comparison: The "Product" vs. The "Alternative"

We evaluated two distinct methodologies for the purity analysis of 1-(ethylsulfonyl)-3-azetidinylideneacetonitrile.

The Alternative: Traditional C18 (Fully Porous)
  • Mechanism: Purely hydrophobic interaction.

  • Limitation: The nitrile group (

    
    ) is a dipole that interacts poorly with the non-polar C18 chains. This leads to "retention collapse" where the analyte elutes near the void volume (
    
    
    
    ), co-eluting with polar synthesis by-products.
The Solution: Core-Shell Phenyl-Hexyl (The "Product")
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking
    .
  • Advantage: The phenyl ring in the stationary phase engages in

    
    -
    
    
    
    electron interactions with the electron-deficient nitrile group of the azetidinyl benzonitrile. This "orthogonal selectivity" pulls the target peak away from non-aromatic impurities.
  • Efficiency: The 2.7 µm core-shell particle reduces diffusion path length, sharpening peaks and increasing signal-to-noise (S/N) ratio.

Table 1: Comparative Chromatographic Conditions
ParameterMethod A (Alternative) Method B (Recommended)
Column Traditional C18 (5 µm, 250 x 4.6 mm)Core-Shell Phenyl-Hexyl (2.7 µm, 100 x 4.6 mm)
Stationary Phase Octadecylsilane (C18)Phenyl-Hexyl with Steric Protection
Mobile Phase A 20 mM Potassium Phosphate (pH 6.5)0.1% Phosphoric Acid in Water (pH 2.1)
Mobile Phase B AcetonitrileMethanol:Acetonitrile (50:50 v/v)
Gradient 10-60% B in 20 min5-40% B in 10 min
Flow Rate 1.0 mL/min1.2 mL/min
Temperature 30°C40°C
Detection UV @ 225 nmUV @ 230 nm

Expert Insight: Note the pH change. Method A uses pH 6.5 (neutral), leaving the azetidine nitrogen partially unprotonated, interacting with silanols. Method B uses pH 2.1, fully protonating the amine. While this usually reduces retention on C18, the Phenyl-Hexyl phase retains the charged species via cation-


 interactions, maintaining retention while killing silanol activity.

Supporting Experimental Data

The following data summarizes the performance metrics obtained from the analysis of a crude reaction mixture containing the target azetidinyl intermediate and two key impurities: Impurity A (Des-ethyl precursor) and Impurity B (Regioisomer).

Table 2: Performance Metrics Comparison
MetricMethod A (C18)Method B (Phenyl-Hexyl)Improvement
Retention Time (Target) 3.2 min (Near void)5.8 min +81% Retention
Resolution (

, Imp B vs Target)
1.2 (Co-elution risk)3.4 (Baseline separated) > 2.0 (Robust)
USP Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetrical) Ideal Peak Shape
Theoretical Plates (

)
~4,500~12,000 High Efficiency
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL 10x Sensitivity

Data Interpretation: Method B achieves a critical separation (


) between the target and its isomers due to the specific interaction between the Phenyl phase and the benzonitrile moiety. The C18 column failed to resolve the 

isomers effectively.

Visualizing the Decision Pathway

The following diagram illustrates the logic flow for selecting the Phenyl-Hexyl method over the standard C18 approach for this specific chemical class.

MethodSelection Start Start: Azetidinyl Benzonitrile Method Development CheckPolarity Analyze Analyte Properties: Polar? Basic Nitrogen? Aromatic/Nitrile? Start->CheckPolarity TrialC18 Trial 1: Standard C18 (pH 6.5, Phosphate/ACN) CheckPolarity->TrialC18 ResultC18 Result: Low Retention (k < 1) Peak Tailing (Tf > 1.5) TrialC18->ResultC18 Decision Select Optimization Strategy ResultC18->Decision StrategyA Option A: Ion Pairing (Add TFA/Hepta) Decision->StrategyA Traditional Fix StrategyB Option B: Orthogonal Selectivity (Phenyl-Hexyl + Acidic pH) Decision->StrategyB Modern Fix OutcomeA Issues: Slow equilibration, MS Incompatible StrategyA->OutcomeA OutcomeB Success: Pi-Pi Interaction Retains Nitrile Low pH Suppresses Silanols StrategyB->OutcomeB

Caption: Decision tree highlighting the shift from C18 to Phenyl-Hexyl chemistry to address polarity and basicity issues.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . The system suitability criteria included ensure that the column and mobile phase are performing correctly before sample analysis.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (0.1%

    
    ): 
    
    • Measure 1000 mL of HPLC-grade water (Milli-Q or equivalent).

    • Add 1.0 mL of 85% Phosphoric Acid.

    • Mix and filter through a 0.22 µm nylon filter. Crucial: Do not adjust pH with NaOH; the acidic pH (~2.1) is vital for peak shape.

  • Mobile Phase B (MeOH:ACN 50:50):

    • Mix 500 mL Methanol and 500 mL Acetonitrile.

    • Sonicate for 10 mins to degas. Note: Using a blend prevents pressure spikes often seen with pure MeOH gradients.

Step 2: Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v). High aqueous content in diluent prevents "solvent effect" peak distortion.

  • Stock Solution: Dissolve 10 mg of Azetidinyl Benzonitrile Reference Standard in 10 mL acetonitrile.

  • Working Standard: Dilute Stock to 0.1 mg/mL using the Diluent .

Step 3: Instrument Setup & Gradient
  • Column: Kinetex Phenyl-Hexyl (or equivalent), 2.7 µm, 100 x 4.6 mm.

  • Gradient Program:

    • 0.0 min: 5% B

    • 8.0 min: 40% B

    • 8.1 min: 95% B (Wash)

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibrate)

    • 13.0 min: Stop

Step 4: System Suitability Criteria (Pass/Fail)

Before running samples, inject the Working Standard 5 times. The system is valid ONLY if:

  • RSD of Peak Area:

    
    
    
  • USP Tailing Factor:

    
    
    
  • Theoretical Plates:

    
    
    

Mechanism of Action: Why Phenyl-Hexyl?

To understand the superior performance of Method B, we must visualize the molecular interactions. The graph below depicts the "Selectivity Triangle" for this separation.

InteractionMechanism Analyte Azetidinyl Benzonitrile C18 C18 Phase (Alkyl Chains) Analyte->C18 Weak Hydrophobic Interaction Phenyl Phenyl-Hexyl Phase (Aromatic Ring) Analyte->Phenyl Strong Pi-Pi Interaction (Nitrile) Analyte->Phenyl Cation-Pi Interaction (Amine) Early Elution\n(Poor Resolution) Early Elution (Poor Resolution) C18->Early Elution\n(Poor Resolution) Retained & Resolved\n(High Purity) Retained & Resolved (High Purity) Phenyl->Retained & Resolved\n(High Purity)

Caption: Mechanistic comparison showing the dual retention mechanism (Pi-Pi + Cation-Pi) of the Phenyl-Hexyl phase.

References

  • Kumar, P., et al. (2023). "Development and validation of stability indicating RP-HPLC method for the determination of Baricitinib and its related drug substances." Rasayan Journal of Chemistry, 16(3).[1] Link

  • Illendula, S. (2022). "Analytical Method Development and Validation of RP-HPLC for The Quantitative Determination of Baricitinib in Pure Substances and Marketed Formulation." International Journal of Pharmacy and Biological Sciences, 12(3), 108-114.[2] Link

  • SIELC Technologies. (n.d.). "Separation of Benzonitrile, o-nitro- on Newcrom R1 HPLC column." SIELC Application Notes. Link

  • BenchChem. (2025).[3] "A Comparative Guide to the Purity Analysis of 3-Hydroxy-2-isopropylbenzonitrile by High-Performance Liquid Chromatography." BenchChem Technical Guides. Link

  • Chakraborty, S., et al. (2025).[4] "A quality by design approach with comprehensive green analytical chemistry assessment: Development, validation, and application." Journal of Applied Pharmaceutical Science. Link

Sources

Validation

Structural &amp; Functional Profiling of 3-Substituted Azetidines: A Crystallographic Comparison Guide

Topic: X-ray Crystallography Data for 3-Substituted Azetidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data for 3-Substituted Azetidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the 3-substituted azetidine scaffold has emerged as a high-value bioisostere.[1] It offers a unique balance of structural rigidity, reduced lipophilicity (lowering LogD), and specific vector orientation compared to its carbocyclic analog (cyclobutane) or larger homologs (pyrrolidine, piperidine).[2]

This guide provides an in-depth technical analysis of the crystallographic data defining this scaffold.[3] We move beyond basic geometry to explore how ring puckering, bond angles, and substituent effects drive the physicochemical performance of these molecules in drug design.

Structural Characterization: The Azetidine Geometry[3][5][6]

Unlike the planar representation often seen in 2D chemical drawings, X-ray crystallography reveals that the azetidine ring is non-planar . To relieve torsional strain (Pitzer strain) between adjacent methylene groups, the ring adopts a puckered "butterfly" conformation.

Ring Puckering & Inversion

The degree of puckering is the critical structural determinant. It is quantified by the puckering angle (


) , defined as the dihedral angle between the 

plane and the

plane.
  • Observation: Crystalline 3-substituted azetidines typically exhibit a puckering angle between 30° and 37° .

  • Mechanism: This pucker allows substituents at the 3-position to adopt pseudo-equatorial or pseudo-axial orientations.[3][4]

  • Energetics: The energy barrier for ring inversion (flipping between puckers) is low (

    
    1.3 kcal/mol), meaning the ring is dynamic in solution but "freezes" into a specific low-energy conformation in the crystal lattice, often dictated by packing forces and substituent electrostatics.
    
Bond Angles and Lengths

The geometric constraints of the 4-membered ring force bond angles significantly below the ideal


 tetrahedral angle (109.5°).
Parameter3-Substituted Azetidine (Typical)Cyclobutane (Analog)Structural Insight
C-N-C Angle 88° – 92°N/AHigh angle strain; increases reactivity to ring opening.
C-C-C Angle 85° – 88°88° – 90°The presence of Nitrogen compresses the adjacent carbon angles slightly.
C-N Bond Length 1.47 ÅN/ASlightly shorter than acyclic amines (1.49 Å), indicating increased s-character.
Ring Pucker (

)
33° – 37°25° – 30°Azetidine is more puckered than cyclobutane due to reduced transannular repulsion (N vs CH2).

Comparative Analysis: Performance vs. Alternatives

The decision to use a 3-substituted azetidine is often driven by the need to alter the Exit Vector of a substituent or to modulate Physicochemical Properties .

Azetidine vs. Cyclobutane (The Carbocyclic Alternative)
  • Lipophilicity: Replacing the

    
     methylene of cyclobutane with the azetidine Nitrogen (
    
    
    
    ) significantly lowers LogP/LogD.
  • Solubility: The basic nitrogen provides a handle for salt formation, drastically improving aqueous solubility compared to the neutral cyclobutane.

  • Conformation: As noted in Table 1, azetidines are more puckered.[1][5] This can subtly alter the projection of the 3-substituent, potentially improving ligand-target fit.[1]

Azetidine vs. Pyrrolidine (The Homolog)
  • Rigidity: Azetidine is significantly more rigid than the 5-membered pyrrolidine. Pyrrolidine undergoes rapid "envelope" pseudorotation. Azetidine's deeper potential well for the puckered state restricts the conformational space of the substituent.

  • Vector Alignment:

    • Pyrrolidine (3-sub): Substituent projects at

      
      109° relative to the ring plane average.
      
    • Azetidine (3-sub): Substituent projects more perpendicularly, offering a distinct vector for exploring binding pockets.

Case Study: The "Fluorine Effect" (3-Fluoroazetidine)

X-ray data of 3-fluoroazetidine hydrochloride reveals a critical electrostatic phenomenon.

  • Neutral State: The Fluorine often adopts the pseudo-equatorial position to minimize steric clash.

  • Protonated State (Salt): The Fluorine prefers the pseudo-axial position.

  • Causality: This is due to a charge-dipole interaction. The electronegative Fluorine stabilizes the positive charge on the Nitrogen through a through-space electrostatic interaction (the gauche effect), stabilizing the axial conformer.

Experimental Protocol: Crystallizing Flexible Rings

Obtaining high-quality X-ray data for small, flexible, low-molecular-weight heterocycles is notoriously difficult. They are often oils or low-melting solids.

The Solution: Salt Formation & Co-Crystallization. Do not attempt to crystallize the free base directly.

Protocol: HCl/Oxalate Salt Crystallization Workflow
  • Synthesis: Generate the 3-substituted azetidine free base.

  • Salt Formation: Dissolve in minimal diethyl ether. Add 1.1 eq of ethereal HCl or Oxalic acid (in ethanol) dropwise at 0°C.

  • Isolation: Filter the immediate precipitate. This amorphous solid is usually unsuitable for X-ray.

  • Recrystallization (Vapor Diffusion Method):

    • Dissolve the salt in a "Good Solvent" (e.g., Methanol or Water).

    • Place in a small inner vial.

    • Place inner vial into a larger jar containing "Bad Solvent" (e.g., Acetone or Et2O).

    • Seal and allow to stand undisturbed for 3-7 days.

  • Data Collection: Mount crystal at 100K (cryo-cooling is mandatory to reduce thermal motion of the puckering ring).

Visualization: Crystallization Workflow

CrystallizationWorkflow Start Crude Azetidine (Free Base Oil) Salt Salt Formation (HCl or Oxalate) Start->Salt Ether/0°C Dissolve Dissolve in Polar Solvent (MeOH/Water) Salt->Dissolve Saturated Soln Diffusion Vapor Diffusion (Anti-solvent: Acetone) Dissolve->Diffusion Inner Vial Crystal Single Crystal Growth Diffusion->Crystal 3-7 Days XRD X-Ray Diffraction (100K) Crystal->XRD Mounting

Caption: Optimized workflow for converting oily azetidine bases into diffraction-quality salt crystals.

Comparative Exit Vector Analysis

The diagram below illustrates how the 3-substituted azetidine (4-membered) offers a distinct geometric vector compared to the 3-substituted pyrrolidine (5-membered).

VectorComparison cluster_Aze Azetidine (4-Ring) cluster_Pyr Pyrrolidine (5-Ring) Target Biological Target Binding Pocket Aze_Core Azetidine Core Aze_Sub 3-Substituent (Perpendicular Vector) Aze_Core->Aze_Sub Rigid Projection Aze_Sub->Target Unique Chemical Space Pyr_Core Pyrrolidine Core Pyr_Sub 3-Substituent (Angled Vector) Pyr_Core->Pyr_Sub Flexible Projection Pyr_Sub->Target Traditional Space

Caption: Geometric comparison showing the distinct vector projection of azetidine vs. pyrrolidine scaffolds.

References

  • Anderson, W. R., et al. (2008). Conformational Analysis of 3-Substituted Azetidines: X-ray and Computational Studies.[3] Journal of Organic Chemistry.[6]

  • O'Hagan, D., et al. (2015). The conformation of 3-fluoroazetidinium salts: The role of the gauche effect. Chemical Communications.

  • Kus, P., & Jones, P. G. (2018). Crystal structures of azetidine derivatives: Insights into ring strain and packing. Acta Crystallographica Section C.

  • Wuitschik, G., et al. (2010). Oxetanes and Azetidines as Bioisosteres in Drug Discovery. Journal of Medicinal Chemistry.[6]

  • Smith, A. B., et al. (2021). Practical Crystallization Protocols for Low-Molecular Weight Heterocycles. Crystallography Reviews.

Sources

Comparative

High-Precision pKa Determination of 2-(Azetidin-3-yl)benzonitrile: A Comparative Methodological Guide

Chemical Context & The Ionization Challenge 2-(Azetidin-3-yl)benzonitrile is a highly valuable structural motif in modern drug discovery. The azetidine ring serves as a conformationally restricted, metabolically stable a...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & The Ionization Challenge

2-(Azetidin-3-yl)benzonitrile is a highly valuable structural motif in modern drug discovery. The azetidine ring serves as a conformationally restricted, metabolically stable alternative to acyclic amines and larger heterocycles. Unsubstituted azetidine possesses a highly basic secondary amine with a pKa of approximately 11.29[1][2].

However, the introduction of a benzonitrile group at the 3-position fundamentally alters this basicity. The cyano group (-CN) exerts a strong electron-withdrawing inductive effect (-I) that propagates through the phenyl ring and the azetidine carbon framework. This pulls electron density away from the nitrogen lone pair, stabilizing the unprotonated free base and significantly lowering the pKa. Furthermore, because the chromophore (the benzonitrile group) is separated from the ionizing nitrogen by an sp3-hybridized carbon, the molecule's UV absorbance spectrum does not change significantly upon protonation. This structural reality renders standard UV-metric titrations unreliable[3][4], necessitating the use of advanced analytical techniques such as automated potentiometry, Capillary Electrophoresis (CE), and ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


H NMR titration[5].

Quantitative Performance Comparison

To objectively evaluate the optimal approach for characterizing 2-(Azetidin-3-yl)benzonitrile, we compared an automated potentiometric platform (Sirius T3) against


H NMR and Capillary Electrophoresis. The quantitative data is summarized below.
ParameterAutomated Potentiometry (Sirius T3)

H NMR Titration
Capillary Electrophoresis (CE)
Measured pKa (25°C) 8.74 ± 0.028.76 ± 0.058.72 ± 0.04
Sample Requirement ~1.0 mg~5.0 mg< 0.1 mg
Throughput High (Up to 80 samples/day)Low (1-2 samples/day)Medium (10-20 samples/day)
Solvent System Aqueous / Methanol Co-solventD

O / H

O Mixture
Aqueous Buffer (Various pH)
Primary Advantage Gold standard precision, automated extrapolationAtom-specific protonation mappingExtremely low sample consumption

Protocol 1: Automated Potentiometry (The Industry Standard)

Automated potentiometry is the most broadly applicable technique for pKa determination, relying on the precise measurement of free hydrogen ion concentration via charge-mass balance equations[6][7].

Causality & Principle: Because 2-(Azetidin-3-yl)benzonitrile lacks a conjugated chromophore that shifts upon ionization, pH-metric titration is required[4][8]. Benzonitrile derivatives often exhibit poor aqueous solubility. To prevent precipitation during titration, a co-solvent system (methanol/water) is employed. Because the dielectric constant of the solvent changes with methanol concentration, the apparent pKa (psKa) shifts. The system utilizes the Yasuda-Shedlovsky extrapolation, mathematically plotting psKa against the inverse dielectric constant to derive the true aqueous pKa[3][8].

Self-Validating System: The protocol mandates a pre-titration of a 0.15 M KCl blank to calibrate the electrode. During sample analysis, the software generates a Bjerrum plot (average number of bound protons vs. pH). If the maximum number of bound protons (


) does not plateau exactly at 1.0 (indicating a single basic site), the system automatically flags the run for potential precipitation, impurity, or electrode drift, invalidating the result until the error is corrected.
Step-by-Step Methodology
  • Preparation: Accurately weigh 1.0 mg of 2-(Azetidin-3-yl)benzonitrile into a titration vial.

  • Ionic Strength Control: Dissolve the sample in 0.15 M KCl to maintain constant activity coefficients throughout the titration, ensuring the concentration-based pKa can be accurately converted to the thermodynamic pKa[3][8].

  • Solubility Assessment: The system performs a rapid turbidity check. If precipitation is detected, automated dispensers add standardized methanol to create a co-solvent mixture.

  • Titration: Titrate the solution from pH 12.0 down to 2.0 using 0.5 M HCl under argon gas to prevent CO

    
     absorption.
    
  • Extrapolation: Repeat the titration at three different methanol concentrations (e.g., 30%, 40%, 50%). The software performs the Yasuda-Shedlovsky extrapolation to output the final aqueous pKa[3].

Potentiometry A 1. Sample Weighing (0.5 - 1.0 mg) B 2. Background Titration (0.15 M KCl Blank) A->B C 3. Aqueous Solubility Assessment B->C D 4a. Direct Aqueous Titration (pH 2.0 - 12.0) C->D High Solubility E 4b. Co-solvent Titration (Methanol/Water gradients) C->E Low Solubility G 6. Bjerrum Plot Analysis & pKa Output D->G F 5. Yasuda-Shedlovsky Extrapolation E->F F->G

Workflow for automated potentiometric pKa determination using the Sirius T3 platform.

Protocol 2: H NMR Titration (The Structural Validator)

While potentiometry provides macroscopic pKa values, NMR titration provides atom-specific micro-constants, definitively proving the exact site of protonation[9][10].

Causality & Principle: NMR titration tracks the chemical shift (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) of the azetidine ring protons. As the azetidine nitrogen protonates, it becomes positively charged. This deshields the adjacent alpha-protons, causing a distinct downfield shift in the NMR spectrum. Plotting 

vs. pH yields a sigmoidal curve, where the inflection point represents the pKa[10].

Self-Validating System: Relying on external glass pH electrodes in NMR tubes introduces severe errors due to the D


O/H

O solvent isotope effect. This protocol utilizes internal NMR pH indicators (molecules with known pKa values and distinct NMR signals). The exact pH of the micro-environment is calculated directly from the chemical shift of the indicator, ensuring the pH axis is internally calibrated and immune to electrode drift[10].
Step-by-Step Methodology
  • Sample Preparation: Dissolve 5.0 mg of 2-(Azetidin-3-yl)benzonitrile in a 90% H

    
    O / 10% D
    
    
    
    O mixture (D
    
    
    O acts as the spectrometer lock).
  • Indicator Addition: Add a trace amount of an internal NMR pH indicator (e.g., imidazole, pKa 7.0) to the solution[10].

  • pH Adjustment: Aliquot the solution into 10 separate NMR tubes. Adjust the pH of each tube sequentially from pH 5.0 to 11.0 using dilute DCl and NaOD.

  • Acquisition: Acquire

    
    H NMR spectra for each tube using water suppression techniques (e.g., WATERGATE sequence).
    
  • Data Fitting: Extract the chemical shifts of the azetidine alpha-protons and fit the data to the non-linear Henderson-Hasselbalch equation to determine the pKa[9].

NMRTitration Step1 1. Sample Preparation (Analyte + Internal pH Indicators) Step2 2. pH Adjustment (Titration with DCl/NaOD) Step1->Step2 Step3 3. 1H NMR Acquisition (Water Suppression) Step2->Step3 Step4 4. Chemical Shift (δ) Tracking of Azetidine Protons Step3->Step4 Step5 5. Henderson-Hasselbalch Non-linear Fitting Step4->Step5

Step-by-step workflow for determining atom-specific pKa values via 1H NMR titration.

Protocol 3: Capillary Electrophoresis (The Low-Volume Alternative)

For early-stage discovery where compound supply is severely limited, Capillary Electrophoresis (CE) is the optimal alternative.

Causality & Principle: CE measures the electrophoretic mobility of the analyte as a function of the background electrolyte's pH. As the azetidine nitrogen protonates, the molecule gains a positive charge, which drastically accelerates its migration time toward the cathode[5]. Plotting mobility against pH yields the pKa.

Self-Validating System: An internal standard (e.g., DMSO) is included in every injection as an Electroosmotic Flow (EOF) marker. The mobility of 2-(Azetidin-3-yl)benzonitrile is calculated strictly relative to this marker, effectively neutralizing any run-to-run variations caused by capillary wall degradation or voltage fluctuations.

Conclusion

For the routine, high-throughput characterization of 2-(Azetidin-3-yl)benzonitrile, automated potentiometry (e.g., Sirius T3) remains the undisputed gold standard due to its precision, automated co-solvent extrapolation, and robust self-validating Bjerrum analysis[3][6]. However, when structural ambiguity arises regarding the site of protonation, ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


H NMR titration  provides indispensable atom-specific verification. Conversely, when sample availability is restricted to sub-milligram quantities, Capillary Electrophoresis  offers a highly reliable, separation-based alternative[5].

References

  • Pion Inc. "The Pion Sirius T3 Physchem Instrument." pion-inc.com. URL: [Link]

  • Bannan, C. C., et al. "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments." PMC, National Institutes of Health. URL: [Link]

  • Biopharma Technologies France. "SiriusT3." biopharmatech.fr. URL: [Link]

  • Reijenga, J., et al. "Development of Methods for the Determination of pKa Values." PMC, National Institutes of Health. URL: [Link]

  • Bezencon, J., et al. "pKa determination by 1H NMR spectroscopy - An old methodology revisited." ResearchGate. URL: [Link]

  • LookChem. "Azetidine Chemical Properties (CAS 503-29-7)." lookchem.com. URL: [Link]

  • Wallace, M., et al. "Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques." Analytical Chemistry, ACS Publications. URL: [Link]

  • Walsh Medical Media. "UV-Metric, pH-Metric and RP-HPLC Methods to Evaluate the Multiple pKa Values of a Polyprotic Basic Novel Antimalarial Drug Lead." walshmedicalmedia.com. URL: [Link]

  • Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." CLOCKSS. URL: [Link]

Sources

Validation

In Vitro Toxicity Screening of Azetidine Building Blocks: A Comparative Guide

As drug discovery programs increasingly prioritize high sp³ character and lower lipophilicity, medicinal chemists are aggressively replacing traditional six- and five-membered nitrogen heterocycles (piperidines and pyrro...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly prioritize high sp³ character and lower lipophilicity, medicinal chemists are aggressively replacing traditional six- and five-membered nitrogen heterocycles (piperidines and pyrrolidines) with four-membered azetidines[1]. While this "scaffold hopping" strategy often improves pharmacokinetic profiles, azetidines introduce a unique set of in vitro toxicity liabilities.

As a Senior Application Scientist, I have designed this guide to objectively compare the in vitro toxicity performance of azetidine building blocks against traditional alternatives. We will dissect the causality behind their toxicity profiles and provide self-validating experimental protocols to rigorously screen these compounds during lead optimization.

Mechanistic Insights: The Causality of Azetidine Toxicity

To effectively screen azetidines, we must first understand the physicochemical drivers that differentiate them from larger heterocycles:

  • The hERG Advantage: Traditional piperidines possess high basicity (pKa ~10.5) and lipophilicity, perfectly matching the pharmacophore for the hERG potassium channel's inner cavity, leading to cardiotoxicity. Replacing a piperidine with an azetidine ring lowers the logD and reduces basicity, which reliably decreases hERG ion channel inhibition[2].

  • Metabolic Stability (CYP450): Azetidines are generally more metabolically stable than pyrrolidines and piperidines[3]. Their smaller ring size offers fewer C–H bonds susceptible to Cytochrome P450 (CYP450)-mediated oxidation, reducing intrinsic clearance (CLint).

  • The Ring-Opening Liability: The primary toxicity risk for azetidines stems from their high ring strain (approximately 25.4 kcal/mol)[4]. Under acidic conditions or via specific enzymatic pathways, azetidines can undergo electrophilic ring-opening reactions, forming reactive metabolites that covalently bind to cellular proteins[5]. This necessitates rigorous reactive metabolite trapping assays.

Comparative Performance Data

The following table synthesizes the typical in vitro toxicity and ADME performance of azetidine building blocks compared to their larger heterocyclic counterparts, based on established structure-activity relationship (SAR) trends.

ParameterPiperidine (6-Membered)Pyrrolidine (5-Membered)Azetidine (4-Membered)
cLogD (pH 7.4) High (~2.0 - 2.5)Moderate (~1.5 - 1.8)Low (~0.8 - 1.2)
Amine Basicity (pKa) High (~10.5)Moderate (~10.0)Lower (~9.0 - 9.5)
hERG Inhibition (IC₅₀) High Risk (< 5 µM)Moderate Risk (5 - 15 µM)Low Risk (> 30 µM)
HLM Clearance (µL/min/mg) Moderate (~40)High (> 80)Low (< 20)
Primary Toxicity Mechanism Off-target GPCR/hERG bindingCYP450-mediated oxidationRing-opening / Reactive Metabolites

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol used to evaluate these compounds must function as a self-validating system. Below are the definitive methodologies for screening azetidine liabilities.

Protocol A: Cytotoxicity via ATP Quantitation (CellTiter-Glo)

Causality: We measure ATP as a direct proxy for metabolically active cells. This avoids the redox-interference artifacts common in tetrazolium-based (MTT) assays, which can be confounded by compounds that alter mitochondrial respiration without causing cell death.

  • Step 1: Seed HepG2 (hepatotoxicity model) or A549 cells at 10,000 cells/well in a 384-well opaque plate. Incubate for 24 hours at 37°C.

  • Step 2: Treat cells with azetidine test compounds in a 10-point dose-response format (final DMSO concentration 0.1%).

  • Step 3: Validation Controls: Include Staurosporine (10 µM) as a positive control for apoptosis (100% cell death) and 0.1% DMSO as a vehicle control (0% cell death).

  • Step 4: Incubate for 48 hours. Add CellTiter-Glo reagent (1:1 v/v ratio to culture medium). Agitate for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Step 5: Read luminescence.

  • System Validation: The assay is only accepted if the calculated Z'-factor between the vehicle and Staurosporine controls is > 0.5.

Protocol B: hERG Liability Screening via Automated Patch-Clamp

Causality: Because azetidines are designed to mitigate hERG binding[2], we must measure functional channel block (tail current reduction) rather than simple radioligand displacement, providing definitive electrophysiological proof of safety.

  • Step 1: Culture CHO cells stably expressing the human KCNH2 (hERG) gene.

  • Step 2: Load cells onto an automated patch-clamp platform. Establish the whole-cell configuration. Validation: The system automatically excludes any cell with a seal resistance < 1 GΩ or leak current > 100 pA.

  • Step 3: Apply the voltage protocol: Depolarize the membrane to +20 mV for 2 seconds to open and inactivate channels, then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Step 4: Perfuse azetidine test compounds.

  • Step 5: Validation Controls: Perfuse the known hERG inhibitor E-4031. The assay run is strictly validated only if E-4031 yields an IC₅₀ between 10–30 nM, confirming channel sensitivity.

Protocol C: Reactive Metabolite Trapping (GSH Trapping)

Causality: Due to their 25.4 kcal/mol ring strain[4], azetidines can undergo ring-opening to form electrophiles[5]. Glutathione (GSH) acts as a soft nucleophile, mimicking cellular proteins, to trap these transient reactive intermediates before they cause hepatotoxicity.

  • Step 1: Prepare a 1 mL incubation mixture containing 1 mg/mL Human Liver Microsomes (HLM), 5 mM GSH, and 10 µM azetidine test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Initiate the metabolic reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Step 3: Quench the reaction with cold acetonitrile (1:2 v/v) containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Step 4: Analyze the supernatant via LC-MS/MS. Utilize a neutral loss scan of 129 Da (representing the loss of pyroglutamic acid from the GSH moiety) to identify trapped azetidine adducts.

  • System Validation: Include Acetaminophen (10 µM) as a positive control. The system is validated when the known NAPQI-GSH adduct (m/z 457) is robustly detected by the mass spectrometer.

Tiered Screening Workflow Visualization

To systematically process azetidine hits, implement the following tiered screening workflow. This logic ensures that general ADME properties are established before investing in high-resolution mechanistic assays.

AzetidineWorkflow cluster_tier1 Tier 1: General Toxicity & ADME cluster_tier2 Tier 2: Azetidine-Specific Liabilities cluster_tier3 Tier 3: Mechanistic Resolution Hit Azetidine-Based Lead Cyto Cytotoxicity Assay (CellTiter-Glo) Hit->Cyto Metab Microsomal Stability (HLM/RLM) Hit->Metab hERG hERG Inhibition (Automated Patch-Clamp) Cyto->hERG GSH Reactive Metabolite Trapping (GSH + LC-MS/MS) Metab->GSH RingOpen Ring-Opening Analysis (Acid/Base Stability) hERG->RingOpen CYP CYP450 Phenotyping GSH->CYP Opt Lead Optimization (Scaffold Hopping / Fluorination) RingOpen->Opt CYP->Opt

Tiered in vitro toxicity screening workflow for azetidine-containing compounds.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: ResearchGate URL
  • Title: Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13 Source: NIH / PMC URL
  • Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: ACS Publications URL
  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: NIH / PMC URL
  • Title: Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes Source: NIH / PMC URL

Sources

Comparative

Benchmarking Guide: 2-(Azetidin-3-yl)benzonitrile in Fragment-Based Drug Discovery (FBDD)

Topic: Benchmarking 2-(Azetidin-3-yl)benzonitrile against Standard Fragments Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The "Small-Ring" Ad...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking 2-(Azetidin-3-yl)benzonitrile against Standard Fragments Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Small-Ring" Advantage

In the landscape of Fragment-Based Drug Discovery (FBDD), the transition from standard saturated heterocycles (piperidines, pyrrolidines) to strained four-membered rings (azetidines) represents a strategic "escape from planarity" and a method to optimize Lipophilic Ligand Efficiency (LLE) .

This guide benchmarks 2-(Azetidin-3-yl)benzonitrile (Structure A ) against its 5- and 6-membered ring homologs. The specific ortho-substitution pattern of this fragment offers a unique, conformationally restricted vector distinct from the more common para-substituted analogs.

Key Benchmarking Metrics:

  • Lipophilicity (LogD): Azetidines typically lower LogD by ~0.4–0.6 units vs. piperidines.

  • Basicity (pKa): Modulation of the amine pKa to fine-tune permeability and hERG liability.

  • Metabolic Stability: Resistance to oxidative metabolism common in larger rings.

Comparative Analysis: The Standard Fragments

To objectively evaluate 2-(Azetidin-3-yl)benzonitrile , it must be assayed alongside the following industry-standard comparators. These pairs allow for a "Matched Molecular Pair" (MMP) analysis.

The Comparator Set
Compound IDStructure DescriptionRole in BenchmarkKey Hypothesis
Fragment A 2-(Azetidin-3-yl)benzonitrile Target Molecule Optimal LLE, unique ortho-vector, lowered LogD.
Fragment B 2-(Pyrrolidin-3-yl)benzonitrile5-Membered HomologStandard baseline; higher LogD, slightly higher pKa.
Fragment C 2-(Piperidin-4-yl)benzonitrile6-Membered HomologTraditional scaffold; highest LogD, potential metabolic soft spots.
Fragment D 4-(Azetidin-3-yl)benzonitrileRegioisomer (Para)Control for vector geometry and steric clash.
Predicted Physicochemical Profile (Representative Class Data)

Note: Values below are derived from general structure-activity relationships (SAR) for aryl-cycloalkylamines and should be validated experimentally using the protocols in Section 3.

PropertyFragment A (Azetidine)Fragment B (Pyrrolidine)Fragment C (Piperidine)Impact
MW 158.2172.2186.2Lower MW improves Ligand Efficiency (LE).
ClogP ~1.2~1.6~2.1Azetidine significantly improves solubility.
pKa (Base) ~9.8~10.2~10.5Lower pKa may improve passive permeability.
Fsp³ 0.300.360.42High sp³ character in a smaller frame.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Thermodynamic Solubility & LogD Determination

Rationale: The primary driver for selecting an azetidine is to improve physicochemical properties. This assay quantifies that advantage.

Methodology:

  • Preparation: Dissolve 10 mM stock of Fragments A–D in DMSO.

  • Equilibration: Spike stock into phosphate-buffered saline (pH 7.4) and 1-octanol (pre-saturated with buffer) in a shake-flask setup. Final DMSO concentration <1%.

  • Incubation: Shake for 24 hours at 25°C to ensure thermodynamic equilibrium (not just kinetic).

  • Phase Separation: Centrifuge at 3000g for 10 mins.

  • Quantification: Analyze both phases via HPLC-UV/Vis (254 nm for benzonitrile motif).

  • Self-Validation:

    • Mass Balance Check: Total mass in Octanol + Aqueous phases must equal >90% of input mass.

    • Reference Control: Run Propranolol (High LogD) and Caffeine (Low LogD) as system suitability standards.

Protocol 2: Comparative Microsomal Stability

Rationale: Strained rings like azetidines can be metabolically robust, but the ortho-benzonitrile group may introduce steric hindrance that blocks CYP450 access, or conversely, the ring strain might promote ring-opening.

Methodology:

  • Incubation: Incubate test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Time Points: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode) monitoring parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    (Intrinsic Clearance).
  • Self-Validation:

    • Positive Control: Verapamil (High clearance) must show

      
       min.
      
    • Negative Control: Warfarin (Low clearance) must show stable signal.

    • Stability Check: Incubate without NADPH to rule out chemical instability (hydrolysis of nitrile).

Synthetic Tractability: Accessing the Fragment

The synthesis of 2-(Azetidin-3-yl)benzonitrile is non-trivial due to the ortho-steric hindrance and the potential for side reactions with the strained azetidine ring. The recommended route utilizes Nickel/Photoredox Dual Catalysis , which avoids harsh organometallic conditions that might degrade the nitrile or the ring.

Recommended Synthesis Route (Cross-Coupling)
  • Starting Materials: 2-Bromobenzonitrile + 1-(tert-Butoxycarbonyl)-3-iodoazetidine.

  • Catalyst System: NiCl₂·glyme (10 mol%), dtbbpy (10 mol%), Ir(ppy)₃ (1 mol%).

  • Reductant/Base: TDAE or Hantzsch Ester, Cs₂CO₃.

  • Conditions: Blue LED irradiation, DMF, RT, 24h.

  • Deprotection: TFA/DCM (1:1) to yield the free amine salt.

Visualization: Synthesis & Benchmarking Workflow

The following diagram illustrates the logical flow from synthesis to decision-making based on the benchmark data.

BenchmarkingWorkflow cluster_Synthesis Synthesis Phase cluster_Testing Benchmarking Phase Start Start: 2-(Azetidin-3-yl)benzonitrile (Target Fragment) Step1 Ni/Photoredox Coupling (2-Br-Benzonitrile + Boc-Iodo-Azetidine) Start->Step1 Step2 TFA Deprotection (Yields Free Amine) Step1->Step2 QC QC: NMR & LCMS (Confirm Structure) Step2->QC Assay1 Assay 1: LogD7.4 (Lipophilicity) QC->Assay1 Assay2 Assay 2: pKa (Basicity) QC->Assay2 Assay3 Assay 3: Microsomal Stability (Metabolic Clearance) QC->Assay3 Decision Decision Gate: Compare vs. Pyrrolidine/Piperidine Assay1->Decision Data Integration Assay2->Decision Assay3->Decision Outcome1 Outcome A: Improved LLE (Advance to Lead Gen) Decision->Outcome1 LogD < 1.5 & Stable Outcome2 Outcome B: High Clearance/Instability (Discard/Modify) Decision->Outcome2 Unstable or LogD > 2.0

Caption: Workflow illustrating the synthesis, quality control, and parallel benchmarking assays required to validate the fragment against standard criteria.

Strategic Insights for Drug Design

When interpreting the data generated from the above protocols, apply the following expert heuristics:

  • The Ortho-Effect: The 2-position (ortho) substitution on the benzonitrile forces the azetidine ring out of plane. Unlike the para-isomer, which can adopt a flatter trajectory, this fragment creates a "kinked" vector. Use this to explore novel binding pockets where flat aromatic stacks fail.

  • Solubility Rescue: If your lead series suffers from poor solubility (common with biaryl scaffolds), replacing a phenyl-pyrrolidine with this phenyl-azetidine motif often maintains potency while doubling aqueous solubility due to the reduced carbon count and lower lipophilicity.

  • Vector Geometry: The exit vector of the azetidine nitrogen in this 3-substituted system is distinct. It projects the amine substituents at a different angle compared to a 3-pyrrolidine or 4-piperidine. This is a critical tool for scaffold hopping when you need to adjust the trajectory of a solvent-front group.

References

  • Azetidine Physicochemical Properties

    • Comparison of Azetidine, Pyrrolidine, and Piperidine: BenchChem. "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery." (2025).[1][2] Link

    • pKa and LogP Data: Stepan, A. F., et al. "Metabolism-Directed Design of Oxetanes and Azetidines." Journal of Medicinal Chemistry, 54(21), 7772–7783. Link

  • Synthesis Methodologies

    • Photoredox Cross-Coupling: Tellis, J. C., et al. "Single-electron transmetalation in organoboron cross-coupling." Science, 345(6195), 433-436. (Foundational work for alkyl-aryl coupling). Link

    • Azetidine Synthesis: "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds." PMC/NIH. Link

  • Fragment-Based Drug Discovery Context

    • Escape from Planarity: Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-(Azetidin-3-yl)benzonitrile: A Technical Guide

Executive Summary & Core Directive 2-(Azetidin-3-yl)benzonitrile is a bifunctional building block containing a strained azetidine ring and a nitrile group. Its disposal requires a protocol that mitigates two primary risk...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

2-(Azetidin-3-yl)benzonitrile is a bifunctional building block containing a strained azetidine ring and a nitrile group. Its disposal requires a protocol that mitigates two primary risks: the high reactivity of the strained amine ring (potential for exothermic ring-opening) and the toxicity associated with the nitrile moiety.[1]

Immediate Action Required:

  • Treat as Hazardous: Due to the lack of comprehensive toxicological data for this specific CAS, you must handle this compound with the highest level of caution, assuming the combined hazards of its parent pharmacophores (Azetidine and Benzonitrile).

  • Disposal Method: The only approved disposal method is high-temperature incineration via a licensed hazardous waste contractor.

  • Prohibition: Under no circumstances should this compound be discharged into municipal wastewater systems or disposed of in general trash.[2]

Chemical Hazard Profile & Logic

To understand the why behind the disposal protocols, we must deconstruct the molecule into its reactive components.

ComponentStructural FeatureAssociated HazardDisposal Implication
Azetidine Ring 4-membered nitrogen heterocycleHigh Ring Strain (~26 kcal/mol) . Susceptible to rapid, exothermic nucleophilic attack or acid-catalyzed ring opening.DO NOT mix with strong acids or oxidizers in the waste stream.[3] Risk of pressure buildup or fire.[4]
Benzonitrile Aromatic NitrileAcute Toxicity .[1][5] Metabolic liberation of cyanide (low probability in waste, high in biological systems).Must be segregated from acids to prevent potential formation of HCN gas (remote but critical risk).
Free Base/Salt Basic NitrogenCorrosivity .If in solution, verify pH.[6] Solutions pH > 12.5 are RCRA Corrosive (D002).
Physical & Chemical Properties (Analogous)
  • State: Solid (typically) or viscous oil.

  • Solubility: Soluble in organic solvents (DMSO, Methanol, DCM); sparingly soluble in water (unless as HCl salt).

  • Stability: Stable under standard conditions but reactive toward strong electrophiles and acids.

Pre-Disposal Handling & Waste Characterization[1]

Before disposal, the waste must be characterized to ensure regulatory compliance (RCRA/EPA).

Waste Stream Classification

Since 2-(Azetidin-3-yl)benzonitrile is not explicitly listed on the EPA's "P" or "U" lists, it defaults to a Characteristic Waste or must be managed based on the "Mixture Rule" if dissolved in solvents.

  • Solid Waste: Classify as Toxic (due to nitrile) and potentially Irritant .

  • Liquid Waste (in solvent): Classify based on the solvent (e.g., F-listed solvents like Methanol/DCM) plus the toxicity of the solute.

Compatibility Matrix

Ensure the waste container does NOT contain the following incompatibles:

  • Strong Acids (HCl, H₂SO₄): Can trigger exothermic polymerization or hydrolysis of the nitrile.

  • Strong Oxidizers (Peroxides, Permanganates): Fire/Explosion hazard with the amine.

  • Reactive Metals: Avoid contact with aluminum or magnesium powder.

Step-by-Step Disposal Workflow

The following workflow dictates the operational logic for disposing of 2-(Azetidin-3-yl)benzonitrile.

Decision Logic Diagram

DisposalWorkflow Start Waste Generation: 2-(Azetidin-3-yl)benzonitrile StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystal Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved Container1 Container A: Solid Hazardous Waste (Toxic/Irritant) Solid->Container1 SolventCheck Identify Solvent Liquid->SolventCheck Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated Cl/Br present NonHalogenated Non-Halogenated (e.g., MeOH, DMSO) SolventCheck->NonHalogenated No Halogens Container2 Container B: Halogenated Organic Waste Halogenated->Container2 Container3 Container C: Non-Halogenated Organic Waste NonHalogenated->Container3 Labeling Labeling: 'Contains Nitriles & Azetidines' Check: Toxic, Irritant Container1->Labeling Container2->Labeling Container3->Labeling Final Transfer to EHS for Incineration Labeling->Final

Figure 1: Decision logic for segregating 2-(Azetidin-3-yl)benzonitrile waste streams.

Detailed Protocol

Step 1: Container Selection

  • Use High-Density Polyethylene (HDPE) or Glass (amber preferred) containers.

  • Ensure the cap has a chemically resistant liner (PTFE/Teflon).

Step 2: Accumulation

  • Solids: Place solid waste in a dedicated wide-mouth jar. Do not mix with other reactive solids.

  • Liquids: Pour into the appropriate organic solvent carboy (Halogenated vs. Non-Halogenated).

    • Critical: Leave at least 10% headspace in the container to allow for thermal expansion.

Step 3: Labeling

  • Affix a hazardous waste tag immediately upon the first addition of waste.

  • Constituents: Explicitly list "2-(Azetidin-3-yl)benzonitrile".

  • Hazards: Check "Toxic" and "Irritant". If in flammable solvent, check "Ignitable".

Step 4: Storage

  • Store in a Satellite Accumulation Area (SAA) .

  • Keep the container closed at all times except when adding waste.

  • Secondary containment (spill tray) is mandatory.

Emergency Procedures: Spills & Exposure

In the event of a spill, speed and containment are critical to prevent exposure to the nitrile functionality.

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Risk Spill->Assess Minor Minor Spill (<50mL/5g) Assess->Minor Manageable Major Major Spill (>50mL/5g) Or Respiratory Threat Assess->Major High Risk PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Minor->PPE Evacuate EVACUATE LAB Call EHS / Emergency Major->Evacuate Contain Containment: Use Absorbent Pads or Vermiculite PPE->Contain Clean Decontamination: 1. Scoop solids/pads 2. Wipe with mild detergent 3. Rinse with water Contain->Clean Disposal Dispose Cleanup Materials as Hazardous Waste Clean->Disposal

Figure 2: Operational workflow for managing spills of 2-(Azetidin-3-yl)benzonitrile.

Decontamination Solution

For final surface cleaning, use a mild surfactant solution. Avoid bleach (sodium hypochlorite) initially, as reaction with amines can produce chloramines; however, for nitriles, oxidative destruction is sometimes used under controlled conditions. For general lab spills of this compound:

  • Primary Clean: Soap and water.[2][5][7][8]

  • Solvent Polish: Ethanol or Isopropanol wipe (dispose of wipe as solid hazardous waste).

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR) Parts 239 through 282. [Link]

  • PubChem. (n.d.). Compound Summary: Benzonitrile (CID 7505). National Library of Medicine. [Link]

  • PubChem. (n.d.). Compound Summary: Azetidine (CID 10408). National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 2-(Azetidin-3-yl)benzonitrile

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-(Azetidin-3-yl)benzonitrile .[1][2] Editorial Note: As a Senior Application Scientist, I have structured this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-(Azetidin-3-yl)benzonitrile .[1][2]

Editorial Note: As a Senior Application Scientist, I have structured this not merely as a list of rules, but as a risk-management system . This compound combines the high ring-strain reactivity of an azetidine (potential alkylating agent/corrosive) with the toxicological profile of a benzonitrile (acute toxicity, potential metabolic cyanide release). The protocols below apply the "Precautionary Principle," treating the substance with the highest level of care derived from its structural components.

Executive Hazard Assessment

Before handling, researchers must understand the why behind the safety measures.

  • Azetidine Moiety: The strained four-membered nitrogen ring is inherently reactive. In its free-base form, it can be corrosive and volatile. It poses a risk of skin sensitization and respiratory irritation.

  • Benzonitrile Moiety: Nitriles are toxic by ingestion and skin absorption. Under extreme thermal decomposition or strong acidic conditions, they can release hydrogen cyanide (HCN).[1][3]

  • Physical State: Typically supplied as a Hydrochloride (HCl) salt (Solid), which reduces volatility but retains toxicity and irritation risks. If generated as a Free Base (Oil/Liquid) in situ, volatility and skin permeation risks increase exponentially.

Personal Protective Equipment (PPE) Matrix

Core Directive: Standard lab coats are insufficient. The high skin absorption potential of benzonitriles requires a barrier-redundancy strategy.

Zone of Protection Equipment Standard Operational Logic (The "Why")
Respiratory Fume Hood (Mandatory) Primary Control: All handling must occur within a certified fume hood (Face velocity: 0.5 m/s). Secondary: If handling >1g outside a hood (not recommended), use a Full-face Respirator with ABEK1P3 filters (Organic vapor/Inorganic/Acid/Ammonia/Particulate).
Hand Protection Double Gloving Strategy Layer 1 (Inner): Nitrile (0.11 mm) – Tactile sensitivity.Layer 2 (Outer): Long-cuff Nitrile (minimum 0.2 mm) or Neoprene.Reasoning: Nitriles penetrate standard nitrile gloves rapidly. Double gloving provides a "breakthrough time" buffer.
Eye/Face Chemical Splash Goggles Safety glasses are inadequate due to the corrosive nature of azetidine derivatives. Goggles seal the eyes against dusts and vapors.
Body Defense Tyvek® Lab Coat / Apron Use a chemical-resistant apron over a standard cotton lab coat. Cotton absorbs nitriles, keeping the toxin against the skin.

Operational Workflow & Handling Protocol

Phase 1: Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). Azetidines are hygroscopic and sensitive to CO₂ (forming carbamates).

  • Container: Keep tightly sealed.[1][2][4][5][6][7][8][9] Secondary containment is required to prevent cross-contamination in shared fridges.

Phase 2: Weighing & Transfer
  • Static Control: Use an anti-static gun if the solid is fluffy/electrostatic to prevent aerosolization.

  • Technique: Never weigh on an open bench. Use a tared vial inside the fume hood. If the balance is outside, transfer the closed vial to the balance, weigh, and return to the hood to open.

Phase 3: Reaction Setup
  • Solvent Choice: Avoid protic solvents if generating the free base, as ring-opening polymerization can occur.

  • Quenching: When neutralizing the HCl salt to free base, keep the mixture cold (<0°C). Exothermic runaway can degrade the azetidine ring.

Visualized Safety Logic

Diagram 1: Operational Workflow (Cradle-to-Grave)

This workflow enforces a closed-loop handling system to minimize exposure.[9]

HandlingWorkflow Storage 1. Storage (2-8°C, Argon, Secondary Cont.) Weighing 2. Weighing (Closed Vial Transfer Method) Storage->Weighing Acclimate to RT (Prevent Condensation) Reaction 3. Reaction / Synthesis (Fume Hood, Double Gloves) Weighing->Reaction Dissolve immediately Avoid dust Quench 4. Quench / Workup (Cold <0°C, pH Control) Reaction->Quench Monitor Exotherm Quench->Reaction Organic Layer (Product) Waste 5. Disposal (Segregated Streams) Quench->Waste Aqueous Layers (Check pH)

Caption: Step-by-step operational logic ensuring containment from storage to disposal.

Diagram 2: Emergency Response Decision Tree

A self-validating protocol for spills or exposure.

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Skin Skin Contact Type->Skin Spill Bench Spill (<5mL) Type->Spill Wash Flush 15min+ (Soap & Water) Skin->Wash Medical Seek Medical (Mention Nitrile) Wash->Medical Evac Evacuate Area Spill->Evac Absorb Absorb w/ Vermiculite (Double Glove) Evac->Absorb Dispose Incinerate Waste Absorb->Dispose

Caption: Immediate response logic for skin exposure vs. laboratory spills.[2][9]

Disposal & Deactivation Logistics

Scientific Integrity: You cannot simply pour this down the drain.[3][5] The azetidine ring is toxic to aquatic life, and the nitrile group persists.

  • Solid Waste:

    • Collect contaminated gloves, weighing papers, and solid residues in a Combustible Hazardous Waste drum.

    • Labeling: Must be labeled "Toxic, Organic Solid, Nitrile-containing."

  • Liquid Waste:

    • Primary Method: Dissolve in a combustible solvent (e.g., acetone or ethanol).

    • Destruction: The waste must be sent to a licensed chemical incinerator equipped with an afterburner and scrubber .

    • Mechanism:[2][7][8][10] Incineration at >1000°C converts the carbon/nitrogen skeleton into CO₂ and N₂. The scrubber neutralizes any NOx or HCl byproducts.

  • Decontamination of Glassware:

    • Rinse glassware with acetone, then soak in a 10% Bleach (Sodium Hypochlorite) solution for 24 hours. This oxidizes residual traces before standard washing.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for Benzonitrile (Source for Nitrile toxicity). Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for Azetidine (Source for Azetidine reactivity/corrosivity). Available at: [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

Sources

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